9-cis-Retinol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-MKOSUFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317690 | |
| Record name | 9-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22737-97-9 | |
| Record name | 9-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuretinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZURETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035JKP3HXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In Vivo Biosynthesis of 9-cis-Retinol: A Technical Guide
Abstract
9-cis-Retinol is a critical precursor to 9-cis-retinoic acid, the endogenous ligand for the Retinoid X Receptor (RXR), a key regulator of numerous physiological processes. Understanding the in vivo biosynthetic pathways of this compound is paramount for research into metabolic disorders, cancer, and developmental biology, as well as for the development of novel therapeutics targeting retinoid signaling. This technical guide provides an in-depth overview of the core biosynthetic routes leading to this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations. The synthesis of 9-cis-retinoids is understood to proceed via two primary mechanisms: the metabolism of dietary carotenoids and the isomerization of all-trans-retinoids.
Core Biosynthetic Pathways of this compound
The formation of this compound in vivo is not attributed to a single, linear pathway but rather a network of enzymatic reactions that can vary by tissue and dietary status. The two major proposed routes are detailed below.
Pathway 1: From Dietary 9-cis-β-Carotene
Dietary carotenoids serve as a primary source of retinoids. 9-cis-β-carotene, found in various fruits and vegetables, can be metabolically processed to yield 9-cis-retinoids.[1] This conversion is initiated in the intestine.
The key enzymatic step is the asymmetric cleavage of 9-cis-β-carotene. This reaction is catalyzed by the β,β-carotene-9',10'-oxygenase 2 (BCO2), a mitochondrial enzyme with broad substrate specificity.[2] BCO2 cleaves 9-cis-β-carotene eccentrically to produce 9-cis-retinal (B17824) and other apocarotenoids.[1][3] Subsequently, 9-cis-retinal is reduced to this compound by retinol (B82714) dehydrogenases (RDHs).
Pathway 2: Isomerization from all-trans-Retinoids
There is substantial evidence for the formation of 9-cis-retinoids from their ubiquitous all-trans counterparts. Cell homogenates from liver have been shown to convert all-trans-retinol to 9-cis-retinal, suggesting an isomerization and oxidation process.[4] This suggests a metabolic pathway where all-trans-retinol is first isomerized to this compound, which is then oxidized.[5]
The oxidation of this compound to 9-cis-retinal is a critical, stereospecific step catalyzed by cis-retinol dehydrogenases (cRDH), such as the identified RDH4.[4][6] This enzyme is distinct from those that primarily metabolize all-trans-retinol. Following its formation, 9-cis-retinal can be further oxidized to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs) or reduced back to this compound.
The overall proposed pathways are visualized in the diagram below.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and endogenous concentrations of metabolites in the 9-cis-retinoid pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Vmax/Km (Catalytic Efficiency) | Organism/System |
|---|---|---|---|
| Retinal Dehydrogenase 4 (RALDH4) | 9-cis-Retinal | 27.4 | Recombinant Mouse[7] |
| Retinal Dehydrogenase 4 (RALDH4) | 13-cis-Retinal | 8.24 | Recombinant Mouse[7] |
| Retinal Dehydrogenase 4 (RALDH4) | all-trans-Retinal | Inactive | Recombinant Mouse[7] |
Table 2: Endogenous Concentrations of 9-cis-Retinoic Acid
| Analyte | Concentration | Tissue/Fluid | Species | Condition |
|---|---|---|---|---|
| 9-cis-Retinoic Acid | < 1 nmol/L | Plasma | Human | Fasting[8] |
| 9-cis-Retinoic Acid | 9 nmol/L | Plasma | Human | 4h post-liver consumption[8] |
| 9-cis-Retinoic Acid | 13 pmol/g | Liver | Mouse | -[8] |
| 9-cis-Retinoic Acid | 100 pmol/g | Kidney | Mouse | -[8] |
Experimental Protocols
Accurate investigation of the this compound pathway requires robust experimental methodologies. The following sections detail the core protocols for enzyme activity assessment and metabolite quantification.
Protocol: Cell-Based this compound Dehydrogenase (cRDH) Activity Assay
This protocol provides a framework for measuring the enzymatic conversion of this compound to 9-cis-retinal in a cellular context, adapted from methodologies for general RDH assays.[5][9]
Objective: To quantify the activity of a specific cRDH (e.g., RDH4) in cultured cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CHO or COS cells) in appropriate media.
-
Transfect cells with an expression plasmid encoding the cRDH of interest. Use an empty vector for mock-transfected control cells.
-
Allow 24-48 hours for protein expression.
-
-
Substrate Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the this compound stock solution in cell culture medium to a final concentration within the linear range of the assay (e.g., 1-10 µM).
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells for a defined period (e.g., 1-8 hours) at 37°C, protected from light.
-
-
Sample Preparation:
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate (e.g., via BCA assay) for normalization.
-
-
Retinoid Extraction:
-
Extract retinoids from the clarified cell lysates by adding an organic solvent (e.g., a 2:1 mixture of chloroform:methanol or hexane) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic (lower) phase.
-
Repeat the extraction.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the dried retinoid extract in the HPLC mobile phase.
-
Inject the sample onto an HPLC system for separation and quantification of this compound and 9-cis-retinal (see Protocol 3.2).
-
-
Data Analysis:
-
Calculate the amount of 9-cis-retinal produced using a standard curve.
-
Normalize the amount of product formed to the total protein concentration of the lysate and the incubation time.
-
Enzyme activity is typically expressed as pmol of product/min/mg of protein.
-
Protocol: HPLC Quantification of Retinoid Isomers
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying retinoid isomers, which are sensitive to light and oxidation. This protocol outlines a general normal-phase isocratic method.[10][11]
Objective: To separate and quantify this compound from other retinoids in a biological extract.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A normal-phase silica (B1680970) column (e.g., Zorbax SIL or Inertsil SILICA, 250 x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A non-polar mobile phase is used. A common mixture is n-hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[10] The exact ratio may need optimization. All solvents must be HPLC grade.
-
Detection: Retinols are monitored by UV absorbance at 325 nm, while retinals and retinoic acids are monitored at 350-370 nm.[11]
-
-
Standard Curve Generation:
-
Prepare stock solutions of purified this compound, all-trans-retinol, and other relevant retinoid standards in ethanol (B145695) or hexane.
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Inject each standard onto the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Ensure the reconstituted sample from the extraction protocol is fully dissolved and free of particulates.
-
Inject a defined volume (e.g., 20-100 µL) onto the column.
-
Run the isocratic program for a sufficient time to elute all compounds of interest. For example, with one system, this compound eluted at approximately 27.0 minutes.[11]
-
-
Data Processing:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the authentic standard.
-
Integrate the peak area for the this compound peak.
-
Calculate the concentration of this compound in the original sample using the standard curve, accounting for the extraction volume and initial amount of tissue or cell protein.
-
Protocol: In Vivo Intestinal Perfusion in the Ferret Model
The ferret is a valuable animal model for studying intestinal carotenoid absorption and metabolism because, like humans, it absorbs intact carotenoids.[12][13] This protocol provides a high-level overview of the in vivo perfusion technique.[14]
Objective: To study the conversion of dietary 9-cis-β-carotene to this compound in the intestine in vivo.
Methodology:
-
Animal Preparation:
-
Anesthetize a ferret according to approved animal care protocols.
-
Perform a laparotomy to expose the small intestine.
-
Isolate a segment of the upper jejunum (e.g., 30 cm).
-
Insert and secure cannulas at the proximal and distal ends of the isolated segment for perfusion.
-
Optionally, cannulate the mesenteric lymph duct and/or the portal vein to collect lymph and blood, respectively.
-
-
Perfusion Solution Preparation:
-
Prepare a micellar solution containing bile salts (e.g., sodium taurocholate), fatty acids, and monoacylglycerols to mimic intestinal conditions.
-
Disperse a known concentration of 9-cis-β-carotene into the micellar solution.
-
-
Intestinal Perfusion:
-
Perfuse the micellar solution through the cannulated intestinal segment at a constant physiological rate for a defined period (e.g., 2 hours).
-
Collect portal blood, mesenteric lymph, and, at the end of the experiment, the perfused intestinal segment and liver tissue.
-
-
Sample Analysis:
-
Scrape the mucosa from the intestinal segment.
-
Homogenize tissue samples (mucosa, liver).
-
Perform retinoid extraction on all samples (plasma, lymph, tissue homogenates) as described in Protocol 3.1.
-
Analyze the extracts for 9-cis-β-carotene and its metabolites (9-cis-retinal, this compound) using HPLC (Protocol 3.2).
-
Conclusion
The in vivo biosynthesis of this compound is a complex process reliant on both dietary precursors like 9-cis-β-carotene and the isomerization of all-trans-retinoids. Key enzymes, including the carotenoid oxygenase BCO2 and the stereospecific this compound dehydrogenase (cRDH/RDH4), are crucial for this pathway. The methodologies detailed in this guide provide a foundation for researchers to further elucidate the kinetics, regulation, and physiological significance of this compound synthesis. A deeper understanding of this pathway is essential for developing interventions for diseases linked to aberrant retinoid signaling and metabolism.
References
- 1. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects of β, β-carotene-9′, 10′-oxygenase 2 in carotenoid metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Cis Retinol Dehydrogenase - Properties and Physiology - William Blaner [grantome.com]
- 7. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. benchchem.com [benchchem.com]
- 10. sav.sk [sav.sk]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal uptake and lymphatic absorption of beta-carotene in ferrets: a model for human beta-carotene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal perfusion of beta-carotene in the ferret raises retinoic acid level in portal blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo biosynthesis of retinoic acid from beta-carotene involves and excentric cleavage pathway in ferret intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of 9-cis-Retinol in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-Retinol, a geometric isomer of vitamin A, serves as a crucial endogenous precursor to the potent signaling molecule 9-cis-retinoic acid. While present in lower concentrations than its all-trans counterpart, this compound and its metabolites play a pivotal role in a myriad of cellular processes, including gene regulation, vision, immune function, and cell differentiation. This technical guide provides an in-depth exploration of the synthesis, metabolism, and cellular functions of endogenous this compound, with a focus on its role in activating the Retinoid X Receptor (RXR) signaling pathway. Detailed experimental protocols for the analysis of this compound and its derivatives are provided, alongside a comprehensive summary of quantitative data to aid researchers in the field.
Introduction
Retinoids, a class of compounds derived from vitamin A, are essential for various physiological processes. Among them, this compound holds a unique position as the direct precursor to 9-cis-retinoic acid, the only known endogenous high-affinity ligand for the Retinoid X Receptors (RXRs).[1][2][3] RXRs are nuclear receptors that form heterodimers with a wide range of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D receptor, and thyroid hormone receptors.[4][5] This central role of RXRs in nuclear receptor signaling underscores the importance of understanding the endogenous pathways that regulate the availability of its ligand, originating from this compound. This guide will delve into the core aspects of this compound's biology, from its origins to its ultimate effects on cellular function.
Biosynthesis and Metabolism of this compound
The endogenous pool of this compound is derived from two primary sources: dietary intake and isomerization from all-trans-retinol.
-
Dietary Precursors: Dietary 9-cis-β-carotene, found in certain fruits and vegetables, can be cleaved by intestinal enzymes to yield 9-cis-retinal (B17824), which is then reduced to this compound.[4]
-
Isomerization from all-trans-Retinol: A significant pathway for the formation of this compound is the isomerization of all-trans-retinol.[6][7] This process is analogous to the generation of 11-cis-retinol (B117599) in the visual cycle.[8] Cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal, indicating the presence of enzymatic machinery capable of this conversion.[6]
Once formed, this compound can undergo esterification for storage, primarily as 9-cis-retinyl esters, a reaction likely catalyzed by acyl-CoA:retinol (B82714) acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT).[6] The stored esters can be hydrolyzed back to this compound by retinyl ester hydrolases.[6]
The key metabolic fate of this compound is its oxidation to 9-cis-retinal, a reaction catalyzed by stereospecific this compound dehydrogenases (RDHs).[7][8] Subsequently, 9-cis-retinal is oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[9]
Signaling Pathways
The primary signaling role of this compound is mediated through its conversion to 9-cis-retinoic acid, which then activates nuclear receptors.
The 9-cis-Retinoic Acid - RXR Signaling Axis
9-cis-retinoic acid is a high-affinity ligand for all three isoforms of the Retinoid X Receptor (RXRα, RXRβ, and RXRγ).[2][10] Upon binding, RXRs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, which in turn modulates the transcription of target genes.[5] RXRs can function as homodimers (RXR/RXR) or, more commonly, as heterodimers with other nuclear receptors (e.g., RAR/RXR, VDR/RXR, TR/RXR).[4][5] This heterodimerization allows for a complex and integrated response to various hormonal signals.
Interaction with Retinoic Acid Receptors (RARs)
In addition to activating RXRs, 9-cis-retinoic acid can also bind to and activate Retinoic Acid Receptors (RARs).[10][11] However, some studies suggest that 9-cis-retinoic acid may act as a natural antagonist to all-trans-retinoic acid at the level of RARs, potentially by destabilizing RAR homodimer complexes.[12][13][14] The physiological relevance of this dual activity is an area of ongoing research.
Caption: Metabolic and Signaling Pathway of this compound.
Cellular Functions
The cellular effects of this compound are broad, reflecting the widespread expression and diverse partnerships of its ultimate effector, the RXR.
-
Vision: In the retina, 9-cis-retinal, derived from this compound, can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade.[15][16] This provides a bypass mechanism in certain retinal diseases where the canonical 11-cis-retinal (B22103) production is impaired.[16]
-
Gene Regulation and Development: Through the activation of RXR and RAR, 9-cis-retinoic acid regulates the expression of genes involved in embryonic development, including patterning of the nervous system and myogenesis.[8]
-
Cell Differentiation and Proliferation: 9-cis-retinoic acid has been shown to induce the differentiation of various cell types, including neuronal and oligodendrocyte precursor cells, while inhibiting the proliferation of certain cancer cell lines.[10]
-
Immune Modulation: 9-cis-retinoic acid can exert immunosuppressive effects on dendritic cells and influence the activity of T cells and natural killer cells.[17][18]
-
Apoptosis: In some cancer cell models, 9-cis-retinoic acid has been demonstrated to induce programmed cell death (apoptosis).[17]
Quantitative Data
The following tables summarize key quantitative data related to this compound and its metabolites.
Table 1: Endogenous Concentrations of 9-cis-Retinoic Acid
| Tissue/Fluid | Species | Concentration | Reference(s) |
| Plasma (fasting) | Human | < 1 nmol/L | [19] |
| Plasma (post-liver consumption) | Human | 9 nmol/L | [19] |
| Liver | Mouse | 13 pmol/g | [19] |
| Kidney | Mouse | 100 pmol/g | [19] |
| Pancreas | Not Specified | Endogenously detected | [11] |
Table 2: Receptor Binding Affinities (Ki) of 9-cis-Retinoic Acid
| Receptor Isoform | Ki (nM) | Reference(s) |
| RARα | 0.5 - 27 | [10] |
| RARβ | 0.5 - 27 | [10] |
| RARγ | 0.5 - 27 | [10] |
| RXRα | 3.8 - 12 | [10] |
| RXRβ | 3.8 - 12 | [10] |
| RXRγ | 3.8 - 12 | [10] |
Experimental Protocols
Accurate quantification of this compound and its isomers is challenging due to their light and oxygen sensitivity and low endogenous concentrations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.
General Sample Handling Precautions
-
All procedures should be performed under yellow or red light to prevent photoisomerization.
-
Use of antioxidants, such as butylated hydroxytoluene (BHT), is recommended during sample processing.
-
Samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Protocol: Extraction and Quantification of Retinoids from Tissues by HPLC
This protocol is a generalized procedure based on commonly cited methodologies.[7][19]
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Extraction:
-
Add an internal standard (e.g., retinyl acetate) to correct for extraction losses.
-
Extract the homogenate with an organic solvent mixture, such as chloroform/methanol or hexane/isopropanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
Use a mobile phase typically consisting of an acetonitrile/water gradient.
-
Detect the retinoids using a UV detector at a wavelength of approximately 325 nm for retinols and 350 nm for retinals and retinoic acids.
-
Quantify the peaks by comparing their area to a standard curve of known concentrations.
-
Caption: Generalized workflow for retinoid analysis by HPLC.
Protocol: High-Sensitivity Quantification by LC-MS/MS
For detecting the very low endogenous levels of 9-cis-retinoic acid, LC-MS/MS is the preferred method due to its superior sensitivity and specificity.[11][20] The extraction procedure is similar to that for HPLC, but the detection method differs.
-
Extraction: Follow steps 1-3 from the HPLC protocol.
-
LC Separation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution of isomers.
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each retinoid isomer.
-
-
Quantification: Quantify the analytes using a stable isotope-labeled internal standard and a calibration curve.
Conclusion
Endogenous this compound is a critical, albeit low-abundance, retinoid that serves as the immediate precursor for the potent signaling molecule 9-cis-retinoic acid. Its metabolic pathway and the subsequent activation of the RXR nuclear receptor place it at a central node in cellular regulation, influencing a vast array of physiological processes from vision to embryonic development. For researchers and drug development professionals, understanding the nuances of this compound's biology is paramount for identifying novel therapeutic targets and developing next-generation retinoid-based therapies. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate roles of this essential molecule.
References
- 1. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of 9-cis retinoic acid: a hormone that binds the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 6. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. 9-cis Retinal: The Key To Vision And Health [unlala-admin.com]
- 18. 9-cis-Retinoic acid (9cRA), a retinoid X receptor (RXR) ligand, exerts immunosuppressive effects on dendritic cells by RXR-dependent activation: inhibition of peroxisome proliferator-activated receptor gamma blocks some of the 9cRA activities, and precludes them to mature phenotype development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 9-cis-Retinol: A Technical Guide to a Key Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-Retinol, a critical precursor to the retinoid X receptor (RXR) ligand 9-cis-retinoic acid, plays a pivotal role in a myriad of physiological processes, including development, cell differentiation, and immune function. While chemical synthesis routes are established, the enzymatic production of this compound from the ubiquitous all-trans-retinol offers a biologically relevant and potentially more stereospecific alternative. This technical guide provides an in-depth overview of the current understanding of the enzymatic pathways involved in the conversion of all-trans-retinol to this compound. It consolidates key experimental findings, presents quantitative data in a structured format, and offers detailed methodologies for relevant experiments. This document is intended to serve as a valuable resource for researchers investigating retinoid metabolism and those in the field of drug development targeting retinoid signaling pathways.
Introduction to this compound Biosynthesis
The conversion of all-trans-retinol to this compound is a crucial step in the biosynthesis of 9-cis-retinoic acid, the endogenous ligand for the retinoid X receptors (RXRs). Unlike the well-characterized visual cycle where RPE65 isomerizes all-trans-retinyl esters to 11-cis-retinol, a single, dedicated enzyme for the direct isomerization of all-trans-retinol to this compound has not yet been definitively isolated and characterized.[1][2] However, compelling evidence points to the existence of enzymatic pathways capable of this conversion.
Current research suggests two primary enzymatic routes for the formation of this compound:
-
A Proposed Isomerization-Dehydrogenation Pathway: This pathway involves the initial isomerization of all-trans-retinol to this compound, followed by the oxidation of this compound to 9-cis-retinal (B17824) by a stereospecific this compound dehydrogenase (RDH4).[1] Subsequent oxidation of 9-cis-retinal by retinal dehydrogenases (RALDHs) leads to the formation of 9-cis-retinoic acid. The existence and specificity of this compound dehydrogenase provide strong indirect evidence for the enzymatic production of its substrate, this compound.
-
The β-Carotene Cleavage Pathway: 9-cis-retinal can be generated through the enzymatic cleavage of 9-cis-β-carotene by β-carotene oxygenase 1 (BCO1).[3] The resulting 9-cis-retinal can then be reduced to this compound by retinol (B82714) dehydrogenases.
This guide will focus on the evidence and methodologies related to the proposed isomerization of all-trans-retinol.
Key Enzymes in the this compound Biosynthetic Pathway
While a specific "this compound isomerase" remains to be identified, several enzymes are implicated in the overall pathway from all-trans-retinol to 9-cis-retinoic acid.
Table 1: Enzymes Involved in the Putative this compound Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Cellular Location | References |
| Putative Retinol Isomerase | - | Isomerization of the C9 double bond of all-trans-retinol. The specific enzyme is not yet identified. | all-trans-Retinol | This compound | Microsomal | [4][5] |
| This compound Dehydrogenase | RDH4 | Stereospecific oxidation of this compound to 9-cis-retinal. | This compound | 9-cis-Retinal | Membrane-bound | [1] |
| Retinal Dehydrogenase | RALDH | Irreversible oxidation of retinal to retinoic acid. Several isozymes exist. | 9-cis-Retinal | 9-cis-Retinoic Acid | Cytosolic | [6] |
| β-Carotene Oxygenase 1 | BCO1 | Cleavage of β-carotene to retinal. Can cleave 9-cis-β-carotene to produce 9-cis-retinal. | 9-cis-β-Carotene | 9-cis-Retinal | Cytosolic | [3] |
Experimental Evidence and Quantitative Data
The enzymatic conversion of all-trans-retinol to 9-cis-retinoids has been demonstrated in vitro using cell homogenates, providing evidence for the existence of the necessary enzymatic machinery.
Table 2: Summary of In Vitro Enzymatic Conversion Data
| Biological System | Substrate | Product(s) Detected | Key Findings | References |
| Hep G2 Cell Homogenates | all-trans-Retinol | 9-cis-Retinal | Demonstrates the presence of enzymes capable of converting all-trans-retinol to a 9-cis-retinoid. | [4][5] |
| Bovine Liver Microsomes | all-trans-Retinoic Acid | 9-cis-Retinoic Acid | While not a direct conversion of retinol, it shows the capability of liver microsomes to perform cis-trans isomerization of retinoids.[7][8][9] | [7][8][9] |
Experimental Protocols
Due to the lack of a purified and characterized "this compound isomerase," a definitive protocol for a single-enzyme synthesis is not available. However, a representative protocol for demonstrating the conversion using cell homogenates is provided below. This protocol is based on methodologies described in the literature for studying retinoid metabolism in vitro.[4][5]
Protocol: In Vitro Conversion of all-trans-Retinol to 9-cis-Retinoids using Hep G2 Cell Homogenates
Objective: To demonstrate the enzymatic conversion of all-trans-retinol to 9-cis-retinoids in a crude cell extract.
Materials:
-
Hep G2 cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)
-
Protease inhibitor cocktail
-
all-trans-Retinol (stock solution in ethanol (B145695) or DMSO)
-
Bovine serum albumin (BSA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Ethanol
-
Butylated hydroxytoluene (BHT)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Normal-phase HPLC column (e.g., silica (B1680970) column)
Procedure:
-
Cell Culture and Harvesting:
-
Culture Hep G2 cells to confluency under standard conditions.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Preparation of Cell Homogenate:
-
Resuspend the cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris and mitochondria.
-
Collect the supernatant (S9 fraction) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Enzymatic Reaction:
-
In a glass tube, prepare the reaction mixture containing:
-
Hep G2 cell homogenate (e.g., 1 mg of protein)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NAD+ (e.g., 1 mM)
-
BSA (e.g., 0.1%)
-
-
Add all-trans-retinol (e.g., 10 µM final concentration) to initiate the reaction. The retinol should be added in a small volume of solvent to minimize its concentration in the final reaction mixture.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) in the dark, as retinoids are light-sensitive.
-
-
Extraction of Retinoids:
-
Stop the reaction by adding an equal volume of ethanol containing BHT (e.g., 0.1 mg/mL) to precipitate proteins.
-
Add two volumes of hexane containing BHT and vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the retinoids.
-
Repeat the extraction twice more and pool the hexane extracts.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried retinoid extract in a small, known volume of the HPLC mobile phase (e.g., hexane with a small percentage of isopropanol (B130326) or ethyl acetate).
-
Inject the sample onto a normal-phase HPLC column.
-
Monitor the elution of retinoids using a UV detector at a wavelength of approximately 340-350 nm.
-
Identify and quantify the peaks corresponding to all-trans-retinol, this compound, and 9-cis-retinal by comparing their retention times and spectra with those of authentic standards.
-
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of 9-cis-Retinoic Acid
The following diagram illustrates the proposed enzymatic pathway for the synthesis of 9-cis-retinoic acid from all-trans-retinol.
Caption: Proposed enzymatic pathways for the biosynthesis of 9-cis-retinoic acid.
Experimental Workflow for In Vitro Synthesis and Analysis
The following diagram outlines the general workflow for the in vitro enzymatic synthesis and analysis of this compound.
Caption: General experimental workflow for in vitro enzymatic synthesis.
Conclusion and Future Directions
The enzymatic synthesis of this compound from all-trans-retinol is a biologically significant process that is not yet fully understood at the molecular level. While the existence of enzymatic pathways capable of this conversion is supported by experimental evidence, the definitive identification and characterization of a specific "this compound isomerase" remains a key area for future research. The elucidation of this enzyme and its mechanism of action will not only provide a deeper understanding of retinoid metabolism but also open up new avenues for the biotechnological production of 9-cis-retinoids for therapeutic applications. Further research focusing on the purification and characterization of the enzymes involved in this pathway from various tissues is warranted.
References
- 1. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinol isomerase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinal - Wikipedia [en.wikipedia.org]
- 7. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Metabolism of 9-cis-Retinol to 9-cis-Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the metabolic conversion of 9-cis-retinol to 9-cis-retinoic acid, a critical signaling molecule in various biological processes. The guide details the enzymatic pathway, presents available quantitative data on enzyme kinetics, outlines experimental protocols for studying this metabolic conversion, and includes visualizations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in academia and industry, particularly those involved in retinoid research and drug development.
Introduction
9-cis-Retinoic acid is a biologically active retinoid that serves as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Through these nuclear receptors, 9-cis-retinoic acid modulates the expression of a wide array of genes, thereby influencing cellular proliferation, differentiation, and apoptosis. The endogenous synthesis of 9-cis-retinoic acid is a tightly regulated process, primarily originating from the metabolism of this compound. This conversion is a two-step enzymatic process analogous to the synthesis of all-trans-retinoic acid from all-trans-retinol. Understanding the intricacies of this metabolic pathway is crucial for elucidating the physiological roles of 9-cis-retinoic acid and for the development of therapeutic agents that target the retinoid signaling cascade.
The Enzymatic Pathway: From this compound to 9-cis-Retinoic Acid
The metabolic conversion of this compound to 9-cis-retinoic acid involves a sequential two-step oxidation process.
Step 1: Oxidation of this compound to 9-cis-Retinal (B17824)
The initial and rate-limiting step is the oxidation of this compound to 9-cis-retinal. This reaction is catalyzed by a group of enzymes known as retinol (B82714) dehydrogenases (RDHs), which belong to the short-chain dehydrogenase/reductase (SDR) superfamily.[2][3] A key enzyme identified in this process is a stereospecific cis-retinol dehydrogenase (cRDH).[4] Additionally, other RDHs, such as RDH4, have been shown to exhibit specificity for this compound.[2][5] These enzymes are typically membrane-bound and utilize NAD+ as a cofactor.[3]
Step 2: Oxidation of 9-cis-Retinal to 9-cis-Retinoic Acid
The second and irreversible step is the oxidation of 9-cis-retinal to 9-cis-retinoic acid. This reaction is catalyzed by retinal dehydrogenases (RALDHs), also known as aldehyde dehydrogenases (ALDHs).[6][7][8] Specifically, cytosolic enzymes such as ALDH1A1 have been shown to efficiently catalyze the oxidation of 9-cis-retinal.[7][8] This step is crucial for the final production of the biologically active 9-cis-retinoic acid.
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic conversions in the 9-cis-retinoic acid synthesis pathway is described by their kinetic parameters. The available data for the enzymes involved is summarized below.
| Enzyme | Substrate | Km (µM) | Vmax/Km (relative efficiency) | Source Organism | Reference |
| Human Liver ALDH1 | 9-cis-Retinal | 5.5 | - | Human | [7] |
| Mouse RALDH4 | 9-cis-Retinal | - | 27.4 | Mouse | [6] |
| Mouse RALDH3 | 9-cis-Retinal | - | No activity | Mouse | [6] |
Experimental Protocols
This section provides an overview of methodologies commonly employed to study the metabolism of this compound to 9-cis-retinoic acid.
In Vitro Enzyme Assays
4.1.1. Retinol Dehydrogenase Activity Assay
This assay measures the conversion of this compound to 9-cis-retinal catalyzed by RDHs in tissue homogenates or with purified/recombinant enzymes.
-
Materials:
-
This compound (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme source (e.g., microsomal fraction from cells or tissues, purified recombinant RDH)
-
Quenching solution (e.g., methanol (B129727) with a known amount of an internal standard like all-trans-retinal)
-
Hexane (B92381) for extraction
-
-
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme source.
-
Initiate the reaction by adding this compound (typically dissolved in a small volume of ethanol (B145695) or DMSO).
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the quenching solution.
-
Extract the retinoids from the reaction mixture using hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
-
4.1.2. Retinal Dehydrogenase Activity Assay
This assay measures the conversion of 9-cis-retinal to 9-cis-retinoic acid catalyzed by RALDHs.
-
Materials:
-
9-cis-retinal (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Enzyme source (e.g., cytosolic fraction from cells or tissues, purified recombinant RALDH)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard like all-trans-retinoic acid-d4)
-
-
Procedure:
-
Combine the reaction buffer, NAD+, and enzyme source in a reaction vessel.
-
Start the reaction by adding 9-cis-retinal.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant containing 9-cis-retinoic acid by HPLC or LC-MS/MS.
-
Cell-Based Assays for 9-cis-Retinoic Acid Synthesis
These assays assess the entire metabolic pathway from this compound to 9-cis-retinoic acid in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells known to express the necessary metabolic enzymes (e.g., HepG2 liver cells) in appropriate media.[9]
-
Treat the cells with a known concentration of this compound for a specific duration (e.g., 24 hours).
-
Include appropriate controls, such as vehicle-treated cells.
-
-
Extraction of Retinoids from Cells:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication in a lysis buffer).
-
Add an internal standard to the cell lysate.
-
Extract the retinoids from the lysate using an organic solvent (e.g., a mixture of hexane and isopropanol).
-
Evaporate the organic extract and reconstitute for analysis.
-
Analytical Methods for Retinoid Quantification
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for separating and quantifying retinoid isomers.
-
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium (B1175870) acetate) is often used to achieve good separation of the different retinoids.
-
Detection: UV detector set at a wavelength of approximately 350 nm, which is near the absorbance maximum for retinoic acid.
-
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and specificity for the quantification of retinoids, especially at low endogenous levels.
-
Typical LC-MS/MS System:
-
Chromatography: Similar to HPLC, using a C18 column for separation.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative ion mode is commonly used for retinoic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of the parent and daughter ions of 9-cis-retinoic acid and the internal standard.
-
Visualizations
Signaling Pathway
Caption: Metabolic pathway of this compound to 9-cis-retinoic acid.
Experimental Workflow
Caption: General experimental workflow for studying 9-cis-retinoid metabolism.
Conclusion
The conversion of this compound to 9-cis-retinoic acid is a fundamental metabolic pathway with significant implications for cellular signaling and gene regulation. This technical guide has provided a detailed overview of the enzymes, kinetics, and experimental methodologies relevant to the study of this pathway. While significant progress has been made in identifying the key enzymatic players, a notable gap remains in the quantitative understanding of the initial oxidation step of this compound. Further research focusing on the kinetic characterization of retinol dehydrogenases specific for this compound is warranted. The protocols and visualizations presented herein are intended to facilitate future investigations in this critical area of retinoid biology and support the development of novel therapeutics targeting the retinoid signaling pathway.
References
- 1. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-retinol dehydrogenase: this compound metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raw.githubusercontent.com [raw.githubusercontent.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The 11-cis-retinol dehydrogenase activity of RDH10 and its interaction with visual cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 9-cis-Retinol in Embryonic Development: A Technical Guide
Abstract: Retinoids, derivatives of vitamin A, are crucial signaling molecules that orchestrate a multitude of processes during embryonic development. Among these, 9-cis-retinol and its active metabolite, 9-cis-retinoic acid (9-cis-RA), play a significant, albeit complex, role. This technical guide provides an in-depth exploration of the function of this compound in embryogenesis, detailing its metabolic activation, the intricacies of its signaling pathways, and its profound impact on developmental processes. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to offer a comprehensive resource for professionals in the field.
Introduction
Vitamin A and its derivatives are indispensable for the normal development of vertebrates.[1] Deficiencies or excesses of retinoids can lead to severe congenital malformations, highlighting the tightly regulated nature of their signaling pathways.[2][3] While all-trans-retinoic acid (atRA) is often considered the primary active form of vitamin A during development, 9-cis-retinoic acid (9-cis-RA), derived from this compound, has emerged as a key player with distinct functions.[4][5] 9-cis-RA is a high-affinity ligand for a class of nuclear receptors known as Retinoid X Receptors (RXRs), which act as master regulators of a vast array of developmental gene networks.[6] This guide will delve into the metabolic journey from this compound to 9-cis-RA, the downstream signaling cascades it initiates, and its functional significance in the orchestration of embryonic development.
Metabolism of this compound
The biological activity of this compound is contingent upon its conversion to 9-cis-retinoic acid. This metabolic activation is a two-step enzymatic process analogous to the synthesis of all-trans-retinoic acid.
-
Oxidation to 9-cis-Retinaldehyde: The first step involves the oxidation of this compound to 9-cis-retinaldehyde. This reaction is catalyzed by a class of enzymes known as retinol (B82714) dehydrogenases (RDHs).
-
Oxidation to 9-cis-Retinoic Acid: Subsequently, 9-cis-retinaldehyde is further oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[2]
The expression of these enzymes is spatially and temporally regulated throughout embryogenesis, ensuring that 9-cis-RA is produced in the right place and at the right time to exert its specific developmental effects.
The 9-cis-Retinoic Acid Signaling Pathway
9-cis-Retinoic acid exerts its biological effects by binding to and activating Retinoid X Receptors (RXRs).[5] RXRs are nuclear receptors that function as transcription factors. There are three subtypes of RXRs: RXRα, RXRβ, and RXRγ. Upon binding 9-cis-RA, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, most notably the Retinoic Acid Receptors (RARs), but also with the vitamin D receptor (VDR), thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs).[7]
The RXR/RAR heterodimer is a key functional unit in retinoid signaling.[6] In the absence of a ligand, the heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit transcription. The binding of all-trans-RA to RAR and/or 9-cis-RA to RXR induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This, in turn, initiates the transcription of downstream target genes that are critical for various developmental processes.[8]
Role in Embryonic Development
9-cis-Retinoic acid signaling is integral to numerous aspects of embryonic development, from the earliest stages of axis formation to the intricate processes of organogenesis.
-
Anterior-Posterior Axis Patterning: Retinoid signaling is a key determinant of the anterior-posterior axis in the developing embryo. Gradients of retinoic acid are crucial for the correct patterning of the hindbrain and spinal cord.[2]
-
Organogenesis: The development of several vital organs is dependent on precise retinoid signaling. This includes:
-
Cardiogenesis: Formation of the heart and its chambers.
-
Neurogenesis: Development of the central nervous system, including the eye.[7]
-
Limb Development: Outgrowth and patterning of the limbs.
-
-
Oocyte Maturation and Early Embryo Viability: Studies have shown that supplementation with 9-cis-RA can improve the developmental competence of oocytes and the quality of preimplantation embryos in vitro.[4][9] It has been shown to increase blastocyst development rates and total cell numbers, while reducing apoptosis.[4]
Crosstalk with Other Signaling Pathways
The developmental functions of 9-cis-RA are not carried out in isolation but involve intricate crosstalk with other major signaling pathways. A notable example is the interplay between retinoic acid, Fibroblast Growth Factor (FGF), and Sonic Hedgehog (Shh) signaling in the developing caudal embryo.[10] This interplay is crucial for the proper patterning of the neural tube and somites. RA signaling has been shown to be required for the response of mesodermal and neural progenitors to the Shh signal, partly through a balanced antagonism with FGF signaling.[10]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of 9-cis-retinoic acid on embryonic development.
Table 1: Effect of 9-cis-Retinoic Acid on Bovine Oocyte Maturation and Embryo Development
| Treatment Group | Concentration | Blastocyst Development Rate (%) | Total Cell Number (Mean ± SD) | Apoptotic Cells (%) | Reference |
| Control | 0 nM | 23.6 ± 8.0 | 120.2 ± 24.5 | 5.6 ± 2.3 | [4] |
| 9-cis-RA | 5 nM | 37.1 ± 6.9 | 138.4 ± 19.2 | 3.3 ± 2.0 | [4] |
Table 2: Dose-Dependent Effects of All-trans-Retinoic Acid on In Vitro Development of Mouse Embryos
| Treatment Group | Concentration (µmol/L) | Development to Late Egg Cylinder Stage (%) | Development to Early Somite Stage (%) | Reference |
| Control | 0 | 85.7 | 61.9 | [1] |
| t-RA | 0.001 | 80.0 | 55.0 | [1] |
| t-RA | 0.1 | 72.7 | 45.5 | [1] |
| t-RA | 10 | 0 | 0 | [1] |
Table 3: Gene Expression Changes in Bovine Oocytes and Blastocysts in Response to 9-cis-RA
| Gene | Treatment | Fold Change in Oocytes | Fold Change in Blastocysts | Reference |
| TNF-α | 9-cis-RA (5 nM) | 0.4 | 0.4 | [4] |
| Caspase 3 | 9-cis-RA (5 nM) | - | 0.4 | [4] |
Experimental Protocols
In Vitro Maturation (IVM) and In Vitro Culture (IVC) of Bovine Oocytes and Embryos
This protocol is adapted from studies investigating the effects of retinoids on bovine embryo development.[4][11]
Materials:
-
Bovine cumulus-oocyte complexes (COCs)
-
Maturation Medium: TCM-199 supplemented with fetal bovine serum (FBS), gonadotropins (FSH and LH), and antibiotics.
-
9-cis-Retinoic Acid (stock solution in DMSO)
-
Fertilization Medium (e.g., Tyrode's albumin lactate (B86563) pyruvate (B1213749) - TALP)
-
Culture Medium (e.g., synthetic oviductal fluid - SOF)
Procedure:
-
Oocyte Maturation:
-
Aspirate COCs from abattoir-derived ovaries.
-
Select COCs with multiple layers of cumulus cells and homogenous cytoplasm.
-
Wash selected COCs in maturation medium.
-
Culture COCs in maturation medium with or without 9-cis-RA (e.g., 5 nM) for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.
-
-
In Vitro Fertilization (IVF):
-
After maturation, wash the COCs.
-
Co-incubate the matured oocytes with capacitated sperm in fertilization medium for 18-24 hours.
-
-
In Vitro Culture:
-
Following fertilization, denude the presumptive zygotes by vortexing.
-
Culture the zygotes in culture medium for 7-8 days to the blastocyst stage.
-
Assess blastocyst development rate, total cell number, and apoptosis.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Reduced Retinoic Acid Signaling During Gastrulation Induces Developmental Microcephaly [frontiersin.org]
- 3. Retinoid Signaling in Skeletal Development: Scoping the System for Predictive Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-cis retinoic acid improves developmental competence and embryo quality during in vitro maturation of bovine oocytes through the inhibition of oocyte tumor necrosis factor-α gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Early mouse caudal development relies on crosstalk between retinoic acid, Shh and Fgf signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Retinol improves bovine embryonic development in vitro" by Tracy Livingston, Dawn Eberhardt et al. [trace.tennessee.edu]
9-cis-Retinol Signaling Pathways in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core signaling pathways of 9-cis-retinol and its active metabolite, 9-cis-retinoic acid (9-cis-RA), in the regulation of gene expression. The document focuses on the molecular mechanisms, quantitative data, and key experimental methodologies pertinent to research and drug development in this field.
Core Signaling Mechanisms
9-cis-retinoic acid is a potent signaling molecule that exerts its effects by activating nuclear receptors, primarily the Retinoid X Receptors (RXRs). RXRs are unique among nuclear receptors due to their ability to form both homodimers and heterodimers with a variety of other nuclear receptors, placing them at a crucial intersection of multiple signaling pathways.[1][2]
The Central Role of Retinoid X Receptors (RXRs)
There are three main isotypes of RXR: RXRα, RXRβ, and RXRγ.[3] These receptors function as ligand-activated transcription factors.[4] 9-cis-retinoic acid has been identified as a high-affinity endogenous ligand for RXRs.[5][6] Upon binding 9-cis-RA, RXR undergoes a conformational change that facilitates its interaction with coactivator proteins and subsequent regulation of target gene transcription.[7]
RXR Heterodimer Signaling
A primary mechanism of this compound signaling is through RXR heterodimers. RXRs form partnerships with other nuclear receptors, including Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[8][9]
In the context of the well-studied RXR-RAR heterodimer, the complex can be activated by ligands for either or both receptors. While an RAR-selective ligand can activate transcription, the simultaneous binding of ligands to both RXR (e.g., 9-cis-RA) and RAR (e.g., all-trans-retinoic acid) leads to a synergistic activation of gene expression.[10][11] In the absence of a ligand, the heterodimer is often bound to corepressor proteins, silencing gene expression. Ligand binding induces the dissociation of corepressors and the recruitment of coactivators, initiating transcription.[3][4]
RXR Homodimer Signaling
In addition to forming heterodimers, RXRs can also form homodimers (RXR-RXR). These homodimers bind to specific DNA sequences known as retinoid X response elements (RXREs) and are activated by 9-cis-RA.[12] This pathway allows for the regulation of a distinct set of target genes, independent of a heterodimeric partner.
Quantitative Data in this compound Signaling
The following tables summarize key quantitative data related to the binding affinities of 9-cis-retinoic acid and its effects on gene expression.
Table 1: Binding Affinities of 9-cis-Retinoic Acid for Retinoid Receptors
| Receptor Isoform | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| RXRα | 9-cis-Retinoic Acid | Ki = 3.8 - 12 nM | [13] |
| RXRβ | 9-cis-Retinoic Acid | Kd = 18.3 nM | [14] |
| RXRγ | 9-cis-Retinoic Acid | Kd = 14.1 nM | [14] |
| RAR (various isoforms) | 9-cis-Retinoic Acid | Ki = 0.5 - 27 nM | [13] |
Table 2: Dose-Dependent Effects of 9-cis-Retinoic Acid on Gene Expression
| Cell Line | Gene | 9-cis-Retinoic Acid Concentration | Fold Induction / Effect | Reference |
| Rat Hepatoma (FAO) | Liver Fatty Acid-Binding Protein (L-FABP) mRNA | 10⁻⁶ M | Higher induction observed at 6 hours | [15] |
| Human Neural Stem Cells | Neural Progenitor/Stem Cell Markers (PAX6, SOX1, SOX2, NESTIN) | Increasing concentrations | Decreased expression | [16] |
| Human Neural Stem Cells | (Astro-)glial marker S100β | Increasing concentrations | Increased expression on DIV22 | [16] |
| MCF7 Breast Cancer Cells | CDKN1A | Not specified | 35-fold up-regulation | [17] |
| Rpe65⁻/⁻ Mice | Retinal Function (ERG responses) | 1 - 12.5 mg/kg (daily for 3 days) | Significant dose-dependent improvement | [18] |
Key Experimental Protocols
The study of this compound signaling pathways relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for three core experiments.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the binding of RXR or its heterodimers to a specific DNA response element.
Methodology:
-
Probe Preparation: A short DNA oligonucleotide containing the putative response element (e.g., an RXRE or RARE) is synthesized. One end is labeled with a detectable marker, such as a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with a source of the protein of interest. This can be a purified recombinant protein or a nuclear extract from cells. The binding reaction is typically carried out in a buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. An electric field is applied to separate the components based on their size and charge.
-
Detection: The gel is dried (for radioactive probes) and exposed to X-ray film or a phosphorimager screen. For fluorescent probes, the gel is imaged using an appropriate scanner.
-
Interpretation: A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex.[19][20] The specificity of the binding can be confirmed by competition assays, where an excess of unlabeled specific probe is added to the reaction, which should abolish the shifted band.
Luciferase Reporter Assay
Objective: To quantify the transcriptional activity induced by this compound signaling on a specific promoter.
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a minimal promoter and one or more copies of the response element of interest (e.g., RXRE or RARE). A second plasmid, often expressing Renilla luciferase under a constitutive promoter, is used as a transfection control.
-
Cell Transfection: The reporter and control plasmids, along with an expression plasmid for the nuclear receptor(s) of interest (e.g., RXRα and RARα), are co-transfected into a suitable cell line (e.g., COS-1 or MCF-7).[17]
-
Ligand Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of 9-cis-retinoic acid or other ligands of interest.
-
Cell Lysis and Luciferase Measurement: Following treatment, the cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Data Analysis: The fold induction of luciferase activity in treated cells is calculated relative to vehicle-treated control cells. This provides a quantitative measure of the transcriptional activation mediated by the ligand and receptor combination.[21][22]
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions where RXR or its heterodimers are bound in vivo.
Methodology:
-
Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Chromatin Preparation: The cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.[1]
-
Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to the protein of interest (e.g., an anti-RXR antibody). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to map the genome-wide binding sites of the protein.[23][24][25]
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the core this compound signaling pathways and a typical experimental workflow for their investigation.
Caption: RXR-RAR Heterodimer Signaling Pathway.
Caption: RXR Homodimer Signaling Pathway.
Caption: Experimental Workflow for Investigating Gene Regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 3. Retinoid X receptor - Proteopedia, life in 3D [proteopedia.org]
- 4. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ligand in retinoid signaling. 9-cis-retinoic acid modulates the oligomeric state of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H-2RIIBP (RXR beta) heterodimerization provides a mechanism for combinatorial diversity in the regulation of retinoic acid and thyroid hormone responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of Retinoid X Receptor Signaling to the Specification of Skeletal Muscle Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. stemcell.com [stemcell.com]
- 14. pnas.org [pnas.org]
- 15. 9-cis-retinoic acid enhances fatty acid-induced expression of the liver fatty acid-binding protein gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 20. licorbio.com [licorbio.com]
- 21. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
- 22. buero-analytik-winden.de [buero-analytik-winden.de]
- 23. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2.3. RXR Chromatin Immunoprecipitation (ChIP) with High Throughput DNA Sequencing (Seq) [bio-protocol.org]
- 25. Ligand Binding Shifts Highly Mobile Retinoid X Receptor to the Chromatin-Bound State in a Coactivator-Dependent Manner, as Revealed by Single-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Dietary Precursors of 9-cis-Retinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-Retinol and its active metabolite, 9-cis-retinoic acid (9-cis-RA), are critical signaling molecules in cellular biology, primarily through their role as high-affinity ligands for Retinoid X Receptors (RXRs). Unlike their all-trans counterparts, the 9-cis isomers have unique biological activities stemming from the ability of RXRs to form essential heterodimers with a wide array of nuclear receptors. This central role in regulating gene transcription across numerous pathways makes 9-cis-retinoids a focal point for research in metabolic diseases, oncology, and developmental biology. However, their low abundance in common foodstuffs necessitates a thorough understanding of their natural sources and biosynthetic pathways for therapeutic and research applications. This guide provides an in-depth analysis of the primary natural sources of 9-cis-retinoid precursors, details the metabolic conversion pathways, presents quantitative data, and outlines the experimental protocols for their extraction and analysis.
Introduction to 9-cis-Retinoids
Retinoids, a class of compounds derived from vitamin A (all-trans-retinol), are essential for a multitude of physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] The biological effects of retinoids are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2] While all-trans-retinoic acid (ATRA) is the canonical ligand for RARs, its stereoisomer, 9-cis-retinoic acid (9-cis-RA), is a unique pan-agonist, activating both RARs and RXRs.[3]
The significance of 9-cis-RA lies in its exclusive ability to activate RXRs, which act as master regulators by forming heterodimers with other nuclear receptors such as RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] This places 9-cis-retinoids at the crossroads of numerous signaling pathways, making their availability a critical factor in cellular homeostasis. The direct dietary intake of this compound is negligible; instead, it is derived from the metabolic conversion of dietary precursors, primarily 9-cis-β-carotene.
Natural Sources and Dietary Precursors
The concentration of pre-formed this compound or 9-cis-RA in most foods is extremely low, rendering dietary precursors the only significant natural source.[4]
Primary Precursor: 9-cis-β-Carotene
9-cis-β-carotene is the most important dietary precursor for 9-cis-retinoids.[7][8] Upon ingestion, it undergoes enzymatic cleavage to yield 9-cis-retinal (B17824), which is subsequently reduced to this compound.
Major Natural Source: Dunaliella salina
The richest known natural source of 9-cis-β-carotene is the halotolerant microalga Dunaliella salina (sometimes referred to as Dunaliella bardawil).[9] Under specific stress conditions, such as high salinity and high light intensity, this alga can accumulate β-carotene up to 10% of its dry weight.[9] Notably, the β-carotene fraction in Dunaliella is composed of an approximately 1:1 ratio of all-trans and 9-cis isomers, a unique characteristic not commonly found in other natural sources.
Other Dietary Sources
While many fruits and vegetables are rich in β-carotene, the all-trans isomer is predominantly present.[10][11] The proportion of 9-cis-β-carotene is typically much lower. However, it is consistently detected in various tissues, suggesting its absorption from a range of dietary sources.[12] Liver consumption has also been shown to lead to the formation of 9-cis-RA in human plasma, indicating that the liver can process vitamin A precursors into this specific isomer.
Quantitative Data on 9-cis-β-Carotene Content
The following tables summarize the quantitative data for 9-cis-β-carotene in its most significant natural source, Dunaliella salina, and provides comparative data for common fruits and vegetables.
Table 1: 9-cis-β-Carotene Content in Dunaliella salina Strains
| Strain | Cultivation Condition (Light Intensity) | 9-cis-β-Carotene Content (pg/cell) | All-trans-β-Carotene Content (pg/cell) | Reference |
|---|---|---|---|---|
| D. salina DF15 | 1500 µmol·m⁻²·s⁻¹ | 5.9 ± 0.6 | 9.0 ± 0.7 | [13] |
| D. salina DF40 | 1500 µmol·m⁻²·s⁻¹ | 0.8 ± 0.4 | 1.1 ± 0.5 | [13] |
| D. salina UTEX 2538 | 1000 µmol·m⁻²·s⁻¹ | 5.3 ± 1.5 | 5.6 ± 1.8 | [13] |
| D. salina CCAP 19/30 | 1000-1500 µmol·m⁻²·s⁻¹ | ~0.01 | 0.3 ± 0.0 |[13] |
Table 2: Proportion of cis-β-Carotene Isomers in Selected Fruits
| Fruit | Cultivar | Proportion of cis-Isomers (% of Total β-Carotene) | Reference |
|---|
| Mango | Kaew, Maha Chanok, etc. | 14% to 40% |[14] |
Note: Data for most common fruits and vegetables often reports total β-carotene, with the 9-cis isomer being a minor, but present, component.
Biosynthesis and Signaling Pathways
Conversion of Precursors to this compound
The metabolic conversion of dietary 9-cis-β-carotene into active 9-cis-retinoids is a critical two-step enzymatic process.
Caption: Metabolic pathway from dietary 9-cis-β-carotene to 9-cis-Retinoic Acid.
The first step involves the symmetric or asymmetric cleavage of 9-cis-β-carotene by β-carotene oxygenase enzymes (BCO1/BCO2) in the intestinal mucosa, yielding one or two molecules of 9-cis-retinal.[7][15] Subsequently, 9-cis-retinal is reversibly reduced to this compound by retinol dehydrogenases (RDHs) or other reductases.[2][16] this compound can be stored in the liver as retinyl esters or oxidized back to 9-cis-retinal and then irreversibly oxidized to the active ligand, 9-cis-retinoic acid, by retinaldehyde dehydrogenases (RALDHs).[3][12]
The RXR Signaling Pathway
9-cis-RA is the natural, high-affinity ligand for the Retinoid X Receptor (RXR). Upon binding, RXR undergoes a conformational change, allowing it to form heterodimers with other nuclear receptors. This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.
Caption: Simplified workflow of the RXR heterodimer signaling pathway.
Experimental Protocols
The accurate quantification of this compound and its precursors requires meticulous sample preparation and robust analytical methods to prevent isomerization and degradation.
Extraction of Carotenoids from Dunaliella salina
This protocol provides a general method for solvent extraction. Alternative methods like ultrasound-assisted extraction may offer higher yields.[17][18]
-
Harvesting: Centrifuge the D. salina culture to pellet the cells.
-
Washing: Wash the cell pellet with a saline solution isotonic to the culture medium to remove extracellular salts.
-
Homogenization: Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass. Grind the dried biomass into a fine powder using a mortar and pestle.
-
Extraction:
-
To a known mass of powdered biomass (e.g., 100 mg), add a solvent mixture. A common mixture is n-hexane/acetone/methanol/toluene (29:24:21:26 w/w/w/w).[19] Other effective solvents include tetrahydrofuran (B95107) or liquefied dimethyl ether.[13][20]
-
Vortex the mixture vigorously for 5 minutes in low light conditions to prevent photo-isomerization.
-
Centrifuge to separate the organic (pigmented) phase from the cell debris.
-
Collect the supernatant. Repeat the extraction on the remaining pellet at least twice to ensure complete recovery.
-
-
Saponification (Optional but Recommended):
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
To remove interfering chlorophylls (B1240455) and lipids, resuspend the dried extract in a methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 20% KOH in methanol).
-
Incubate in the dark (e.g., at room temperature overnight or gently heated) to hydrolyze chlorophylls and triglycerides.
-
After saponification, add water and re-extract the carotenoids into a non-polar solvent like n-hexane or diethyl ether.
-
-
Final Preparation: Wash the final organic extract with water to remove residual KOH. Dry the solvent over anhydrous sodium sulfate, filter, and evaporate to dryness under nitrogen. Re-dissolve the purified carotenoid extract in a known volume of the HPLC mobile phase for analysis.
HPLC Analysis of β-Carotene Isomers
High-Performance Liquid Chromatography (HPLC) is the standard for separating and quantifying retinoid and carotenoid isomers. A C30 reversed-phase column is highly effective for resolving geometric isomers.
Caption: General workflow for the HPLC-based analysis of β-carotene isomers.
-
Instrumentation: An HPLC system equipped with a gradient pump, a temperature-controlled column compartment, and a diode array detector (DAD) or UV-Vis detector.
-
Column: C30 Reversed-Phase Column (e.g., 3 µm, 150 x 4.6 mm).[21]
-
Mobile Phase: A gradient elution is typically required for optimal separation. An example system uses:
-
Solvent A: Methanol
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
Solvent C: Water[21]
-
-
Example Gradient Program:
-
0 min: 90% A, 5% B, 5% C
-
5 min: 95% A, 5% B
-
16 min: 75% A, 25% B
-
25 min: 15% A, 85% B
-
28 min: Return to initial conditions (90% A, 5% B, 5% C)[21]
-
-
Flow Rate: ~1.0 mL/min.
-
Detection: Monitor at the absorbance maximum for β-carotene, approximately 450 nm. A DAD allows for spectral analysis to confirm peak identity.[21]
-
Quantification: Identification of peaks is achieved by comparing retention times and spectral data with those of pure analytical standards (all-trans-β-carotene, 9-cis-β-carotene, etc.). Quantification is performed by creating a standard curve from known concentrations of these standards and integrating the peak areas in the sample chromatogram.
Conclusion
This compound and its precursors are potent biological molecules with significant potential in drug development and nutritional science. While present in trace amounts in a typical diet, the microalga Dunaliella salina stands out as a uniquely rich source of its primary precursor, 9-cis-β-carotene. Understanding the metabolic pathways from dietary carotenoids to the active ligand 9-cis-RA, combined with robust protocols for extraction and quantification, provides a critical foundation for researchers. The continued exploration of these compounds, their sources, and their complex signaling networks through the RXR pathway will undoubtedly unlock new therapeutic strategies for a host of human diseases.
References
- 1. lcms.cz [lcms.cz]
- 2. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 5. proteopedia.org [proteopedia.org]
- 6. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 7. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thaiscience.info [thaiscience.info]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. sid.ir [sid.ir]
- 18. Comparison of Different Methods for Carotenoid Extraction from Dunaliella Salina [ijns.sums.ac.ir]
- 19. air.unimi.it [air.unimi.it]
- 20. Frontiers | Extraction of beta-carotene from the microalga Dunaliella salina using bacterial lipase enzyme and organic solvent under varying stress conditions [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 9-cis-Retinol in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 9-cis-Retinol in in vitro cell culture experiments. The information compiled offers a comprehensive guide for studying the effects of this compound on cell signaling, viability, and gene expression.
Introduction
This compound is a naturally occurring retinoid and a precursor to 9-cis-retinoic acid, a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon cellular uptake, this compound is metabolized to 9-cis-retinoic acid, which then modulates the transcription of a wide array of target genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Understanding the cellular effects of this compound is crucial for research in developmental biology, oncology, and neurobiology.
Signaling Pathway
The biological effects of this compound are primarily mediated through its conversion to 9-cis-retinoic acid. This active metabolite can bind to both RARs and RXRs. The canonical signaling pathway involves the formation of RAR/RXR heterodimers which, upon ligand binding, undergo a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes by binding to retinoic acid response elements (RAREs) in their promoter regions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[4]
-
Ethanol, absolute, sterile[5]
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Due to the light and air sensitivity of retinoids, perform all manipulations under subdued light.[5][6]
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO or ethanol.[5][7]
-
For a 10 mM stock in DMSO: Dissolve 3.004 mg of this compound (MW: 300.44 g/mol ) in 1 mL of DMSO.
-
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage (≥ 2 years) or at -20°C for shorter periods.[6][8]
Cell Culture and Seeding
Cell Lines:
-
MCF-7 (human breast adenocarcinoma): An estrogen receptor-positive cell line commonly used to study retinoid effects on cancer cell proliferation.[1][9]
-
Human Neural Stem Cells (NSCs): A model system to investigate the role of retinoids in neural differentiation.[10][11]
| Cell Line | Plate Format | Seeding Density |
| MCF-7 | 96-well plate | 5,000 - 10,000 cells/well[12][13] |
| MCF-7 | 12-well plate | 4 x 10^5 cells/well[14] |
| Neural Stem Cells | 96-well plate | 2.5 – 5 x 10^4 cells/cm²[15] |
Protocol:
-
Culture cells in their recommended growth medium and conditions. For MCF-7 cells, use EMEM supplemented with 10% FBS, 2mM L-glutamine, and 1% non-essential amino acids.[9]
-
On the day of the experiment, harvest cells and perform a cell count.
-
Seed the cells into the appropriate culture plates at the densities specified in the table above.
-
Allow the cells to adhere and stabilize for 24 hours before treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on cell viability.[12][16]
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
DMSO
Protocol:
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formation of formazan (B1609692) crystals.[16]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for analyzing the expression of retinoid target genes following treatment with this compound.[10][17][18][19]
Materials:
-
Cells cultured and treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for RARβ, CYP26A1)
Protocol:
-
RNA Extraction:
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Experimental Workflow Diagram
Quantitative Data Summary
| Parameter | Cell Line | 9-cis-Retinoic Acid Concentration Range | Observed Effect |
| Cell Proliferation Inhibition | MCF-7 | Dose-dependent | Inhibition of growth[3] |
| Neural Differentiation | Human Neural Stem Cells | 8 - 1000 nM | Promotion of glial differentiation, decreased neural stem cell markers[10][11] |
| Neuronal Differentiation | P19 Mouse Embryonal Carcinoma | Effective at inducing neuronal differentiation[20] | |
| Oligodendrocyte Differentiation | Neural Stem Cells | 0.1 - 20 µM | Improved differentiation into oligodendrocytes[21] |
Note: The concentrations listed are for 9-cis-retinoic acid, the active metabolite of this compound. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental endpoint.
References
- 1. In vitro inhibition of proliferation of estrogen-dependent and estrogen-independent human breast cancer cells treated with carotenoids or retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 9-cis-retinoic acid on growth and RXR expression in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Cis retinoic acid inhibits growth of breast cancer cells and down-regulates estrogen receptor RNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Retinol [wahoo.cns.umass.edu]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. MCF7 | Culture Collections [culturecollections.org.uk]
- 10. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro | Neuroscience Hub [med.muni.cz]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. researchhub.com [researchhub.com]
- 17. mcgill.ca [mcgill.ca]
- 18. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Retinoid Machinery in Distinct Neural Stem Cell Populations with Different Retinoid Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 9-cis-Retinoic Acid and 1,25-dihydroxy Vitamin D3 Improve the Differentiation of Neural Stem Cells into Oligodendrocytes through the Inhibition of the Notch and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 9-cis-Retinol to Elucidate the Cone Visual Cycle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vertebrate vision relies on the continuous regeneration of the chromophore 11-cis-retinal (B22103), a process known as the visual cycle. While the canonical visual cycle involving the retinal pigment epithelium (RPE) serves both rods and cones, cones possess an additional, faster pathway critical for vision in bright light.[1][2][3] This cone-specific retina visual cycle involves Müller glial cells, which supply 11-cis-retinol (B117599) to cones.[1][4] A key enzymatic step, the oxidation of this cis-retinol to cis-retinal, occurs exclusively within the cone photoreceptors, specifically in their outer segments.[5][6]
Investigating this pathway has been challenging due to the instability of 11-cis-retinol. However, 9-cis-retinol, a stable and commercially available analog, serves as an excellent substitute.[6] Cones, but not rods, can efficiently oxidize this compound to 9-cis-retinal (B17824), which then binds to cone opsin to form a functional photopigment (isorhodopsin).[7][8] This selective uptake and processing make this compound a powerful tool for isolating and studying the cone-specific visual cycle, assessing cone function, and exploring potential therapeutic strategies for retinal diseases characterized by impaired chromophore regeneration.[9][10]
Data Presentation
The following tables summarize key quantitative data from studies using this compound to investigate the cone visual cycle.
Table 1: Photoreceptor Response to Exogenous Retinoids
| Photoreceptor Type | Treatment | Outcome | Species | Reference |
| Red Cones | Exogenous this compound | Robust sensitivity recovery after bleach | Salamander | [7] |
| Blue Cones | Exogenous this compound | Robust sensitivity recovery after bleach | Salamander | [7] |
| Red Rods | Exogenous this compound | No sensitivity recovery | Salamander | [7] |
| Green Rods | Exogenous this compound | No sensitivity recovery | Salamander | [7] |
| Bleached Cone Outer Segments | This compound (40 µM) | Robust pigment regeneration | Salamander | [5] |
| Bleached Rod Outer Segments | This compound (40 µM) | No pigment regeneration | Salamander | [5] |
Table 2: Kinetics of Cone Sensitivity Recovery
| Retinoid Application Site | Retinoid Used | Onset of Recovery | Recovery Kinetics | Rate-Limiting Step | Reference |
| Outer Segment | This compound | Immediate | ~3-fold slower than with 9-cis-retinal | Oxidation of cis-retinol | [5] |
| Inner Segment | This compound | Delayed by ~6 min | Identical to outer segment application after onset | Diffusion to outer segment, then oxidation | [5] |
| Inner Segment | 9-cis-retinal | Delayed | Rapid, completed in 5-6 min | Diffusion to outer segment | [5] |
Table 3: Spectral Properties of Visual Pigments
| Chromophore | Opsin Target | Resulting Pigment | Peak Absorption (λmax) | Notes | Reference |
| 11-cis-retinal | Rod Opsin | Rhodopsin | ~500 nm | Endogenous pigment | [4] |
| 9-cis-retinal | Rod Opsin | Isorhodopsin | ~487 nm | Functional photopigment | [8] |
| 11-cis-retinal | Red Cone Opsin | Cone Pigment | ~570 nm | Endogenous pigment (Salamander) | [5] |
| 9-cis-retinal | Red Cone Opsin | 9-cis Cone Pigment | 544 ± 9 nm | Blue-shifted spectrum | [5] |
Signaling Pathways and Workflows
The Cone-Specific Visual Cycle
The cone visual cycle is a distinct pathway from the canonical RPE cycle, providing a rapid and selective supply of chromophore to cones. Müller cells in the retina recycle all-trans-retinol to 11-cis-retinol, which is then transported to the cone photoreceptor. The final, critical step of oxidation to 11-cis-retinal occurs within the cone outer segment. Exogenous this compound enters this pathway and is similarly oxidized to 9-cis-retinal, allowing for the regeneration of cone photopigment.
Caption: The cone visual cycle with exogenous this compound.
Rod vs. Cone Processing of this compound
A key distinction between rods and cones is their ability to process cis-retinols. Cones possess the necessary enzymatic machinery (a cis-retinol oxidase) to convert this compound into 9-cis-retinal, enabling pigment regeneration. Rods lack this specific activity and therefore cannot utilize this compound to recover sensitivity after bleaching.[5][7] This difference forms the basis for using this compound as a cone-selective tool.
Caption: Differential processing of this compound in cones vs. rods.
Experimental Protocols
Protocol 1: Isolation of Salamander Photoreceptors
This protocol describes the dissociation of retinal photoreceptors for single-cell electrophysiology or microspectrophotometry. All procedures should comply with institutional animal care and use committee guidelines.[5]
Materials:
-
Dark-adapted larval tiger salamanders (Ambystoma tigrinum)
-
Salamander Ringer's solution (composition varies, but typically includes NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Papain solution (e.g., 10 U/mL in Ringer's)
-
Bovine serum albumin (BSA)
-
Dissection tools, Pasteur pipettes, petri dishes
Procedure:
-
Euthanize a dark-adapted salamander according to approved institutional protocols.
-
Enucleate the eyes under dim red light.
-
Dissect the eye to isolate the retina, removing the cornea, lens, and vitreous humor.
-
Cut the isolated retina into small pieces (~1 mm²) and place them in a papain solution.
-
Incubate at room temperature for approximately 30-40 minutes to enzymatically digest the extracellular matrix.
-
Gently wash the retinal pieces with Ringer's solution containing BSA to stop the enzymatic reaction.
-
Mechanically dissociate the photoreceptors by gently triturating the retinal pieces with a fire-polished Pasteur pipette.
-
Allow the dissociated cells to settle at the bottom of the dish. The supernatant can be carefully removed.
-
Store the isolated cells in fresh Ringer's solution in the dark at 4°C for use within several hours.
Protocol 2: Measuring Cone Sensitivity Recovery with this compound
This protocol uses single-cell suction pipette recording to measure the photosensitivity of an isolated cone before and after bleaching and during treatment with this compound.[5]
Materials:
-
Isolated salamander cones (from Protocol 1)
-
Suction pipette recording setup with amplifier and data acquisition system
-
Calibrated light source for bleaching and test flashes
-
Perfusion system for solution exchange
-
This compound stock solution (e.g., 10-20 mM in ethanol)
-
Salamander Ringer's solution
Procedure:
-
Cell Recording: Under infrared illumination, draw a single, healthy cone into the suction pipette, either outer-segment-in or inner-segment-in, to record membrane current.
-
Baseline Sensitivity: Measure the dark-adapted cone's sensitivity by recording responses to dim flashes of light at its optimal wavelength.
-
Photobleaching: Expose the cone to a bright, calibrated light flash sufficient to bleach >99% of the visual pigment. Confirm the loss of sensitivity.
-
Retinoid Application:
-
Prepare a working solution of this compound (e.g., 20-40 µM) in Ringer's solution immediately before use.
-
Perfuse the recording chamber with the this compound solution, ensuring it is applied to the exposed segment of the cone (either inner or outer).
-
-
Monitor Recovery: Record responses to dim test flashes at regular intervals (e.g., every 2 minutes) for up to 20-30 minutes following retinoid application.[5]
-
Data Analysis:
-
Calculate flash sensitivity at each time point (response amplitude / flash intensity).
-
Plot sensitivity as a function of time to determine the kinetics of recovery.
-
Compare the recovery time course with that of control experiments using 9-cis-retinal or vehicle alone.
-
Experimental Workflow Diagram
Caption: Workflow for cone sensitivity recovery experiments.
References
- 1. The cone-specific visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual cycle - Wikipedia [en.wikipedia.org]
- 5. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ablation of Fatty Acid Transport Protein-4 Enhances Cone Survival, M-cone Vision, and Synthesis of Cone-Tropic 9-cis-Retinal in rd12 Mouse Model of Leber Congenital Amaurosis | Journal of Neuroscience [jneurosci.org]
Application of 9-cis-Retinol in Accelerating Retinal Organoid Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of three-dimensional (3D) retinal organoids from human pluripotent stem cells (hPSCs) has revolutionized the study of retinal development, disease modeling, and the screening of potential therapeutic agents. A significant challenge in the field has been the prolonged culture time required for the maturation of photoreceptors within these organoids. Recent studies have demonstrated that the supplementation of culture media with 9-cis-Retinol can significantly accelerate the differentiation and maturation of rod photoreceptors, offering a more efficient and timely model for research. This document provides detailed application notes and protocols for the use of this compound in retinal organoid maturation.
Rationale for this compound Supplementation
Traditionally, all-trans retinoic acid (ATRA) has been used to promote photoreceptor development in retinal organoids. However, this compound offers distinct advantages. Like its 11-cis isomer, this compound can bind to opsin to form functional rhodopsin. Furthermore, it is a precursor to 9-cis-retinoic acid (9CRA), a potent agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] In contrast, ATRA only activates RARs. The activation of both RAR and RXR signaling pathways is believed to more effectively drive progenitor cells towards a photoreceptor fate, leading to accelerated maturation.[1][2]
Quantitative Data Summary
The supplementation of retinal organoid cultures with this compound has been shown to yield significant improvements in photoreceptor maturation compared to traditional protocols using ATRA. The following tables summarize the key quantitative findings from published studies.
| Parameter | This compound Treatment | All-trans Retinoic Acid (ATRA) Treatment | Timepoint | Reference |
| Rhodopsin Expression | Higher | Lower | Day 120 | [1][2] |
| Mitochondrial Morphology | More Mature | Less Mature | Day 120 | [1][2] |
| Photoreceptor Outer Segment (OS) Elongation | Accelerated | Slower | Day 180 | [3] |
| Overall Photoreceptor OS Length | Increased | Standard | Day 180 | [3] |
| Yield of Organoids with OS | Remarkably Superior | Inferior | Not Specified | [4] |
Table 1: Comparison of this compound and ATRA on Photoreceptor Maturation Markers.
| Condition | Concentration | Effect on Photoreceptor OS Elongation | Effect on Overall OS Length at Day 180 | Reference |
| 9-cis-Retinal | 1 µM | Accelerated | Increased | [3] |
| 9-cis-Retinal | 10 µM | Not as effective as 1 µM | Not as effective as 1 µM | [3] |
| All-trans Retinoic Acid (RA) | 1 µM | Standard | Standard | [3] |
| All-trans Retinoic Acid (RA) | 10 µM | Not as effective as 1 µM | Not as effective as 1 µM | [3] |
| No Supplementation | N/A | Slower | Reduced | [3] |
Table 2: Dose-Response Effects of Retinoids on Photoreceptor Outer Segment Development.
Experimental Protocols
This section provides a detailed protocol for the generation and maturation of retinal organoids with this compound supplementation, based on modifications of widely used methods.
Materials
-
Human pluripotent stem cells (hPSCs)
-
Neural Induction Medium (NIM)
-
Retinal Induction Medium (RIM): DMEM/F-12 (3:1) with 2% B27 supplement (without vitamin A), 1% Antibiotic-Antimycotic, 1% GlutaMAX, and 1X NEAA
-
Insulin-like growth factor 1 (IGF-1)
-
Fetal Bovine Serum (FBS)
-
Taurine
-
9-cis-Retinal (Sigma-Aldrich/Merck)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly-HEMA (poly(2-hydroxyethyl methacrylate))
-
Matrigel
Stock Solution Preparation
CRITICAL: 9-cis-Retinal is light-sensitive. All handling, including media changes, should be performed under dim red light to prevent isomerization to all-trans-retinal.[1][5][6]
-
70 mM 9-cis-Retinal Stock Solution:
-
Gently tap the vial of 25 mg 9-cis-Retinal powder to ensure the powder is at the bottom.
-
Add 1.25 mL of DMSO to the vial.
-
Mix thoroughly by pipetting up and down.
-
Aliquot into 1.5 mL amber microcentrifuge tubes.
-
Store at -80°C for up to one year.[6]
-
-
10 mM 9-cis-Retinal Working Solution:
Retinal Organoid Generation (Brief Overview)
This protocol assumes the initial generation of retinal organoids to the optic vesicle stage. A common method involves the formation of embryoid bodies (EBs) from hPSCs, followed by neural induction and plating on Matrigel to allow for the development of optic vesicles.
-
Generate EBs from hPSCs.
-
Culture EBs in NIM.
-
At Day 7, plate EBs onto Matrigel-coated dishes in NIM.
-
At Day 16, switch to RIM.
-
Between Day 20 and Day 30, manually excise the optic vesicle-like structures and transfer them to low-attachment plates coated with Poly-HEMA for suspension culture.
This compound Supplementation Protocol
-
From Day 35: Supplement the RIM with 20 ng/ml IGF-1, 10% FBS, and 1 mM Taurine.[7]
-
From Day 63: Begin supplementation with 9-cis-Retinal. Add 1 µM 9-cis-Retinal to the culture medium.[1][7] This is achieved by adding the 10 mM working solution at a 1:10,000 dilution.
-
From Day 91/92: Reduce the concentration of 9-cis-Retinal to 0.5 µM.[1][7] Additionally, switch from B27 supplement (without vitamin A) to 1% N2 supplement.[1][7]
-
Media Changes: Perform a half-media change every 2-3 days, ensuring that fresh 9-cis-Retinal and IGF-1 are added to the new media under dim red light.[7]
-
Culture Duration: Continue the culture until the desired maturation stage is reached (e.g., Day 120, Day 180, or longer).
Visualization of Pathways and Workflows
Retinoic Acid Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in promoting photoreceptor maturation.
Caption: Signaling pathway of this compound in a retinal progenitor cell.
Experimental Workflow for Retinal Organoid Maturation
This diagram outlines the key steps and timeline for the differentiation and maturation of retinal organoids using this compound.
Caption: Experimental workflow for this compound-mediated retinal organoid maturation.
Conclusion
The use of this compound in place of ATRA represents a significant refinement in retinal organoid culture protocols. This modification accelerates photoreceptor maturation, leading to the earlier appearance of key markers of functionality.[1][2][3] This advancement not only reduces the time and resources required for experiments but also provides a more mature and potentially more relevant in vitro model for studying retinal biology and disease. Researchers and drug development professionals are encouraged to adopt this protocol to enhance the efficiency and physiological relevance of their retinal organoid-based studies.
References
- 1. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Development of Rod Photoreceptors in Retinal Organoids Derived from Human Pluripotent Stem Cells by Supplementation with 9-cis Retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of 9-cis-Retinyl Acetate in Retinal Diseases: Application Notes and Protocols
Introduction
Retinal degenerative diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), are leading causes of inherited blindness. A significant subset of these diseases arises from mutations in genes essential for the visual cycle, the biochemical process that regenerates the visual chromophore 11-cis-retinal (B22103). Deficiencies in enzymes like Lecithin:retinol acyltransferase (LRAT) and Retinal pigment epithelium-specific 65-kDa protein (RPE65) disrupt this cycle, leading to a lack of 11-cis-retinal, photoreceptor dysfunction, and progressive vision loss.[1][2]
9-cis-Retinyl acetate (B1210297) (9-cis-R-Ac), a synthetic analog of vitamin A, has emerged as a promising therapeutic agent for these conditions.[3] As a prodrug, it is metabolized in the body to 9-cis-retinal (B17824). This active form can bypass the enzymatic blocks in the visual cycle and combine with opsin to form isorhodopsin, a functional, light-sensitive pigment that can restore visual function.[2][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of 9-cis-R-Ac.
Mechanism of Action
In a healthy retina, the visual cycle regenerates 11-cis-retinal to sustain vision. Mutations in LRAT or RPE65 disrupt this process, leading to an accumulation of all-trans-retinyl esters in the RPE and a deficiency of 11-cis-retinal.[1] 9-cis-Retinyl acetate therapy circumvents this blockade. Following oral administration, 9-cis-R-Ac is converted to 9-cis-retinol, which is then taken up by the retinal pigment epithelium (RPE).[2][4] Inside the RPE, it is further metabolized to 9-cis-retinal. This isomer can then bind to opsin in photoreceptor cells to form isorhodopsin, an artificial but functional visual pigment that can initiate the phototransduction cascade upon light absorption, thereby restoring light sensitivity and visual function.[2][4][5]
Caption: Visual cycle and the bypass mechanism of 9-cis-Retinyl acetate.
Data Presentation
Table 1: Efficacy of 9-cis-Retinyl Acetate in Preclinical Models
| Animal Model | Dosing Regimen | Outcome Measure | Results | Reference |
| Rpe65-/- mice | Single dose (6.25-50 mg/kg) | Electroretinography (ERG) | Significant dose-dependent improvement in ERG responses. | [2][6] |
| Rpe65-/- mice | Daily (1-12.5 mg/kg) for 14 days | ERG | Remarkable improvement of retinal function. | [2][6] |
| Rpe65-/- mice | Intermittent or daily (1 and 4 mg/kg) for 8 weeks | ERG and Retinal Morphology | Dose-dependent improvement of retinal function and preserved retinal morphology. | [2][6] |
| Lrat-/- mice | Oral gavage with 9-cis-R-Ac | ERG | Beneficial effects on visual function. | [5][7] |
| Aging C57BL/6 mice | Monthly oral gavage (~80 mg/kg) for 6-10 months | ERG and Dark Adaptation | Significantly improved age-related decline in photoreceptor function and dark adaptation. | [5][7] |
| Rpe65-/- dogs | Not specified | Visual performance | Improved visual performance. | [3] |
Table 2: Clinical Trial Data for QLT091001 (9-cis-Retinyl Acetate) in LCA Patients
| Clinical Trial ID | Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| NCT01014052 | 1b | 14 patients (aged 6-38) with RPE65 or LRAT mutations | 10-40 mg/m² per day for 7 days | 71% of patients showed improvement in Goldmann visual fields (GVF). 43% showed improvement in visual acuity. Improvements in activities of daily living were reported. Some patients showed sustained responses at 2 years. No serious adverse events were reported. | [8] |
Experimental Protocols
Protocol 1: Evaluation of 9-cis-R-Ac in a Mouse Model of Leber Congenital Amaurosis (Rpe65-/- mice)
This protocol is based on studies evaluating the efficacy of 9-cis-R-Ac in Rpe65-/- mice.[2][6]
1. Animal Models:
-
Rpe65-/- mice (5 to 12 weeks old).
-
Age-matched wild-type (C57Bl/6) mice as controls.
-
Mice are housed under a 12-hour light/12-hour dark cycle, unless otherwise specified for dark adaptation.
2. Preparation and Administration of 9-cis-R-Ac:
-
Vehicle Selection: Soybean oil is an effective vehicle for suspending 9-cis-R-Ac, providing good absorption and plasma retention of its metabolites.[2][6]
-
Preparation: Prepare a suspension of 9-cis-R-Ac in soybean oil at the desired concentration.
-
Administration: Administer the 9-cis-R-Ac suspension via oral gavage.
3. Dosing Regimens:
-
Single Dose Study: Administer single doses ranging from 1 to 100 mg/kg.[2][6]
-
Daily Dosing Study: Administer daily doses of 1, 4, or 12.5 mg/kg for 14 days.[2]
-
Intermittent Dosing Study: Administer daily doses of 1 or 4 mg/kg for 3 consecutive days, followed by a 4-day drug-free period, repeated weekly for 8 weeks.[2]
4. Outcome Measures:
-
Electroretinography (ERG):
-
Dark-adapt mice overnight.
-
Under dim red light, anesthetize the mice.
-
Record scotopic (rod-driven) and photopic (cone-driven) ERGs to assess retinal function.
-
-
Retinoid Analysis by HPLC:
-
Histological Analysis:
-
Fix, embed, and section the eyes.
-
Stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Measure the thickness of the outer nuclear layer (ONL) and the length of photoreceptor outer segments to assess retinal structure.
-
-
Vision-Dependent Behavioral Testing:
-
Dark/Light Preference Test: Measure the time taken for a mouse to move from a brightly lit area to a dark area.
-
Visual Placement Test: Assess the reflexive extension of forelimbs when the mouse is lowered towards a surface.
-
Water Escape Task: Train mice to find a hidden platform in a water maze using a visual cue.[2]
-
Caption: Experimental workflow for evaluating 9-cis-R-Ac in mice.
Protocol 2: Purification of Rhodopsin/Isorhodopsin from Mouse Eyes
This protocol is adapted from methods used to characterize the formation of isorhodopsin following 9-cis-R-Ac treatment.[7]
1. Materials:
-
Mouse eyes
-
Homogenization buffer (137 mM NaCl, 5.4 mM Na2HPO4, 2.7 mM KCl, 1.8 mM KH2PO4, pH 7.5)
-
Solubilization buffer (1% dodecyl-β-maltoside, 10 mM Bis-Tris propane, 500 mM NaCl, pH 7.5)
-
Wash buffer (0.1% dodecyl-β-maltoside, 10 mM Bis-Tris propane, 500 mM NaCl, pH 7.5)
-
Elution buffer (100 µM nonapeptide TETSQVAPA in wash buffer)
-
Anti-rhodopsin antibody (1D4) immunoaffinity column
2. Procedure:
-
Homogenize whole mouse eyes in homogenization buffer.
-
Centrifuge the homogenate at 14,000g for 5 minutes.
-
Resuspend the pellet in solubilization buffer and incubate to solubilize membrane proteins.
-
Clarify the solution by centrifugation at 125,000g for 20 minutes.
-
Load the supernatant onto the 1D4 immunoaffinity column.
-
Thoroughly wash the column with wash buffer.
-
Elute the purified rhodopsin/isorhodopsin with elution buffer.
-
Determine the concentration and purity of the eluted protein using UV-visible spectrophotometry (A280 and A500) and SDS-PAGE.
-
To confirm the presence of isorhodopsin, extract the chromophore from the purified pigment and analyze for the presence of 9-cis-retinal by HPLC.
Signaling Pathways
The primary signaling pathway influenced by 9-cis-R-Ac is the phototransduction cascade. By forming isorhodopsin, it provides a substrate for light-induced isomerization, which triggers the conformational change in opsin. This, in turn, activates the G-protein transducin, leading to a cascade of events that culminates in the closure of cGMP-gated cation channels and hyperpolarization of the photoreceptor cell. This electrical signal is then transmitted to downstream neurons in the retina. While 9-cis-retinal is an isomer of all-trans-retinoic acid, a ligand for nuclear retinoic acid receptors (RARs) that regulate gene expression, studies have shown that long-term administration of 9-cis-R-Ac in mice did not cause significant changes in gene expression in the liver and kidney, though some changes in retina-specific genes were observed.[7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 9-cis-Retinol Isomers
Introduction
Retinol (B82714), a form of Vitamin A, is a critical nutrient involved in a myriad of physiological processes, including vision, immune function, and cellular differentiation. It exists in several isomeric forms, with all-trans-retinol being the most common. However, the 9-cis-retinol isomer plays a unique and vital role as a high-affinity ligand for Retinoid X Receptors (RXRs), a class of nuclear receptors that form heterodimers with other nuclear receptors to regulate gene expression. Given its distinct biological activity, the accurate separation and quantification of this compound from other isomers are paramount in pharmaceutical research, clinical diagnostics, and drug development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the necessary resolution and sensitivity to distinguish between these structurally similar compounds.[1][2] This application note details robust normal-phase and reversed-phase HPLC methods for the effective separation of this compound isomers.
Principles of Separation
The separation of retinol isomers by HPLC is primarily achieved through two distinct chromatographic modes: normal-phase and reversed-phase.
-
Normal-Phase (NP) HPLC: This technique typically employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).[2][3] The separation is based on the differential adsorption of the isomers to the stationary phase. Isomers with more exposed polar hydroxyl groups will interact more strongly with the silica, resulting in longer retention times. NP-HPLC often provides excellent resolution of retinol isomers.[3]
-
Reversed-Phase (RP) HPLC: In contrast, RP-HPLC utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile, methanol (B129727), and water).[1] Separation is driven by hydrophobic interactions; less polar isomers have a stronger affinity for the stationary phase and thus elute later. While sometimes challenging for closely related isomers, RP-HPLC offers advantages in terms of reproducibility and stability of the stationary phase.[3]
Quantitative Data Summary
The following table summarizes quantitative data from a validated normal-phase HPLC method for the separation of retinol isomers.
| Parameter | Value |
| Chromatographic Mode | Normal-Phase HPLC |
| Column | Zorbax SIL (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | 0.4% 2-propanol in hexane[3] |
| Flow Rate | 2 mL/min[3] |
| Detection Wavelength | 325 nm[3] |
| Retention Time (13-cis-Retinol) | 20.9 min[3] |
| Retention Time (this compound) | 27.0 min[3] |
| Retention Time (all-trans-Retinol) | 28.9 min[3] |
Experimental Protocols
Below are detailed protocols for the separation of this compound isomers using both normal-phase and reversed-phase HPLC.
Protocol 1: Normal-Phase HPLC for Retinol Isomer Separation
This protocol is optimized for the baseline separation of 13-cis, 9-cis, and all-trans-retinol.[3]
1. Materials and Reagents:
-
This compound, 13-cis-Retinol, and all-trans-Retinol standards
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (Isopropanol)
-
Ethanol (B145695) for standard preparation
-
Amber vials to protect from light
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Zorbax SIL column (4.6 x 250 mm, 5 µm particle size) or equivalent silica-based normal-phase column[3]
-
Autosampler
3. Chromatographic Conditions:
-
Mobile Phase: 0.4% 2-propanol in n-hexane[3]
-
Flow Rate: 2.0 mL/min[3]
-
Column Temperature: Ambient (controlled at 25 °C for better reproducibility)
-
Detection Wavelength: 325 nm[3]
-
Injection Volume: 20 µL
-
Run Time: Approximately 35 minutes
4. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of each retinol isomer in ethanol at a concentration of 1 mg/mL. Store in amber vials at -20 °C. Prepare working standards by diluting the stock solutions in the mobile phase to the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction is necessary. A common method involves saponification followed by extraction with hexane. Ensure all steps are performed under yellow light to prevent isomerization.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared retinol isomer standards individually to determine their respective retention times.
-
Inject a mixed standard solution to verify the resolution of the isomers.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
Protocol 2: Reversed-Phase HPLC for General Retinoid Analysis
This protocol is suitable for the analysis of retinol and its esters, and with modification, can be adapted for isomer separation.
1. Materials and Reagents:
-
Retinol isomer standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Methanol
2. Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis detector
-
Zorbax SB-C18 column (4.6 x 100 mm, 3.5 µm particle size) or equivalent C18 reversed-phase column[3]
-
Autosampler
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: A common starting point is a linear gradient from 60% B to 100% B over 15 minutes, followed by a hold at 100% B.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Preparation: Prepare stock solutions in methanol or ethanol. Dilute with the initial mobile phase composition for working standards.
-
Sample Extraction: Similar to the normal-phase protocol, extract retinol from the sample matrix using appropriate liquid-liquid or solid-phase extraction techniques.
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Perform blank and standard injections as described in the normal-phase protocol.
-
Inject samples and analyze the resulting chromatograms.
-
Quantify this compound based on the standard calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key factors influencing the HPLC separation of Retinol isomers.
References
Application Note: A Robust and Sensitive Method for the Quantification of 9-cis-Retinol in Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-cis-Retinol in various tissue samples. Retinoids, including this compound, are crucial signaling molecules involved in numerous biological processes, but their susceptibility to degradation and isomerization presents analytical challenges.[1][2] This protocol provides a comprehensive workflow, from sample collection and extraction to final analysis, designed to ensure accuracy and reproducibility. The method is suitable for researchers in biology, pharmacology, and drug development requiring precise measurement of this vitamin A isomer in complex biological matrices.
Introduction
Retinoids are a class of compounds derived from vitamin A (retinol) that play critical roles in processes such as embryonic development, vision, immune function, and cellular differentiation.[1][3] this compound is a specific stereoisomer of retinol (B82714) which serves as a metabolic precursor to 9-cis-retinoic acid (9-cis-RA).[4] 9-cis-RA is a potent signaling molecule that can activate both the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), giving it a unique and broad spectrum of biological activity.[5][6][7]
Given their low endogenous concentrations and instability, quantifying retinoids like this compound in tissues requires a highly sensitive and selective analytical method.[2] LC-MS/MS offers unparalleled specificity through Selected Reaction Monitoring (SRM) and sensitivity reaching femtomole levels, making it the preferred technique for this application.[1][8] This document provides a detailed protocol for the extraction and quantification of this compound from tissue homogenates.
Principle of the Method
The method involves the homogenization of tissue samples, followed by a simple protein precipitation and liquid-liquid extraction to isolate this compound and an internal standard.[4][9] The extracted analytes are then separated from other endogenous components using reverse-phase liquid chromatography (LC). Detection and quantification are achieved using a triple quadrupole mass spectrometer (MS/MS) operating in positive ion mode with Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity.
Experimental Protocols
1. Critical Sample Handling
Retinoids are highly susceptible to oxidation and photo-isomerization.[1][8] All sample collection, preparation, and extraction steps must be performed on ice and under subdued or red light to prevent degradation.[10]
2. Materials and Reagents
-
This compound analytical standard
-
Retinyl Acetate (Internal Standard, IS)
-
HPLC-grade Methanol, Acetonitrile (B52724), and Water
-
Formic Acid (LC-MS grade)
-
Saline (0.9% NaCl), ice-cold
-
Disposable glass culture tubes
-
Tissue homogenizer
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Retinyl Acetate (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. A typical concentration range is 1 ng/mL to 1000 ng/mL.[11][12]
-
Internal Standard Spiking Solution: Prepare a working solution of Retinyl Acetate at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
4. Sample Preparation: Tissue Extraction
This protocol is suitable for small tissue samples (approx. 10-50 mg).[4][8]
-
Weighing: Accurately weigh the frozen tissue sample in a pre-chilled tube.
-
Homogenization: Add ice-cold 0.9% saline to the tissue to create a 10% homogenate (e.g., 900 µL saline for 100 mg tissue). Homogenize thoroughly on ice using a glass or mechanical homogenizer.[1][13]
-
Aliquoting: Transfer a specific volume (e.g., 200 µL) of the tissue homogenate to a clean glass tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution to the homogenate and vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS System and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| HPLC System | A high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™, SCIEX ExionLC™) |
| Column | Reverse-phase C18 Column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][12] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[1][12] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C[13] |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 70% B, ramp to 98% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate. (Gradient must be optimized for isomer separation). |
| MS/MS Parameters | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Endura™, SCIEX Triple Quad™) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode[4][9] |
| IonSpray Voltage | +4500 V (Optimize for specific instrument) |
| Source Temperature | 550 - 600°C (Optimize for specific instrument)[14] |
| Selected Reaction Monitoring (SRM) | See Table 1 below. |
Table 1: SRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 269.2 | 133.1 | The m/z 269 ion corresponds to the protonated molecule after loss of water ([M+H-H₂O]⁺).[4][9] |
| Retinyl Acetate (IS) | 269.2 | 145.1 | The m/z 269 ion corresponds to the protonated molecule after loss of acetic acid ([M+H-CH₃COOH]⁺).[4] |
Note: Precursor and product ions should be optimized by infusing pure standards into the mass spectrometer.
Data Presentation and Performance
1. Quantification
A calibration curve is generated by plotting the peak area ratio of this compound to the Internal Standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used for analysis. The concentration of this compound in tissue samples is then calculated from this curve.
2. Method Performance Characteristics
The performance of this method should be validated to ensure reliable results. The table below summarizes typical acceptance criteria for key validation parameters.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value / Range |
| Linear Range | 1 - 1000 ng/mL[11][12] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Sub-ng/mL levels, determined by a signal-to-noise ratio of at least 10:1.[12][15] |
| Intra-assay Precision (%CV) | < 15% (For LLOQ < 20%)[8][16] |
| Inter-assay Precision (%CV) | < 15% (For LLOQ < 20%)[8][16] |
| Recovery | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Bioactivation and signaling pathway of this compound.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. escholarship.org [escholarship.org]
- 14. sciex.com [sciex.com]
- 15. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 9-cis-Retinol Analogs for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and analysis of 9-cis-retinol analogs. Additionally, it outlines the key aspects of the 9-cis-retinoic acid signaling pathway, a critical area of investigation for these synthesized compounds.
Introduction
This compound and its analogs are crucial tools in the study of retinoid signaling pathways, which are implicated in a vast array of biological processes, including cell differentiation, proliferation, and apoptosis. The biological activity of these compounds is primarily mediated through their conversion to 9-cis-retinoic acid, a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] The ability to synthesize specific this compound analogs allows researchers to probe the intricacies of these pathways, leading to potential therapeutic applications in cancer, neurodegenerative diseases, and dermatology.
Synthetic Strategies for this compound Analogs
The synthesis of 9-cis-retinoids can be approached through several methodologies. Two common strategies involve the isomerization of all-trans-retinoids and the stereoselective construction of the polyene chain using methods like the Wittig reaction.
Palladium-Catalyzed Isomerization
One efficient method for generating 9-cis-retinoids is the palladium-catalyzed isomerization of readily available all-trans-retinoids. This approach offers a straightforward route to the 9-cis isomer.
Experimental Protocol: Synthesis of 9-cis-Retinyl Acetate (B1210297)
This protocol is adapted from a palladium-catalyzed isomerization method.[2]
Materials:
-
all-trans-Retinyl acetate
-
Triethylamine (B128534) (TEA)
-
Bis(acetonitrile)palladium(II) chloride [(CH₃CN)₂PdCl₂]
-
Nitrogen gas
-
Dry ice
Procedure:
-
In a reaction vessel protected from light, dissolve all-trans-retinyl acetate (e.g., 300 g, 0.91 mol) in hexane (600 mL).
-
Add triethylamine (TEA) (e.g., 0.11 mL, 0.83 mmol).
-
Add bis(acetonitrile)palladium(II) chloride (e.g., 4 g, 0.018 mol).
-
Stir the mixture overnight at 65 °C under a nitrogen atmosphere in the dark.
-
After the reaction, cool the solution to room temperature for 1 hour.
-
Further cool the mixture to -80 °C using a dry ice/acetone bath to crystallize the unreacted all-trans-retinyl acetate.
-
Filter the cold solution by suction using a pre-cooled filter to remove the crystallized all-trans-retinyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Further crystallize the concentrated filtrate to obtain 9-cis-retinyl acetate.
Wittig Reaction-Based Synthesis
The Wittig reaction provides a versatile method for constructing the carbon-carbon double bonds of the retinoid backbone with stereochemical control. This approach often starts from smaller, readily available building blocks like β-ionone.[3][4]
Experimental Protocol: General Wittig Reaction for Retinoid Synthesis
This generalized protocol illustrates the key steps of a Wittig reaction for synthesizing a retinoid backbone.
Materials:
-
Appropriate phosphonium (B103445) salt (e.g., a C15-phosphonium salt)
-
A suitable base (e.g., n-butyllithium, sodium hydride)
-
An appropriate aldehyde or ketone (e.g., a C5-aldehyde)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add the base to the suspension to form the ylide. The solution will typically change color.
-
Stir the mixture for a specified time (e.g., 30-60 minutes) at the low temperature.
-
Slowly add a solution of the aldehyde or ketone dissolved in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification and Analysis of this compound Analogs
Due to the sensitivity of retinoids to light, heat, and oxygen, all purification and analysis steps should be performed under dim red light and an inert atmosphere whenever possible.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the purification and quantitative analysis of retinoid isomers.[6][7][8] Both normal-phase and reverse-phase chromatography are employed.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general guideline for the analytical separation of retinoid isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) or a Reverse-phase C18 column (e.g., 4.6 mm I.D., 15 cm, 5 µm)
Normal-Phase HPLC:
-
Mobile Phase: A non-polar solvent system, such as a gradient of 2-propanol in hexane. For example, starting with 0.4% 2-propanol in hexane.[6]
-
Flow Rate: Approximately 2 mL/min.[6]
-
Detection: UV absorbance at 325 nm.[6]
-
Elution Order Example: Retinyl esters, 13-cis-retinoic acid, 9-cis-retinoic acid, all-trans-retinoic acid, 13-cis-retinol, this compound, and all-trans-retinol.[6]
Reverse-Phase HPLC:
-
Mobile Phase: A polar solvent system, such as a mixture of methanol (B129727), water, and a buffer. For example, 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2).
-
Flow Rate: Approximately 1.5 mL/min.
-
Detection: UV absorbance at 325 nm.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the stereochemistry of synthesized analogs.[2]
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used for molecular weight confirmation and can provide fragmentation patterns for further structural analysis.[9]
Quantitative Data Summary
| Compound | Synthetic Method | Starting Material | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HPLC Retention Time (min) |
| 9-cis-Retinyl Acetate | Pd-catalyzed Isomerization | all-trans-Retinyl Acetate | High (crystallization dependent) | 7.02-6.84 (m, 2H), 6.31 (d, J=15.9 Hz, 1H), 6.20 (d, J=15.1 Hz, 1H), 6.03 (d, J=11.4 Hz, 1H), 5.61 (t, J=7.3 Hz, 1H), 4.61 (d, J=7.3 Hz, 2H), 1.96-1.91 (m, 5H), 1.79 (s, 3H), 1.66 (s, 3H), 1.57-1.53 (m, 5H), 1.46-1.43 (m, 2H), 1.10 (s, 6H) | 170.08, 138.94, 138.54, 136.10, 134.97, 130.71, 129.64, 129.61, 128.90, 125.67, 124.75, 61.14, 39.81, 34.53, 33.26, 29.19, 22.07, 20.53, 19.67, 12.53 | 27.0 (Normal Phase)[6] |
| 9-cis-Retinoic Acid | Oxidation of 9-cis-Retinal | 9-cis-Retinal | - | - | - | 12.1 (Normal Phase)[6] |
Note: NMR data is for 9-cis-retinyl acetate in C₆D₆ as reported in the cited literature. Retention times are examples and can vary based on the specific HPLC conditions.
Signaling Pathway of 9-cis-Retinoic Acid
9-cis-retinoic acid is a pan-agonist for retinoid receptors, meaning it can activate both RARs and RXRs.[2] This dual activity makes it a potent signaling molecule. The canonical pathway involves the formation of RAR-RXR heterodimers which bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[10][11]
In the absence of a ligand, the RAR-RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription.[11] Upon binding of 9-cis-retinoic acid, a conformational change occurs in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[11] These coactivators then facilitate the recruitment of the basal transcription machinery, leading to the expression of target genes involved in cellular processes like differentiation and growth regulation.[12]
Caption: 9-cis-Retinoic Acid Signaling Pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the synthesis and purification of this compound analogs.
Caption: Workflow for Palladium-Catalyzed Isomerization.
Caption: Workflow for HPLC Purification.
References
- 1. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sav.sk [sav.sk]
- 9. escholarship.org [escholarship.org]
- 10. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic activation of retinoic acid (RA)-responsive genes and induction of embryonal carcinoma cell differentiation by an RA receptor alpha (RAR alpha)-, RAR beta-, or RAR gamma-selective ligand in combination with a retinoid X receptor-specific ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of 9-cis-Retinoids in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of 9-cis-Retinoids to mouse models, a critical procedure in preclinical research for various therapeutic areas, including oncology and ophthalmology.
Application Notes
9-cis-Retinoic acid (9-cis-RA) is a biologically active isomer of retinoic acid that serves as a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This dual agonism allows 9-cis-RA to modulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis, making it a compound of interest for cancer therapy and other diseases.[2][3] Oral gavage is a common and effective method for administering precise doses of therapeutic agents, including oil-soluble drugs like retinoids, directly into the gastrointestinal tract of laboratory animals.[4]
When preparing 9-cis-Retinoids for oral gavage, it is crucial to select an appropriate vehicle to ensure solubility and stability. Common vehicles include vegetable oil, often in an emulsion with a small amount of a solvent like DMSO, or ethanol (B145695) followed by extraction into a carrier oil.[4][5] The stability of the formulation is a key consideration, as some retinoids can be unstable at low pH, such as in the stomach.[5] Therefore, formulations should be prepared fresh and vortexed immediately before administration to ensure a homogenous suspension.[4]
Dosage, frequency, and duration of administration will vary depending on the specific mouse model, the disease under investigation, and the experimental endpoint. It is essential to conduct pilot studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for each specific application.
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of 9-cis-Retinoids in mouse models, compiled from various studies.
Table 1: Dosage and Administration of 9-cis-Retinoids in Mouse Models
| Mouse Model | 9-cis-Retinoid | Dosage | Vehicle | Frequency | Reference |
| Rpe65−/− (Childhood Blindness) | 9-cis-retinal (B17824) | 0.5 - 2.5 mg/animal | Ethanol, then extracted with hexane (B92381) and administered | Single dose | [5] |
| C3(1)-SV40 T antigen (Mammary Tumorigenesis) | 9-cis-retinoic acid | 10 or 50 mg/kg | Not specified | Daily | [3] |
| Azoxymethane-induced Colon Cancer (Rat Model) | 9-cis-retinoic acid | 30 mg/kg of diet | Diet | Continuous | [6] |
| Nude Mice | 9-cis-retinoic acid | 10 mg/kg | Not specified | Single dose | [6] |
| Pregnant Mice | 9-cis-retinoic acid | 100 mg/kg | Not specified | Single dose | [6] |
Table 2: Pharmacokinetic Parameters of 9-cis-Retinoic Acid in Rodents
| Species | Dose | Tmax (Time to Peak Plasma Concentration) | Key Metabolites | Reference |
| Nude Mice | Not specified | Not specified | 9,13-Di-cis-retinoic acid, 9-cis-retinoyl-β-glucuronide, 9-cis-4-oxoretinoic acid | [6] |
| Pregnant Mice | 100 mg/kg (oral) | Not specified | 9-cis-retinoyl-β-glucuronide | [6][7] |
| Rat | 5 mg/day (oral) | ~35 min (elimination half-life) | Not specified | [8] |
| Human (for comparison) | 20-150 mg/m²/day (oral) | 3-4 hours | 9-cis-retinoyl-β-glucuronide, 9-cis-4-oxoretinoyl-β-glucuronide | [6] |
Experimental Protocols
Protocol 1: Preparation of 9-cis-Retinal for Oral Gavage in a Vision Research Model
This protocol is adapted from a study on the restoration of visual pigment in a mouse model of childhood blindness.[5]
Materials:
-
9-cis-retinal
-
Absolute Ethanol (EtOH)
-
Sodium borohydride (B1222165) (NaBH4)
-
Hexane
-
Water (deionized)
-
Argon gas
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Dissolve 15 mg of 9-cis-retinal in 1 ml of absolute EtOH.
-
At 0°C, add 6.0 mg of solid NaBH4 to the solution.
-
Incubate for 30 minutes at 0°C.
-
Add 2 ml of water to the reaction mixture.
-
Extract the 9-cis-retinol with 1 ml of hexane, repeating the extraction four times.
-
Evaporate the hexane under a stream of argon gas at 30°C.
-
The resulting this compound is ready for use in gavage experiments.
Protocol 2: General Protocol for Oral Gavage in Mice
This protocol provides a general guideline for the oral gavage procedure in mice and is based on established best practices.[4][9][10]
Materials:
-
Prepared 9-cis-Retinoid solution/suspension
-
1 ml syringe
-
20-gauge, 1.5-inch blunt-tipped or bulb-tipped gavage needle
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Gently insert the tip of the gavage needle into the mouth, aiming towards the back of the throat.[4]
-
Advance the needle along the hard palate until you feel a transition to the smooth soft palate.[4]
-
At this point, straighten the needle to align with the esophagus and gently advance it downwards. The mouse will often swallow, aiding the passage of the needle.[4] Do not use force.[4]
-
The needle is fully inserted when the base is near the mouse's incisors.[4]
-
-
Substance Administration:
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.
-
Visualizations
Experimental Workflow for Oral Gavage
Caption: Workflow for the preparation and oral gavage of 9-cis-Retinoids in mice.
9-cis-Retinoic Acid Signaling Pathway
Caption: Simplified signaling pathway of 9-cis-Retinoic Acid.
References
- 1. stemcell.com [stemcell.com]
- 2. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gavage [ko.cwru.edu]
- 5. med.upenn.edu [med.upenn.edu]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability and dose-dependent anti-tumour effects of 9-cis retinoic acid on human neuroblastoma xenografts in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Gene Expression Analysis Following 9-cis-Retinol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinoic acid (9-cis-RA), a biologically active metabolite of vitamin A, is a potent regulator of gene expression that plays a critical role in various physiological processes, including cellular differentiation, proliferation, and immune function.[1][2] Its effects are mediated through the activation of two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] Unlike all-trans-retinoic acid (ATRA) which binds only to RARs, 9-cis-RA serves as a high-affinity ligand for both RARs and RXRs, allowing it to act as a pan-agonist.[1][3] This unique characteristic enables 9-cis-RA to control a broad spectrum of gene networks, making it a subject of significant interest in developmental biology and therapeutic development.
Upon binding 9-cis-RA, RARs form heterodimers with RXRs.[4] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3] This interaction initiates the recruitment of coactivator proteins and dissociation of corepressors, leading to the modulation of gene transcription.[5] Understanding the downstream genetic targets and the corresponding cellular responses to 9-cis-RA treatment is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes induced by 9-cis-RA treatment, present key quantitative data on regulated genes, and visualize the core signaling pathway and experimental workflow.
Signaling Pathway Activated by 9-cis-Retinol
The canonical signaling pathway for this compound involves its conversion to 9-cis-retinoic acid, which then enters the nucleus to modulate gene expression. Inside the nucleus, 9-cis-retinoic acid binds to the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR). This binding event causes the dissociation of corepressor proteins and the recruitment of coactivator proteins to the RAR/RXR heterodimer. This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene Expression Profiling Elucidates a Specific Role for RARγ in the Retinoic Acid Induced Differentiation of F9 Teratocarcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-cis-retinoic acid signaling in Sertoli cells regulates their immunomodulatory function to control lymphocyte physiology and Treg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different response to retinoic acid of two teratocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stabilizing 9-cis-Retinol in solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 9-cis-Retinol in solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is a sensitive compound susceptible to degradation from three main environmental factors:
-
Light: Exposure to light, particularly UV light, can induce photo-isomerization and degradation.
-
Oxygen: Atmospheric oxygen can oxidize this compound, leading to a loss of activity.
-
Heat: Elevated temperatures accelerate the rate of both isomerization and oxidative degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in most organic solvents. For stock solutions, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used. It is practically insoluble in water. For experiments requiring aqueous buffers, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute it with the aqueous buffer of choice.
Q3: How should I store my this compound solutions to ensure stability?
A3: To maximize stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Displace oxygen by purging the solution and the headspace of the storage vial with an inert gas like argon or nitrogen.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, the addition of antioxidants is highly recommended to prevent oxidative degradation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and pyrogallol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper handling or storage. | Prepare fresh solutions for each experiment. Ensure all handling steps are performed under dim or red light. Use deoxygenated solvents and store solutions under an inert gas. Add an antioxidant like BHT to the solution. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in aqueous solutions. | Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO). Add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent in the buffer should be kept to a minimum to avoid affecting the experiment. |
| Inconsistent experimental results. | Isomerization of this compound to other stereoisomers (e.g., all-trans-Retinol) due to light or heat exposure. | Minimize exposure to light and heat during all experimental procedures. Prepare solutions immediately before use if possible. Analyze the purity and isomeric ratio of your this compound stock solution using HPLC. |
| Rapid color change of the solution (e.g., yellow to colorless). | Significant degradation of the this compound molecule. | Discard the solution. Review your preparation and storage protocols to identify potential sources of light, oxygen, or heat exposure. Ensure the purity of the initial this compound solid. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol with the antioxidant BHT.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (purged with argon or nitrogen)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vial with a Teflon-lined cap
-
Argon or nitrogen gas source
Procedure:
-
Weigh out the required amount of this compound in a fume hood under dim light.
-
Prepare a 0.1% (w/v) stock solution of BHT in anhydrous ethanol.
-
In the amber glass vial, dissolve the this compound in the BHT-containing ethanol to a final concentration of 10 mM.
-
Purge the solution and the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Seal the vial tightly with the Teflon-lined cap.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -80°C.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general method for assessing the stability of a this compound solution over time.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column is commonly used.
Mobile Phase (Isocratic):
-
An example mobile phase is acetonitrile/water (85:15, v/v). The exact ratio may need to be optimized for your specific column and system.
Procedure:
-
Prepare your this compound solution according to Protocol 1.
-
At time zero, inject an aliquot of the solution into the HPLC system.
-
Record the chromatogram, monitoring the absorbance at approximately 350 nm.
-
Identify the peak corresponding to this compound based on its retention time (determined using a standard).
-
Store the stock solution under the desired conditions (e.g., -20°C in the dark).
-
At subsequent time points (e.g., 1, 2, 4, and 8 weeks), withdraw an aliquot of the solution, allow it to come to room temperature, and inject it into the HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.
Quantitative Data Summary
Table 1: Solubility of 9-cis-Retinaldehyde in Various Solvents
| Solvent | Solubility |
| Chloroform | 10 mg/ml |
| DMF | 25 mg/ml |
| DMSO | 16 mg/ml |
| Ethanol | 25 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
| (Data for 9-cis-Retinaldehyde, a closely related and often used precursor/analog) |
Table 2: Recommended Storage Conditions and Stability of Retinoids
| Compound | Form | Storage Temperature | Duration | Atmosphere | Notes |
| 9-cis-Retinal | Solid | -80°C | ≥ 2 years | Inert Gas | Protect from light. |
| 9-cis-Retinal | Stock Solution | -80°C | 6 months | Inert Gas | In an appropriate organic solvent, protected from light. |
| 9-cis-Retinal | Stock Solution | -20°C | 1 month | Inert Gas | In an appropriate organic solvent, protected from light. |
| 9-cis-Retinoic Acid | Solid/Solution | ≤ -20°C | Not specified | Argon | Protect from light, oxygen, and heat. |
| all-trans-Retinol | Solid/Solution | ≤ -20°C | Not specified | Inert Gas | Protect from light. Highly air-sensitive. |
Visualizations
Caption: Biosynthetic pathway of 9-cis-Retinoic Acid and its role in gene transcription.
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
Technical Support Center: Optimizing 9-cis-Retinol Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 9-cis-Retinol from biological samples.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate challenges in your experimental workflow.
Question: Why are my this compound recovery rates consistently low?
Answer: Low recovery of this compound can stem from several factors throughout the extraction process. Retinoids are notoriously unstable, susceptible to degradation from light, heat, and oxidation.[1][2] Here are key areas to troubleshoot:
-
Light Exposure: All retinoids, including this compound, are light-sensitive. It is crucial to perform all procedures, from sample collection to final analysis, under yellow or red light to prevent photoisomerization and degradation.[1][3]
-
Oxidation: The conjugated double bond system in this compound makes it prone to oxidation. The addition of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), at the beginning of the extraction process is essential to minimize oxidative loss.[2][3][4]
-
Incomplete Saponification: If you are working with tissues where this compound may be present as retinyl esters, an incomplete saponification step will result in low yields of free retinol (B82714). Saponification, an alkaline hydrolysis, is necessary to release the retinol from its esterified forms.[1][5] Ensure the concentration of the alkaline agent (e.g., KOH), temperature, and incubation time are optimized for your specific sample matrix.[6]
-
Inefficient Extraction Solvents: The choice of organic solvent for liquid-liquid extraction is critical. A combination of a non-polar solvent like hexane (B92381) and a more polar solvent may be necessary for efficient extraction from aqueous homogenates.[5] For plasma samples, methyl-tert-butyl-ether has been used effectively.[7]
-
Improper Storage: Samples should be stored at -80°C to minimize degradation. Even at this temperature, retinoic acid can be susceptible to degradation.[1] It is recommended to process samples as quickly as possible.
Question: I am observing unexpected peaks in my chromatogram. What could be the cause?
Answer: The presence of extra peaks in your chromatogram can indicate isomerization of this compound or the presence of interfering substances from the biological matrix.
-
Isomerization: Exposure to light, heat, or acidic conditions can cause the conversion of this compound to other isomers, such as all-trans-Retinol or 13-cis-Retinol.[2][8] Review your handling procedures to ensure all steps are performed under protected conditions.
-
Matrix Effects: Biological samples are complex matrices containing lipids, proteins, and other molecules that can co-extract with your analyte and interfere with chromatographic separation and detection.[9][10] An additional sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove these interfering compounds.[11]
-
Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity (HPLC or LC-MS grade) to avoid introducing contaminants.
Question: My results show high variability between replicate samples. How can I improve precision?
Answer: High variability in replicate samples often points to inconsistencies in sample handling and preparation.
-
Inconsistent Homogenization: For tissue samples, ensure that the homogenization process is consistent for all samples to achieve uniform extraction.
-
Inaccurate Pipetting: Use calibrated pipettes for all solvent and reagent additions, especially for the internal standard.
-
Evaporation to Dryness: When evaporating the organic solvent, avoid prolonged exposure to heat and air. A gentle stream of nitrogen is recommended.[3] Over-drying can lead to the loss of the analyte. The residue should be redissolved immediately in the mobile phase.[12]
-
Use of an Internal Standard: The use of an appropriate internal standard, added at the beginning of the extraction, is crucial to correct for losses during sample preparation and for variations in injection volume.[3]
Frequently Asked Questions (FAQs)
What is the purpose of saponification and is it always necessary?
Saponification is an alkaline hydrolysis step that breaks the ester bonds of retinyl esters, releasing free retinol.[1][5] This is particularly important for tissues like the liver, where a significant portion of vitamin A is stored as retinyl esters.[13] If you are only interested in the free this compound, and your sample is not expected to contain significant amounts of its esters (e.g., in some cell culture experiments), you might omit this step. However, for total this compound quantification in most biological tissues, saponification is essential.[4]
Which solvent system is best for extracting this compound?
The optimal solvent system depends on the biological matrix. For liquid-liquid extraction, a common approach is to use a non-polar solvent like hexane, often in combination with a more polar solvent to enhance extraction efficiency from the aqueous sample homogenate.[5][14] For plasma, methyl-tert-butyl-ether is a suitable choice.[7] It is recommended to optimize the extraction solvent for each specific tissue type.[1]
How can I prevent the isomerization of this compound during extraction?
To prevent isomerization, it is critical to protect the samples from light, heat, and acidic conditions.[2] All procedures should be carried out under yellow or red light.[1][3] Avoid high temperatures during saponification and solvent evaporation. The pH of the sample should be carefully controlled; acidification is sometimes used before extraction, but it should be done cautiously.[3]
What is a suitable internal standard for this compound analysis?
An ideal internal standard should have similar chemical properties and extraction behavior to the analyte but be distinguishable by the analytical method. For HPLC-UV analysis, retinyl acetate (B1210297) is often used.[3] For LC-MS/MS methods, a stable isotope-labeled version of the analyte, such as this compound-d8, would be the best choice to account for any matrix effects and variations in ionization efficiency.
What are the recommended storage conditions for biological samples and extracts?
Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[1] Extracted samples reconstituted in solvent should also be stored at low temperatures (-20°C or lower) in amber vials to protect from light.[1] The stability of retinoids in solution is lower than in the solid state or within a biological matrix.[2]
Data Presentation
Table 1: Comparison of Saponification Methods for Retinoid Extraction
| Parameter | Method 1 (KOH) | Method 2 (NaOH) | Reference |
| Alkaline Agent | Potassium Hydroxide (B78521) (KOH) | Sodium Hydroxide (NaOH) | |
| Reported Yield | Higher for β-carotene | Higher for Vitamin E and phytosterols | |
| General Efficacy | More effective in oxidizing fat | Produces higher yields of specific compounds |
Table 2: Recovery and Precision of a 9-cis-Retinoic Acid HPLC Method in Human Plasma
| Analyte | Linearity Range (ng/mL) | Interassay Precision (%RSD) | Accuracy (%RE) | Reference |
| 9-cis-Retinoic Acid | 2.5 - 450 | < 5.0 | < 11.0 | [7] |
| 4-oxo-9-cis-Retinoic Acid | 2.5 - 450 | < 5.0 | < 11.0 | [7] |
Table 3: Recovery Rates of Retinoids from Serum and Liver using Saponification
| Analyte | Recovery from Serum (%) | Recovery from Liver (%) | Reference |
| β-carotene | 99.7 | 107.1 | [4] |
| Retinol | 93.7 | 92.8 | [4] |
| Retinyl palmitate | 98.3 | 98.8 | [4] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Human plasma
-
Methyl-tert-butyl-ether (MTBE)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Internal standard solution (e.g., retinyl acetate in ethanol)
-
Centrifuge
-
Nitrogen evaporator
-
Amber vials
Procedure:
-
Under yellow light, thaw the plasma sample on ice.
-
To 500 µL of plasma in a glass tube, add a known amount of the internal standard.
-
Add 500 µL of buffer and vortex briefly.
-
Add 2 mL of MTBE, vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean amber vial.
-
Repeat the extraction (steps 4-6) with another 2 mL of MTBE and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Saponification and Extraction of Total this compound from Tissue
This protocol is adapted for tissues and includes a saponification step.
Materials:
-
Tissue sample (e.g., liver)
-
Homogenizer
-
Ethanol (B145695) (with BHT)
-
Potassium hydroxide (KOH) solution (e.g., 50% w/v in water)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Water bath
-
Centrifuge
-
Nitrogen evaporator
-
Amber vials
Procedure:
-
Under yellow light, weigh approximately 100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ethanol containing BHT.
-
Add 100 µL of the internal standard solution.
-
Add 100 µL of 50% KOH solution.
-
Incubate in a shaking water bath at 60°C for 30 minutes for saponification.
-
Cool the sample on ice.
-
Add 1 mL of saturated NaCl solution.
-
Extract the retinoids by adding 3 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction (steps 8-10) twice more and combine the hexane extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Workflow for this compound Extraction from Biological Samples.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Improved simultaneous determination method of beta-carotene and retinol with saponification in human serum and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sav.sk [sav.sk]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. aafco.org [aafco.org]
- 13. Dietary 9-cis-β,β-Carotene Fails to Rescue Vision in Mouse Models of Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 9-cis-Retinol Instability During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of 9-cis-Retinol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a highly sensitive molecule susceptible to degradation from several environmental factors. The primary causes of its instability are:
-
Light: Exposure to light, particularly UV light, can induce photoisomerization, converting this compound to other isomers such as all-trans-Retinol or 13-cis-Retinol, and can also lead to oxidative degradation.[1][2]
-
Oxygen: As an unsaturated molecule, this compound is prone to oxidation, which can break down the molecule and reduce its biological activity. This process is accelerated by the presence of light and heat.
-
Heat: Elevated temperatures increase the rate of both isomerization and oxidative degradation.[2]
-
Acids: Acidic conditions can cause dehydration and isomerization of this compound.
Q2: What are the best practices for storing this compound standards and samples?
A2: To minimize degradation, proper storage is critical. Here are the recommended storage conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term stability. For short-term storage (up to one week), -20°C may be acceptable, but -80°C is highly recommended to prevent degradation.[3] | Low temperatures significantly slow down the rates of isomerization and oxidation. |
| Atmosphere | Store under an inert gas atmosphere, such as argon or nitrogen. | This displaces oxygen and prevents oxidative degradation. |
| Light | Store in amber-colored vials or wrap vials in aluminum foil to protect from light. | Prevents photoisomerization and light-induced degradation. |
| Form | Store in solid, crystalline form whenever possible. | Degradation is generally faster in solution than in the solid state. |
Q3: Which antioxidants are recommended to stabilize this compound during sample preparation?
A3: The use of antioxidants is crucial to prevent oxidative degradation during sample extraction and analysis. The most commonly recommended antioxidants are butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1] While both are effective, their performance can be matrix-dependent. It is advisable to add the antioxidant to the extraction solvent.
| Antioxidant | Typical Concentration | Notes |
| BHT | 0.01% - 0.1% (w/v) in extraction solvent | BHT is widely used and has shown to be effective in protecting retinoids from oxidation. |
| BHA | 0.01% - 0.1% (w/v) in extraction solvent | BHA is also a potent antioxidant for retinoids. In some systems, a combination of BHT and BHA may offer synergistic protection.[4] |
Q4: How can I minimize isomerization of this compound to other isomers during my experiment?
A4: Isomerization is a significant challenge. To minimize this:
-
Work under subdued light: Use red or yellow light during all sample preparation steps.
-
Keep samples cold: Perform all procedures on ice.
-
Avoid acidic conditions: Ensure that the pH of your solutions is neutral or slightly basic.
-
Use appropriate solvents: Prepare standards and samples in high-purity solvents.
-
Analyze samples promptly: Once prepared, analyze the samples by HPLC or other methods as soon as possible.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Ensure all extraction steps are performed on ice and under red or yellow light. Confirm that an appropriate antioxidant (e.g., BHT or BHA) was added to the extraction solvent. |
| Incomplete extraction | Optimize the extraction solvent and the number of extraction steps. For tissues, ensure complete homogenization. For plasma/serum, ensure proper protein precipitation. |
| Adsorption to labware | Use glass vials and labware, as retinoids can adsorb to certain plastics. |
| Evaporation to dryness | When evaporating the solvent, do not let the sample go to complete dryness for an extended period, as this can lead to oxidation. Reconstitute the sample in the mobile phase immediately. |
Issue 2: Inconsistent Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Isomerization during analysis | Check the stability of this compound in the autosampler. If necessary, use a cooled autosampler. Minimize the time between sample preparation and injection. |
| Matrix effects in LC-MS/MS | Biological samples can cause ion suppression or enhancement. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Optimize the sample clean-up procedure (e.g., using solid-phase extraction). |
| Inaccurate standard curve | Prepare fresh standard solutions regularly from a solid stock stored under appropriate conditions. Verify the concentration of the stock solution spectrophotometrically. |
Issue 3: HPLC Chromatographic Problems (Peak Tailing, Ghost Peaks)
| Possible Cause | Troubleshooting Step |
| Peak Tailing | This can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate. Consider using a column with high-purity silica (B1680970) or end-capping. Column overload can also cause tailing; try injecting a smaller sample volume. |
| Ghost Peaks | These are unexpected peaks that can appear in the chromatogram. They may be due to contamination in the mobile phase, injection system, or carryover from a previous injection. Flush the system with a strong solvent. Ensure high-purity solvents are used for the mobile phase. |
| Split Peaks | This may indicate a problem with the column, such as a partially blocked inlet frit or a void in the packing material. Try back-flushing the column or replacing it. Also, ensure the sample is fully dissolved in the mobile phase. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma/Serum
Materials:
-
Plasma or serum sample
-
Internal standard solution (e.g., a deuterated this compound)
-
Acetonitrile (B52724) with 0.1% BHT
-
Hexane (B92381) with 0.1% BHT
-
0.9% NaCl (saline)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Work under red or yellow light and on ice.
-
To 200 µL of plasma/serum in a glass tube, add the internal standard.
-
Add 200 µL of saline and vortex briefly.
-
Add 1 mL of acetonitrile with 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of hexane with 0.1% BHT and vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction (steps 5-7) on the lower aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV or diode-array detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water (e.g., 85:15 v/v) with 0.1% acetic acid or ammonium (B1175870) acetate. The exact ratio may need to be optimized for your specific column and system.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to the absorbance maximum of this compound (approximately 350 nm).
-
Inject the reconstituted sample extract.
-
Identify and quantify this compound based on its retention time and peak area relative to the standard curve. The elution time for this compound is typically around 12.2 minutes under these conditions, but will vary depending on the specific column and mobile phase composition.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Major degradation pathways of this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. [PDF] Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test | Semantic Scholar [semanticscholar.org]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
Technical Support Center: Minimizing Photoisomerization of 9-cis-Retinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photoisomerization of 9-cis-Retinol in the laboratory. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound is a naturally occurring isomer of retinol (B82714) (Vitamin A). Its structure contains a series of conjugated double bonds, which are susceptible to isomerization when exposed to light energy. This process, known as photoisomerization, can alter the molecule's biological activity and compromise experimental results. The energy from light, particularly in the UV spectrum, can cause the cis double bond at the 9th position to convert to a trans configuration, leading to the formation of other isomers like all-trans-retinol.
Q2: What are the primary factors that induce photoisomerization of this compound in a laboratory setting?
The primary factors include:
-
Light Exposure: Direct exposure to ambient laboratory light, especially UV and blue light, is the most significant factor.
-
Temperature: Elevated temperatures can accelerate the rate of isomerization and degradation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation, which can be exacerbated by light exposure.
-
Solvent Choice: The polarity and type of solvent can influence the stability of this compound.
-
Presence of Catalysts: Certain metals or impurities can catalyze isomerization.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal degradation and isomerization. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | In amber or opaque vials, stored in the dark | Protects from light-induced photoisomerization. |
| Form | As a solid or in a suitable organic solvent | Solid form is generally more stable. If in solution, the solvent should be deoxygenated. |
Q4: Which solvents are recommended for dissolving and working with this compound?
Ethanol (B145695), methanol, chloroform, and hexane (B92381) are commonly used solvents. The choice of solvent can impact stability, so it is crucial to use high-purity, deoxygenated solvents. For stock solutions intended for long-term storage, ethanol is a suitable choice when stored under appropriate conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of biological activity. | Photoisomerization of this compound to less active or inactive isomers. | • Work under dim red light, as it has lower energy and is less likely to cause isomerization. • Use amber-colored vials and labware. • Prepare solutions fresh whenever possible. • Verify the isomeric purity of your this compound stock using HPLC before each experiment. |
| Unexpected peaks in HPLC chromatogram. | Isomerization or degradation of the this compound sample. | • Ensure the mobile phase is properly degassed. • Check for and eliminate any light leaks in the HPLC system. • Analyze a freshly prepared standard to confirm the retention times of different isomers. • Consider that interactions with the column matrix could be causing on-column isomerization. |
| Discoloration or precipitation of this compound solution. | Oxidation or degradation of the compound. | • Discard the solution. • Ensure solvents are deoxygenated by sparging with an inert gas. • Add an antioxidant like butylated hydroxytoluene (BHT) to the solvent, if compatible with the experimental design. • Store solutions under an inert gas atmosphere. |
| Low recovery of this compound after extraction. | Adsorption to labware or degradation during the extraction process. | • Use silanized glassware to minimize adsorption. • Perform extraction steps quickly and under dim red light. • Keep samples on ice to minimize thermal degradation. |
Experimental Protocols
Protocol 1: Quantification of this compound and its Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to separate and quantify this compound and its common isomers.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724) and water (gradient elution may be required for optimal separation)
-
This compound, all-trans-Retinol, and other relevant isomer standards
-
High-purity solvents (HPLC grade)
Methodology:
-
Sample Preparation:
-
All sample manipulations must be performed under dim red light.
-
Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of acetonitrile in water is often effective. A typical starting point is 85% acetonitrile, increasing to 100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 325 nm (for retinol) or 340-350 nm (for retinoic acid derivatives)
-
Injection Volume: 20 µL
-
-
Quantification:
-
Run standards of each known isomer to determine their retention times.
-
Create a standard curve for each isomer by injecting known concentrations.
-
Calculate the concentration of each isomer in the sample by comparing its peak area to the standard curve.
-
Visualizations
Diagram 1: Experimental Workflow for Handling this compound
A typical workflow for handling this compound to minimize isomerization.
Diagram 2: Signaling Pathway of 9-cis-Retinoic Acid (a metabolite of this compound)
Technical Support Center: Troubleshooting Poor 9-cis-Retinol Recovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the poor recovery of 9-cis-Retinol during extraction. Given the inherent instability of retinoids, meticulous handling and optimized protocols are critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound during extraction?
Poor recovery of this compound is almost always linked to its chemical instability. The primary causes of degradation are exposure to light, oxygen, heat, and acidic conditions.[1][2] These factors can lead to isomerization (conversion to other forms like all-trans- or 13-cis-retinol) or oxidation to 9-cis-retinal (B17824) and subsequently 9-cis-retinoic acid.[2][3][4][5] Inefficient extraction techniques, such as using an incorrect solvent or failing to disrupt the sample matrix adequately, can also contribute significantly to low yields.
Q2: How critical is light exposure, and what precautions should be taken?
Light exposure is a critical factor. Retinoids are highly photoreactive and can rapidly isomerize when exposed to UV or even bright ambient light.[2][6][7] This cis-to-trans isomerization alters the molecule, meaning it will no longer be detected as this compound, leading to an apparent loss of product.[2] To prevent this, all procedures, from sample preparation to final analysis, must be performed under yellow or red light.[1][8] Using amber glass vials or wrapping containers in aluminum foil is also a mandatory precaution.[1]
Q3: My protocol involves exposure to air. How does oxygen affect this compound?
Oxygen is detrimental to this compound recovery. The alcohol group in the retinol (B82714) molecule is susceptible to oxidation, which converts it first to an aldehyde (9-cis-retinal) and then irreversibly to a carboxylic acid (9-cis-retinoic acid).[3][4][5][9] To mitigate this, it is best practice to purge all solvents with an inert gas like nitrogen or argon before use.[6] During sample processing, especially evaporation steps, use a gentle stream of nitrogen rather than air.[1][6] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents can also effectively prevent oxidative degradation.[2]
Q4: Can the temperature of my extraction process lead to poor recovery?
Yes, elevated temperatures accelerate both oxidation and isomerization rates.[1][2] All steps of the extraction should be performed at low temperatures. Keep samples on ice throughout the procedure, use a refrigerated centrifuge, and avoid any heating steps unless absolutely necessary for a specific reaction.[1][2] For long-term storage, this compound should be kept at -80°C under an inert atmosphere.[10][11]
Q5: How do I select the right solvent for my extraction?
Solvent selection depends on the biological matrix. For tissues or plasma, a common approach is to use a mixture of a polar and a non-polar solvent to effectively extract the lipophilic retinol while denaturing proteins it may be bound to. Typical solvent systems include chloroform/methanol or hexane/isopropanol.[6] The key is to ensure the solvent system can efficiently penetrate the sample matrix and solubilize the this compound. Always use high-purity (HPLC grade) solvents to avoid contaminants that could interfere with the analysis.
Q6: I see other retinoid peaks in my chromatogram. Could isomerization be the cause of my low this compound yield?
Yes, this is a very likely cause. The appearance of significant peaks corresponding to all-trans-retinol or 13-cis-retinol (B135769) suggests that isomerization has occurred.[2] As mentioned, this is primarily caused by exposure to light, heat, or acids.[2] If you observe this, your primary troubleshooting step should be to rigorously control these environmental factors throughout your entire workflow.
Key Experimental Parameters for this compound Stability
The following table summarizes the critical parameters and recommended conditions for maximizing the recovery of this compound.
| Parameter | Recommended Condition | Rationale & Potential Issues if Ignored |
| Light Exposure | Work exclusively under yellow or red light. Use amber vials or foil-wrapped glassware.[1][6][8] | UV and visible light cause rapid isomerization to other retinoid forms (e.g., all-trans), leading to underestimation of the 9-cis isomer.[2] |
| Temperature | Maintain samples on ice (0-4°C) during all preparation and extraction steps.[1] | Heat accelerates both isomerization and oxidative degradation, significantly reducing yield.[2] |
| Oxygen Exposure | Use de-gassed solvents. Blanket samples and extracts with an inert gas (Nitrogen or Argon).[6] Add an antioxidant (e.g., 0.1% BHT) to solvents.[2] | Oxygen will oxidize the alcohol group to an aldehyde and then a carboxylic acid, leading to irreversible loss of this compound.[3][4] |
| pH | Maintain neutral or slightly basic conditions. Avoid strong acids.[1] | Retinoids are unstable and can degrade in acidic environments.[12] |
| Solvent Choice | Use high-purity, HPLC-grade solvents. Common systems include hexane/isopropanol or chloroform/methanol.[1][6] | Improper solvent choice leads to incomplete extraction. Low-purity solvents may contain peroxides or other impurities that degrade the sample. |
| Storage | Store stock solutions and purified extracts at -80°C under an inert atmosphere in amber vials.[10] Avoid repeated freeze-thaw cycles. | Improper storage leads to slow degradation over time, compromising sample integrity for future analysis. |
Recommended Experimental Protocol
Protocol for Extraction of this compound from Biological Tissue
Critical Handling Notes: This entire procedure must be performed under yellow light. All samples and extracts should be kept on ice whenever possible.
Materials:
-
Tissue sample
-
Amber glass vials (2 mL and 10 mL)
-
Homogenizer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol
-
Butylated Hydroxytoluene (BHT)
-
Saline solution (0.9% NaCl), ice-cold
-
Internal standard (e.g., retinyl acetate)
Procedure:
-
Preparation of Extraction Solvent: Prepare a solution of Hexane:Isopropanol (3:2, v/v). Add BHT to a final concentration of 0.1% (w/v) to prevent oxidation. De-gas the solvent with nitrogen for 15 minutes before use.
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled amber tube. Record the exact weight.
-
Homogenization:
-
Add 1 mL of ice-cold saline and the internal standard to the tissue sample.
-
Homogenize the sample until a uniform suspension is achieved. Keep the tube in an ice bath during homogenization to prevent heating.
-
Add 3 mL of the extraction solvent (from step 1) to the homogenate.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. This will separate the organic and aqueous layers.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (hexane/isopropanol) using a glass Pasteur pipette and transfer it to a clean amber vial. Be careful not to disturb the protein interface.
-
Repeat the extraction by adding another 2 mL of extraction solvent to the remaining aqueous layer, vortexing, and centrifuging as before.
-
Combine the second organic extract with the first.
-
-
Evaporation:
-
Dry the pooled organic extracts under a gentle stream of nitrogen gas. Do not heat the sample. Evaporate just to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of mobile phase (appropriate for your HPLC system).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an amber HPLC vial for analysis.
-
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting poor recovery and the potential degradation pathways of this compound.
Caption: A step-by-step workflow to diagnose causes of low this compound yield.
Caption: Degradation of this compound via isomerization and oxidation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Retinal - Wikipedia [en.wikipedia.org]
- 5. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. us.typology.com [us.typology.com]
- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 22737-97-9 CAS MSDS (9-cis Retinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. med.upenn.edu [med.upenn.edu]
selecting appropriate internal standards for 9-cis-Retinol quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantification of 9-cis-Retinol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of appropriate internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when quantifying this compound?
A1: The most critical factor is the inherent instability of retinoids. This compound is highly susceptible to isomerization (conversion to other cis/trans isomers) and degradation when exposed to light and oxygen. Therefore, all sample handling, preparation, and analysis should be performed under yellow or red light and in an oxygen-minimized environment to ensure accurate and reproducible results.
Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS?
A2: Both techniques can be used, but LC-MS (Liquid Chromatography-Mass Spectrometry) is generally superior for its higher sensitivity and selectivity, especially for complex biological matrices. HPLC-UV is a more accessible and cost-effective option but may lack the sensitivity for detecting low endogenous levels of this compound and is more susceptible to interferences from other compounds that absorb at a similar wavelength.
Q3: Why is an internal standard essential for accurate quantification?
A3: An internal standard (IS) is crucial for correcting for variability during sample preparation, injection, and analysis. It is a compound with similar physicochemical properties to the analyte (this compound) that is added at a known concentration to all samples, calibrators, and quality controls. By comparing the analyte's response to the IS's response, variations in extraction efficiency, injection volume, and instrument response can be normalized, leading to more accurate and precise results.
Q4: Can I use the same internal standard for both HPLC-UV and LC-MS analysis?
A4: Generally, yes. The primary criteria for a good internal standard are that it behaves similarly to the analyte during sample processing and analysis and does not interfere with the analyte's detection. A stable isotope-labeled internal standard is ideal for LC-MS as it co-elutes with the analyte but is distinguishable by its mass. For HPLC-UV, a structurally similar compound that is well-resolved from the this compound peak is suitable.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause A: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of the injected sample is within the linear range of the column.
-
-
Possible Cause B: Incompatible Injection Solvent.
-
Solution: The injection solvent should be as close in composition to the mobile phase as possible. If a stronger solvent is used for sample extraction and reconstitution, inject a smaller volume.
-
-
Possible Cause C: Secondary Interactions with the Stationary Phase.
-
Solution: For reversed-phase chromatography, ensure the mobile phase pH is appropriate to suppress the ionization of any residual silanols on the column. Adding a small amount of a competitive base to the mobile phase can sometimes help.
-
-
Possible Cause D: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Issue 2: Inconsistent or low recovery of this compound.
-
Possible Cause A: Degradation during sample preparation.
-
Solution: As mentioned, protect the samples from light at all stages. Work on ice to minimize thermal degradation. Use antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents.
-
-
Possible Cause B: Inefficient extraction.
-
Solution: Optimize the extraction solvent system. A two-step liquid-liquid extraction is often employed for retinoids. Ensure thorough mixing during extraction and complete phase separation.
-
-
Possible Cause C: Adsorption to labware.
-
Solution: Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the lipophilic this compound.
-
Issue 3: Isomerization of this compound observed in the chromatogram.
-
Possible Cause A: Exposure to light.
-
Solution: Rigorously protect all solutions (standards and samples) from light by using amber vials and working under yellow or red light.
-
-
Possible Cause B: Acidic or basic conditions.
-
Solution: Avoid extreme pH conditions during sample preparation and in the mobile phase, as this can catalyze isomerization.
-
-
Possible Cause C: Thermal stress.
-
Solution: Keep samples and standards cold and avoid prolonged storage at room temperature.
-
Selecting an Appropriate Internal Standard
The ideal internal standard for this compound quantification should have similar chemical and physical properties to ensure it behaves similarly during sample extraction, chromatography, and detection. The two most suitable options are a stable isotope-labeled (deuterated) this compound and retinyl acetate (B1210297).
| Property | This compound (Analyte) | Deuterated this compound (Ideal IS) | Retinyl Acetate (Alternative IS) |
| Chemical Structure | C20H30O | C20H(30-x)DxO | C22H32O2 |
| Molecular Weight | 286.45 g/mol | ~290.48 g/mol (for d4) | 328.49 g/mol [1] |
| Chromatographic Behavior | Elutes at a specific retention time based on the method. | Co-elutes with this compound. | Elutes near this compound but should be baseline resolved for UV detection. |
| Detection (MS) | Specific m/z transition. | Different m/z transition from this compound, allowing for simultaneous detection. | Different m/z transition. |
| Detection (UV) | Absorbs UV light (λmax ~323 nm). | Same UV absorbance as this compound. | Absorbs UV light (λmax ~325 nm). |
| Advantages | - | - Co-elutes, providing the best correction for matrix effects and instrument variability.- The gold standard for LC-MS analysis. | - Commercially available and more affordable than custom-synthesized deuterated standards.[2]- Structurally similar to retinol. |
| Disadvantages | - Susceptible to degradation and isomerization. | - May be expensive and require custom synthesis. | - Does not co-elute, so it may not perfectly correct for matrix effects.- Different chemical properties may lead to slight variations in extraction recovery. |
Experimental Protocols
Detailed Methodology for this compound Quantification using LC-MS/MS
This protocol is adapted from established methods for retinoid analysis in biological samples.[3][4]
1. Sample Preparation (from Serum/Plasma)
-
All steps must be performed under yellow or red light and on ice.
-
To 200 µL of serum or plasma in a polypropylene tube, add 10 µL of the internal standard solution (e.g., deuterated this compound or retinyl acetate in ethanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of hexane (B92381) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex and transfer to an amber autosampler vial.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: Gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-9 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
This compound: To be determined based on instrument optimization (e.g., monitoring the transition of the parent ion to a specific fragment ion).
-
Internal Standard: To be determined based on the specific IS used.
-
Mandatory Visualizations
Caption: Workflow for this compound Quantification.
Caption: this compound to Gene Transcription Pathway.
References
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Retinoid Isomer Separation
Welcome to the technical support center for retinoid analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you achieve baseline separation of retinoid isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: When should I choose a gradient elution method over an isocratic one for separating retinoid isomers?
A1: The choice between gradient and isocratic elution depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is suitable for simple, well-characterized samples where the isomers have similar properties.[1][2] It is often easier to set up and provides high reproducibility for routine analyses.[1][2]
-
Gradient elution , which involves changing the mobile phase composition over time, is superior for complex mixtures containing retinoid isomers with a wide range of polarities (e.g., retinoic acid, retinol, and retinyl esters).[3][4] It improves peak resolution, increases sensitivity by creating sharper peaks, and can reduce overall analysis time by eluting strongly retained compounds more quickly.[3][4]
Q2: What are the most common column chemistries for separating retinoid isomers?
A2: Both reversed-phase and normal-phase chromatography are used, with the choice depending on the specific isomers and sample matrix.
-
Reversed-Phase (RP): C18 columns are the most widely used for retinoid analysis due to their versatility in separating compounds based on hydrophobicity.[5][6][7] RP-HPLC is effective for separating polar and nonpolar retinoids simultaneously.[8]
-
Normal-Phase (NP): Silica (B1680970) or amino-propyl (NH2) columns are often preferred for their superior resolving power for geometric isomers (cis/trans), such as all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid.[8][9][10] NP-HPLC typically uses non-polar mobile phases like hexane (B92381) modified with a small amount of a more polar solvent like isopropanol (B130326) or dioxane.[11]
Q3: How can I prevent the degradation of retinoids during sample preparation and analysis?
A3: Retinoids are highly susceptible to isomerization and oxidation, especially when exposed to light, heat, and acid.[12] To ensure accurate quantification, handle all standards and samples under amber or yellow light, keep them on ice, and use amber vials for the autosampler.[6] Work quickly and avoid prolonged storage of prepared samples.
Troubleshooting Guide
Q4: My chromatogram shows poor resolution or co-elution of retinoid isomers. What should I do?
A4: Poor resolution is a common issue. A systematic approach to optimizing your gradient is the most effective solution.
-
Adjust the Gradient Slope: If isomers are eluting very close together, flatten the gradient slope in the region where they elute.[13][14] A slower, more gradual increase in the strong solvent (e.g., acetonitrile (B52724) or methanol (B129727) in RP-HPLC) provides more time for the isomers to interact with the stationary phase, thereby improving separation.[13]
-
Modify the Mobile Phase:
-
Solvent Choice: In reversed-phase, switching from methanol to acetonitrile (or vice-versa) can alter selectivity.
-
Additives: For retinoic acid isomers, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[9][15]
-
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, although it will also increase the run time.
-
Check the Column: Column degradation over time can lead to a loss of resolution.[16] If the performance of a new column is significantly better, the old one may need to be replaced.
Q5: I am observing significant peak tailing, especially for my retinoic acid peaks. What is the cause and how can I fix it?
A5: Peak tailing can compromise quantitation and resolution.[17]
-
Cause 1: Secondary Interactions: Retinoic acid's carboxyl group can interact with active sites (residual silanols) on the silica support of the column, causing tailing.
-
Solution: Add a competing acid like formic or acetic acid to the mobile phase to saturate these active sites. Ensure the pH of the mobile phase is low enough to keep the retinoic acid protonated.[13]
-
-
Cause 2: Column Contamination or Void: The column inlet frit may be plugged, or a void may have formed at the head of the column.[18][19]
-
Solution: First, try back-flushing the column. If this doesn't work, replace the inlet frit. Using a guard column is highly recommended to protect the analytical column from contamination.[20]
-
-
Cause 3: Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
Q6: My retention times are shifting between runs. Why is this happening?
A6: Unstable retention times are often a sign of system or method instability.
-
Cause 1: Insufficient Column Equilibration: This is a common issue in gradient elution. The column must be fully returned to the initial mobile phase conditions before the next injection.[4]
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Issues: The mobile phase may have been prepared incorrectly, or solvent proportions may be drifting due to improper mixing or pump malfunction.[20]
-
Cause 3: Temperature Fluctuations: Column temperature can significantly affect retention times.[22]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Quantitative Data Summary
The following tables summarize typical HPLC conditions and resulting retention times for the separation of key retinoid isomers.
Table 1: Example Normal-Phase Isocratic Separation of Retinoic Acid Isomers
| Parameter | Condition |
| Column | Silica Gel (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Hexane : 2-Propanol : Acetic Acid (1000 : 4.3 : 0.675, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | 350 nm[8] |
| Analyte | Retention Time (min) |
| all-trans-Retinal | 9.54[8] |
| 13-cis-Retinoic Acid | 10.55[8] |
| all-trans-Retinoic Acid | 11.65[8] |
Table 2: Example Reversed-Phase Gradient Separation of Retinoids
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.01 M Sodium Acetate Buffer, pH 5.2[5] |
| Mobile Phase B | Methanol[5] |
| Elution Type | Isocratic (15% A, 85% B)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection | UV & Fluorescence[5] |
| Analyte | Retention Time (min) |
| 13-cis-Retinoic Acid | ~10.5 |
| all-trans-Retinoic Acid | ~11.5 |
| Retinal | ~12.5 |
| Retinol | ~13.5 |
Experimental Protocols
Protocol 1: General Strategy for HPLC Gradient Optimization
This protocol outlines a systematic approach to developing a gradient method for baseline separation of retinoid isomers.
-
Step 1: Perform a Scouting Gradient
-
Objective: To determine the approximate elution conditions for your analytes.
-
Procedure: Run a fast, wide-range linear gradient (e.g., 5% to 95% organic solvent in 15-20 minutes).[13]
-
Analysis: Identify the solvent concentration (%) at which your first and last isomers of interest elute.
-
-
Step 2: Narrow the Gradient Range
-
Objective: To focus the separation power of the gradient on the region where your compounds elute.
-
Procedure: Set your new gradient to start at a solvent concentration slightly below that of the first eluting peak and end slightly above that of the last eluting peak. For example, if peaks elute between 40% and 60% organic solvent, set your new gradient to run from 35% to 65%.
-
-
Step 3: Optimize the Gradient Slope
-
Objective: To achieve baseline resolution of closely eluting isomers.
-
Procedure: Increase the gradient time (tG) to flatten the slope. A shallower gradient provides better resolution for complex mixtures.[13] Experiment with different gradient times until baseline separation is achieved.
-
-
Step 4: Implement a Gradient Hold (Optional)
-
Objective: To improve the separation of a specific pair of critical isomers.
-
Procedure: If two peaks are still not fully resolved, introduce an isocratic hold segment into the gradient at a solvent composition just before their elution.[13] This can often provide the necessary increase in resolution.
-
-
Step 5: Optimize Flow Rate and Temperature
-
Objective: To fine-tune the separation and improve peak shape.
-
Procedure: Once the gradient profile is set, evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 25°C, 30°C, 35°C). A higher temperature typically reduces viscosity and can improve efficiency, but may affect retinoid stability.
-
-
Step 6: Finalize and Validate
-
Objective: To confirm the method's robustness and reproducibility.
-
Procedure: Once the optimal conditions are established, perform multiple injections to verify the stability of retention times and peak areas.
-
Visualizations
Caption: General workflow for HPLC gradient optimization of retinoid isomers.
Caption: Troubleshooting decision tree for common retinoid separation issues.
References
- 1. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. mastelf.com [mastelf.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. sav.sk [sav.sk]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromacademy.com [chromacademy.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. bvchroma.com [bvchroma.com]
- 22. Vitamin A and D by HPLC (USP Method) - Chromatography Forum [chromforum.org]
Technical Support Center: Long-Term Storage of 9-cis-Retinol
Welcome to the technical support center for the handling and long-term storage of 9-cis-Retinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the long-term storage and use of this compound.
Q1: My this compound solution has changed color. What does this mean and can I still use it?
A: A color change, typically to a yellow or brownish hue, is a primary indicator of this compound degradation. This is often due to oxidation and isomerization when exposed to light, air, or elevated temperatures.[1] It is strongly advised not to use a discolored solution as the degradation products can interfere with your experiments and may even exhibit cytotoxic effects.
Troubleshooting:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C), protected from light, and under an inert atmosphere (argon or nitrogen).[2]
-
Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, peroxide-free solvents.
-
Perform a Purity Check: If you have access to HPLC, you can analyze a small aliquot of your solution to determine the percentage of remaining this compound and identify the presence of degradation products.
Q2: I'm observing unexpected or inconsistent results in my cell-based assays using a this compound stock solution I prepared a few weeks ago. Could storage be the issue?
A: Yes, improper storage leading to degradation is a likely cause for inconsistent results. This compound is highly unstable in solution, especially in aqueous media or when exposed to air and light.[3] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts with different biological activities.
Troubleshooting:
-
Prepare Fresh Solutions: It is best practice to prepare fresh solutions of this compound for each experiment, particularly for cell culture applications. If you must store solutions, do so at -80°C in small, single-use aliquots under an inert gas.
-
Use of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your stock solution to inhibit oxidative degradation.[3][4] However, be aware that antioxidants may interfere with certain analytical techniques.[3]
-
Solvent Choice: this compound is more stable in non-polar organic solvents. For aqueous-based assays, prepare a concentrated stock in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and dilute it into the aqueous medium immediately before use. Do not store aqueous solutions of this compound for more than a day.[5]
Q3: What are the main degradation products of this compound and how can I detect them?
A: The primary degradation pathways for this compound are isomerization and oxidation.
-
Isomerization: Exposure to light and heat can cause isomerization to other stereoisomers such as all-trans-Retinol and 13-cis-Retinol.[3][6]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, including epoxides and anhydroretinol.[1] The aldehyde form, 9-cis-Retinal, and the carboxylic acid form, 9-cis-retinoic acid, can also be formed through oxidation.
Detection:
-
HPLC-UV: A reversed-phase HPLC method with UV detection is the most common technique for separating and quantifying this compound and its isomers. Degradation will appear as a decrease in the this compound peak area and the emergence of new peaks with different retention times.
-
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the specific chemical structures of the degradation products.[1]
Q4: Can I store my this compound in the solid form at room temperature for a short period?
A: It is highly discouraged. This compound in its solid, crystalline form is more stable than in solution, but it is still susceptible to degradation from light, heat, and air.[3] For any duration of storage, it is crucial to maintain the recommended conditions to ensure its purity and potency.
Troubleshooting Workflow for Investigating this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following tables provide a summary of stability information for retinoids under various conditions, which can serve as a guideline.
Table 1: General Stability of Retinoids in Solution
| Factor | Condition | Impact on Stability | Reference |
| Temperature | Elevated temperatures (e.g., 40°C) | Significant degradation | [3] |
| Room Temperature (25°C) | Moderate degradation | [3] | |
| Refrigerated (4°C) | Slow degradation | ||
| Frozen (-20°C to -80°C) | Optimal for long-term storage | [2] | |
| Light | UV or ambient light exposure | Rapid degradation and isomerization | [3][7] |
| Dark storage | Essential for stability | [2] | |
| Oxygen | Exposure to air | Promotes oxidation | [2] |
| Under inert gas (Argon/Nitrogen) | Minimizes oxidation | [2] | |
| Solvent | Aqueous solutions | Highly unstable | [5] |
| Organic solvents (e.g., ethanol, DMSO) | More stable than aqueous solutions | [8] |
Table 2: Influence of Antioxidants on Retinol (B82714) Stability
| Antioxidant | Condition | Improvement in Stability | Reference |
| BHT/BHA | In solution | Significantly inhibits oxidative degradation | [3][4] |
| Vitamin C | In emulsions | Can improve stability | [3] |
| Vitamin E | In emulsions | Can improve stability |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the best practices for preparing and storing this compound stock solutions to minimize degradation.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., Ethanol or DMSO)
-
Amber glass vials with PTFE-lined screw caps
-
Argon or nitrogen gas source with a gentle delivery system
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Work in a Subdued Light Environment: All procedures involving this compound should be performed under yellow or red light to prevent photodegradation.[9]
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat or directly into the amber vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. Cap the vial and vortex gently until the solid is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of argon or nitrogen gas for 15-30 seconds to displace any oxygen.
-
Sealing: Immediately and tightly seal the vial with the screw cap.
-
Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use amber vials. This avoids repeated freeze-thaw cycles and exposure to air of the main stock. Repeat the inert gas purge for each aliquot.
-
Storage: Store the aliquots at -80°C for optimal long-term stability. For short-term storage (up to one month), -20°C may be acceptable.
Protocol 2: Stability Testing of this compound by HPLC-UV
This protocol provides a general framework for assessing the stability of a this compound solution over time.
Objective: To quantify the concentration of this compound in a solution at various time points and under different storage conditions.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724), methanol, water)
-
Acid modifier (e.g., formic acid or acetic acid)
-
This compound reference standard
-
The this compound solution to be tested
General HPLC Method Parameters (to be optimized for your specific system):
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A shallow gradient is often effective for separating retinoid isomers.[10]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: The absorbance maximum for this compound is around 345 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Initial Analysis (T=0):
-
Prepare a calibration curve using freshly prepared solutions of the this compound reference standard at several concentrations.
-
Analyze the newly prepared this compound test solution to determine its initial concentration. This will serve as the baseline (100% purity).
-
-
Sample Storage:
-
Store aliquots of the test solution under the desired conditions (e.g., different temperatures, light exposure vs. dark).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), retrieve a stored aliquot.
-
Allow the aliquot to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Calculate the percentage of this compound remaining compared to the initial concentration.
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Signaling Pathway and Degradation Visualization
The following diagram illustrates the key factors leading to the degradation of this compound.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Tizra Reader [library.scconline.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. diva-portal.org [diva-portal.org]
- 4. nanobiotec.iqm.unicamp.br [nanobiotec.iqm.unicamp.br]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of all-trans retinol and reactivity towards transition metals [agris.fao.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9-cis-Retinol in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 9-cis-Retinol in plasma samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for this compound analysis in plasma?
For LC-MS based methods, a stable isotope-labeled internal standard such as this compound-d5 is highly recommended for the accurate quantification of this compound.[1] If a deuterated internal standard is not available, retinyl acetate (B1210297) can be used as an alternative for HPLC-UV analysis.
Q2: How should plasma samples containing this compound be handled and stored to ensure stability?
Due to the susceptibility of retinoids to isomerization and oxidation, proper sample handling is critical.[2] Blood samples should be protected from light and kept on ice for no more than 24 hours before plasma separation.[3] Plasma samples should be stored at -80°C for long-term stability, and can be stored at -20°C for up to one year without significant degradation.[3] It is crucial to minimize exposure to light and heat throughout the entire process, from collection to analysis.[4][5]
Q3: What are the common causes of peak tailing or splitting in the chromatogram?
Peak distortion in HPLC analysis of retinoids can be caused by the dissociation of the analyte at neutral or alkaline pH.[6] Ensuring the mobile phase is appropriately acidified can help prevent this issue. Other potential causes include column degradation, sample overload, or interference from matrix components.
Q4: How can I improve the sensitivity of my this compound assay?
For LC-MS analysis, using positive ion atmospheric-pressure chemical ionization (APCI) can provide better sensitivity for retinoids compared to electrospray ionization (ESI) or negative ion APCI.[7] For HPLC-UV methods, optimizing the detection wavelength to the absorption maximum of this compound (around 325-350 nm) is crucial.[8] Additionally, employing a larger injection volume can increase the signal, provided it does not compromise peak shape.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from plasma. | Use a robust liquid-liquid extraction with a suitable organic solvent like methyl-tert-butyl-ether or a solid-phase extraction (SPE) protocol optimized for retinoids. Ensure complete protein precipitation prior to extraction.[10] |
| Degradation of this compound during sample processing. | Work under yellow or red light to prevent photo-isomerization and degradation. Keep samples on ice or at reduced temperatures throughout the extraction process.[4][5] | |
| Poor Peak Resolution/ Isomer Separation | Inadequate chromatographic separation. | Utilize a C18 column with a non-porous silica (B1680970) stationary phase, which has been shown to provide baseline separation of retinoid isomers.[6][7] Optimize the mobile phase composition and gradient to enhance the resolution between this compound and other isomers like all-trans-Retinol and 13-cis-Retinol.[11] |
| High Background Noise in Chromatogram | Interference from plasma matrix components. | Implement a more rigorous sample clean-up procedure, such as a multi-step extraction or the use of specific SPE cartridges. Ensure the plasma is properly centrifuged to remove all cellular debris. |
| Contaminated solvents or reagents. | Use HPLC-grade or MS-grade solvents and freshly prepared mobile phases. Filter all solutions before use. | |
| Inconsistent Results/ Poor Reproducibility | Variability in manual sample preparation. | Automate sample preparation steps where possible. Ensure precise and consistent pipetting and timing for all extraction and derivatization steps. |
| Instability of the analyte in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation of this compound in prepared samples waiting for injection. | |
| Carryover in LC-MS Analysis | Adsorption of the analyte to the column or tubing. | Implement a rigorous wash cycle between injections, using a strong organic solvent to flush the system. Check for and replace any contaminated parts of the LC system. |
Method Validation Parameters
The following table summarizes typical validation parameters for the analysis of retinoids in biological matrices, based on published methods.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 2.5 to 450 ng/mL | [10] |
| Limit of Quantitation (LOQ) | 702 fmol on-column (LC-MS) | [6][7] |
| 0.27 pmol per injection (HPLC-UV) | [12] | |
| Inter-assay Precision (%RSD) | < 5.0% | [10] |
| Intra-assay Precision (%CV) | 1.02% to 3.22% | [12] |
| Accuracy (%RE) | Within 11.0% | [10] |
| Recovery | ~95% | [3] |
Experimental Protocols
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples on ice, protected from light.
-
To a 100 µL plasma sample, add 400 µL of methanol (B129727) containing the internal standard (e.g., this compound-d5).[13]
-
Vortex vigorously for 30 seconds to precipitate proteins.[13]
-
Incubate at 4°C for 5 minutes.[13]
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 5% acetonitrile (B52724) in water) for injection.[13]
HPLC-UV Chromatographic Conditions (Example)
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 85% methanol / 15% 0.01 M sodium acetate buffer (pH 5.2).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection: UV detector at 343 nm.[9]
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sav.sk [sav.sk]
- 9. jfda-online.com [jfda-online.com]
- 10. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of 9-cis-Retinol and all-trans-Retinol: Unraveling Their Distinct Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Retinoids, a class of compounds derived from vitamin A, play a pivotal role in a myriad of physiological processes, including vision, embryonic development, cellular differentiation, and immune function. The biological activity of retinoids is dictated by their molecular structure, with subtle isomeric differences leading to profound functional consequences. This guide provides an in-depth comparison of two key isomers: 9-cis-Retinol and all-trans-Retinol. We will explore their metabolic pathways, interactions with nuclear receptors, and the resulting downstream biological effects, supported by experimental data and detailed methodologies.
Metabolic Activation: The Journey to Bioactive Forms
Both this compound and all-trans-Retinol are precursors to more biologically active molecules, primarily their corresponding retinoic acid isomers. This conversion is a two-step enzymatic process. First, retinol (B82714) is reversibly oxidized to retinaldehyde, and subsequently, retinaldehyde is irreversibly oxidized to retinoic acid.
-
all-trans-Retinol is the most common dietary form of vitamin A and is readily converted to all-trans-retinoic acid (atRA) . This conversion is considered the primary pathway for generating the active retinoid ligand for Retinoic Acid Receptors (RARs).
-
This compound is metabolized to 9-cis-retinoic acid (9cRA) . The in vivo synthesis pathway of 9cRA is still under investigation, with evidence suggesting it can be formed from the isomerization of all-trans-retinoids as well.
The efficiency of these metabolic conversions can influence the ultimate biological response. Studies in rat conceptal homogenates have shown that the oxidation of all-trans-retinol to all-trans-retinal (B13868) is the rate-limiting step in the formation of atRA.[1] While direct comparative kinetic data for the enzymatic conversion of this compound versus all-trans-Retinol is not extensively detailed in the literature, the downstream effects are largely attributed to the resulting retinoic acid isomers.
Nuclear Receptor Interactions: The Core of Retinoid Signaling
The biological effects of retinoids are predominantly mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ). These receptors function as ligand-inducible transcription factors that, upon binding to their cognate ligands, regulate the expression of target genes.
A crucial distinction between the active metabolites of all-trans-Retinol and this compound lies in their receptor specificity:
-
all-trans-Retinoic Acid (atRA) is a high-affinity ligand for all three subtypes of RARs . It does not, however, bind to RXRs.
-
9-cis-Retinoic Acid (9cRA) is a unique pan-agonist, binding with high affinity to all three subtypes of both RARs and RXRs .[2][3]
This ability of 9cRA to activate both RAR and RXR pathways gives it a broader range of potential biological activities compared to atRA. RXRs are obligate heterodimerization partners for many other nuclear receptors, including RARs, the vitamin D receptor (VDR), and thyroid hormone receptors (TRs). Therefore, 9cRA can influence a wider array of signaling cascades.
Quantitative Comparison of Receptor Binding and Transactivation
The following tables summarize the quantitative data on the binding affinities (Kd) and transactivation potencies (EC50) of atRA and 9cRA for RARs and RXRs.
Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers to RARs and RXRs
| Receptor Subtype | Ligand | Dissociation Constant (Kd) (nM) |
| RARα | all-trans-RA | 0.2 - 1.0 |
| 9-cis-RA | 0.24 - 1.0 | |
| RARβ | all-trans-RA | 0.36 |
| 9-cis-RA | 0.40 | |
| RARγ | all-trans-RA | 0.20 |
| 9-cis-RA | 0.70 | |
| RXRα | all-trans-RA | No significant binding |
| 9-cis-RA | 3.8 - 15.7 | |
| RXRβ | all-trans-RA | No significant binding |
| 9-cis-RA | 12 - 18.3 | |
| RXRγ | all-trans-RA | No significant binding |
| 9-cis-RA | 14.1 |
Data compiled from multiple sources.[2][4][5][6] Note that absolute values can vary depending on the specific experimental conditions.
Table 2: Transcriptional Activation (EC50) of RARs and RXRs by Retinoic Acid Isomers
| Receptor Subtype | Ligand | Half-Maximal Effective Concentration (EC50) (nM) |
| RARα | all-trans-RA | ~1-5 |
| 9-cis-RA | ~1-7 | |
| RARβ | all-trans-RA | ~1-5 |
| 9-cis-RA | ~1-10 | |
| RARγ | all-trans-RA | ~1-5 |
| 9-cis-RA | ~1-10 | |
| RXRα | all-trans-RA | No significant activation |
| 9-cis-RA | ~7-20 | |
| RXRβ | all-trans-RA | No significant activation |
| 9-cis-RA | ~20 | |
| RXRγ | all-trans-RA | No significant activation |
| 9-cis-RA | ~10 |
Data compiled from multiple sources.[4][7] Note that absolute values can vary depending on the specific reporter gene and cell line used.
Functional Consequences of Differential Receptor Activation
The distinct receptor activation profiles of atRA and 9cRA translate into different biological outcomes.
-
Cell Differentiation: Both atRA and 9cRA are potent inducers of cell differentiation. However, in some cell types, such as human neuroblastoma cells, 9cRA has been shown to be 5- to 10-fold more potent than atRA in its antiproliferative and differentiation-inducing activities.[8]
-
Gene Expression: In human neuroblastoma cells, atRA is effective at nanomolar concentrations for inducing the expression of RAR-β and Cellular Retinoic Acid-Binding Protein II (CRABP II), whereas 10-fold higher concentrations of 9cRA are required for a comparable effect.[9] Conversely, at high concentrations, 9cRA can lead to a greater induction of these genes, potentially through the activation of RXR homodimers.[9]
The Visual Cycle: A Specialized Role for cis-Retinoids
The visual cycle is a critical process in the retina that regenerates the 11-cis-retinal (B22103) chromophore required for vision. While 11-cis-retinal is the primary chromophore, the metabolism of other cis-retinoids, including this compound, is also relevant. Both this compound and 11-cis-retinol (B117599) can be oxidized to their respective retinaldehydes in photoreceptor outer segments to regenerate visual pigments.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of radiolabeled all-trans-RA and 9-cis-RA to RAR and RXR subtypes.
Methodology:
-
Receptor Preparation: Nuclear extracts containing the receptor of interest are prepared from cells transiently transfected with expression vectors for the specific human RAR or RXR subtype.
-
Binding Reaction: The nuclear extracts are incubated with increasing concentrations of a radiolabeled retinoid (e.g., [³H]all-trans-RA or [³H]9-cis-RA) in a suitable binding buffer.
-
Competition Assay: To determine the specificity of binding and to calculate the affinity of unlabeled ligands, parallel incubations are performed in the presence of a vast excess of the corresponding unlabeled retinoid (non-specific binding) or with increasing concentrations of the competitor ligand.
-
Separation of Bound and Free Ligand: Bound and free radioligand are separated using methods such as hydroxylapatite precipitation or gel filtration.
-
Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The dissociation constant (Kd) and the maximal binding capacity (Bmax) are determined by Scatchard analysis of the saturation binding data. The inhibitory constant (Ki) for competitor ligands is calculated from the IC50 values obtained in the competition assays.
Reporter Gene Assay
Objective: To measure the ability of all-trans-RA and 9-cis-RA to activate transcription through RARs and RXRs.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression vector encoding the full-length nuclear receptor (e.g., RARα or RXRα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE) or a retinoid X response element (RXRE).
-
-
Ligand Treatment: After transfection, the cells are treated with various concentrations of all-trans-RA or 9-cis-RA. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 16-24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer and a luciferase assay substrate.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold induction over the vehicle control. The EC50 value, the concentration of the ligand that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.[10]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Retinoid signaling pathways for all-trans-Retinol and this compound.
Caption: Workflow for a Retinoid Receptor Reporter Gene Assay.
Conclusion
References
- 1. Biotransformation of all-trans-retinol and all-trans-retinal to all-trans-retinoic acid in rat conceptal homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Retinoic Acid and Retinoid X Receptors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. pnas.org [pnas.org]
- 5. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
A Comparative Analysis of 9-cis-Retinal and 11-cis-Retinal in Visual Function
In the intricate process of vision, the chromophore retinal, an aldehyde derivative of vitamin A, plays a pivotal role. Specifically, the 11-cis-retinal (B22103) isomer is the endogenous chromophore that binds to opsin proteins to form rhodopsin in rod cells and photopsins in cone cells, the light-sensitive molecules that initiate the visual signal. However, another isomer, 9-cis-retinal (B17824), can also form a functional visual pigment, known as isorhodopsin. This guide provides a detailed comparison of the efficacy of 9-cis-retinal and 11-cis-retinal in the context of the visual cycle and its potential therapeutic applications.
Biochemical and Functional Comparison
The native visual pigment, rhodopsin, is formed when 11-cis-retinal binds to the protein opsin. Upon absorption of a photon, 11-cis-retinal isomerizes to all-trans-retinal (B13868), triggering a conformational change in opsin that initiates the phototransduction cascade.[1][2][3] Conversely, 9-cis-retinal can also bind to opsin to form a photosensitive, albeit slightly less stable, pigment called isorhodopsin.[4][5] While isorhodopsin is also capable of initiating a visual signal upon light absorption, there are key differences in its formation, stability, and spectral properties compared to rhodopsin.
The rate of pigment formation with 11-cis-retinal is significantly faster, approximately 5 to 10 times higher, than with 9-cis-retinal.[5] This is attributed to the higher energy state of isorhodopsin relative to rhodopsin.[5] The spectral sensitivity of isorhodopsin is also blue-shifted compared to rhodopsin, with a maximum absorbance (λmax) around 487 nm, whereas rhodopsin's λmax is approximately 500 nm.[4]
| Parameter | 11-cis-Retinal (forms Rhodopsin) | 9-cis-Retinal (forms Isorhodopsin) |
| Source | Endogenously produced in the RPE | Can be supplied exogenously |
| Pigment Formed | Rhodopsin | Isorhodopsin |
| λmax | ~500 nm | ~487 nm[4] |
| Formation Rate | Faster (5-10x)[5] | Slower[5] |
| Quantum Efficiency | Higher | Lower |
| Stability | More Stable | Less Stable |
| Role in Native Vision | Essential chromophore | Not typically present endogenously |
Therapeutic Potential of 9-cis-Retinal
The ability of 9-cis-retinal to form a functional visual pigment has significant therapeutic implications, particularly for certain inherited retinal diseases like Leber congenital amaurosis (LCA).[6][7][8][9] LCA can be caused by mutations in genes such as RPE65 or LRAT, which are crucial for the regeneration of 11-cis-retinal in the retinal pigment epithelium (RPE).[6][7][10] In the absence of a functional RPE visual cycle, photoreceptor cells are deprived of the necessary 11-cis-retinal, leading to severe vision loss.
Oral administration of 9-cis-retinyl acetate (B1210297) (a precursor to 9-cis-retinal) has been investigated as a replacement therapy in patients with RPE65 or LRAT mutations.[6][7] This approach bypasses the defective RPE visual cycle by providing a chromophore that can directly form a functional pigment (isorhodopsin) in the photoreceptors. Clinical trials have shown that this treatment can lead to rapid and significant improvements in visual function, including enhanced visual fields and acuity, in some patients.[6][7]
Signaling and Experimental Workflows
The Visual Cycle
The canonical visual cycle is a multi-step process that regenerates 11-cis-retinal. After photoisomerization to all-trans-retinal in the photoreceptor, it is transported to the RPE, where a series of enzymatic reactions convert it back to 11-cis-retinal. This is then transported back to the photoreceptors to regenerate rhodopsin. 9-cis-retinal therapy circumvents this cycle.
Caption: Comparison of the canonical visual cycle with 11-cis-retinal and the therapeutic bypass with 9-cis-retinal.
Phototransduction Cascade
Once light activates rhodopsin or isorhodopsin, a similar signaling cascade is initiated. The activated pigment (Metarhodopsin II) activates the G-protein transducin, which in turn activates phosphodiesterase (PDE). PDE hydrolyzes cyclic GMP (cGMP), leading to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell membrane. This change in membrane potential modulates the release of the neurotransmitter glutamate (B1630785) at the synaptic terminal, sending a signal to the brain.
Caption: The phototransduction signaling cascade initiated by light activation of a visual pigment.
Experimental Protocols
Rhodopsin/Isorhodopsin Regeneration Assay
This assay measures the rate and extent of visual pigment formation.
-
Preparation of Opsin: Rod outer segment (ROS) membranes containing opsin are isolated from bovine or other animal retinas through sucrose (B13894) density gradient centrifugation. The native rhodopsin is "bleached" with strong light in the presence of hydroxylamine (B1172632) to remove the endogenous 11-cis-retinal, yielding opsin.
-
Regeneration: The opsin preparation is incubated in the dark at a controlled temperature (e.g., 37°C). A molar excess of either 11-cis-retinal or 9-cis-retinal (typically dissolved in ethanol) is added to initiate regeneration.[11]
-
Spectrophotometry: At various time points, aliquots are taken, and the absorbance spectrum is measured. The formation of rhodopsin or isorhodopsin is monitored by the increase in absorbance at their respective λmax (~500 nm for rhodopsin, ~487 nm for isorhodopsin).[11]
-
Data Analysis: The percentage of regenerated pigment is calculated based on the initial amount of opsin. The kinetics of the regeneration can be fitted to an exponential function to determine the time constant (τ) of the reaction.
Electroretinography (ERG) Workflow
ERG is an electrophysiological test that measures the electrical responses of various cell types in the retina, providing an objective measure of retinal function.[12][13]
Caption: A typical workflow for conducting a full-field electroretinography (ERG) experiment.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. EdTech Books [books.byui.edu]
- 3. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 4. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral 9-cis retinoid for childhood blindness due to Leber congenital amaurosis caused by RPE65 or LRAT mutations: an open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leber Congenital Amaurosis - American Academy of Ophthalmology [aao.org]
- 9. bjo.bmj.com [bjo.bmj.com]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lkc.com [lkc.com]
- 13. researchgate.net [researchgate.net]
Differential Gene Regulation by 9-cis-Retinoic Acid and all-trans-Retinoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene regulation by two key isomers of retinoic acid: 9-cis-retinoic acid (9-cis-RA) and all-trans-retinoic acid (atRA). Both are active metabolites of vitamin A and play crucial roles in cellular processes, but their distinct interactions with nuclear receptors lead to different downstream genetic responses.[[“]][2][3][4] This guide summarizes experimental data, details methodologies, and visualizes the underlying signaling pathways to elucidate these differences.
Core Mechanisms of Action: A Tale of Two Receptors
The primary mechanism of action for both 9-cis-RA and atRA involves their binding to and activation of nuclear receptors that function as ligand-activated transcription factors.[4][5] The key distinction lies in their receptor specificity:
-
all-trans-Retinoic Acid (atRA): Serves as a high-affinity ligand exclusively for the Retinoic Acid Receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[[“]][5][6]
-
9-cis-Retinoic Acid (9-cis-RA): Acts as a high-affinity ligand for both the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), with its three subtypes: RXRα, RXRβ, and RXRγ.[[“]][6][7][8]
This broader receptor activity of 9-cis-RA allows it to potentially activate a wider range of dimeric receptor complexes, including RAR/RXR heterodimers and RXR/RXR homodimers, leading to the regulation of a distinct set of target genes compared to atRA.[[“]][9][10] The RAR/RXR heterodimer is considered the major functional unit for regulating retinoid-responsive genes.[[“]]
Comparative Analysis of Gene Regulation
Studies in various cell lines, particularly in neuroblastoma cells, have demonstrated the differential effects of 9-cis-RA and atRA on gene expression, proliferation, and differentiation.
Quantitative Data Summary
| Cell Line | Treatment | Target Gene | Fold Induction (mRNA) | Reference |
| SH-SY5Y Human Neuroblastoma | atRA (nanomolar concentrations) | RAR-β | Significant induction | [9] |
| SH-SY5Y Human Neuroblastoma | 9-cis-RA (micromolar concentrations) | RAR-β | Greater induction than atRA | [9] |
| SH-SY5Y Human Neuroblastoma | atRA (nanomolar concentrations) | CRABP II | Significant induction | [9] |
| SH-SY5Y Human Neuroblastoma | 9-cis-RA (micromolar concentrations) | CRABP II | Greater induction than atRA | [9] |
| LA-N-5 Human Neuroblastoma | atRA | N-myc | Reduction | [11] |
| LA-N-5 Human Neuroblastoma | 9-cis-RA | N-myc | Reduction (5-10 fold more potent than atRA) | [11] |
| LA-N-5 Human Neuroblastoma | 9-cis-RA | RARα | Significant enhancement | [11] |
| LA-N-5 Human Neuroblastoma | 9-cis-RA | RARβ | Significant enhancement | [11] |
| Human Neural Stem Cells | atRA (1000 nM) | CYP26A1 | ~46-fold increase | [12] |
| Human Neural Stem Cells | 9-cis-RA (1000 nM) | CYP26A1 | ~33-fold increase | [12] |
| Human Neural Stem Cells | atRA (≥8 nM) | RARB | >400-fold increase | [12] |
| Human Neural Stem Cells | 9-cis-RA (≥8 nM) | RARB | >400-fold increase | [12] |
Note: The potency and efficacy of each isomer can vary depending on the cell type, concentration, and the specific gene being regulated. For instance, while atRA is effective at nanomolar concentrations for inducing RAR-β and CRABP II in SH-SY5Y cells, higher concentrations of 9-cis-RA are needed for a comparable effect, yet at these higher concentrations, 9-cis-RA can produce a greater induction.[9] In contrast, 9-cis-RA was found to be 5- to 10-fold more potent than atRA in its antiproliferative and differentiation activity in LA-N-5 neuroblastoma cells.[11]
Signaling Pathways and Experimental Workflows
To understand the differential gene regulation, it is essential to visualize the signaling pathways and the experimental approaches used to study them.
Caption: Signaling pathways of atRA and 9-cis-RA.
Caption: General experimental workflow for studying retinoid effects.
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies cited in the study of retinoid-induced gene regulation.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y, LA-N-5, or IMR-32 are commonly used.[9][11][13]
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is often a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), and antibiotics (e.g., penicillin/streptomycin).
-
Retinoid Treatment: Stock solutions of atRA and 9-cis-RA are prepared in a solvent like DMSO and stored protected from light.[7] For experiments, cells are seeded and allowed to attach. The medium is then replaced with fresh medium containing the desired concentration of atRA or 9-cis-RA. Control cells are treated with the vehicle (DMSO) alone.
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cells at various time points after treatment using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression of target genes is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The data is normalized to a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA input.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Differential Display mRNA Analysis
-
Purpose: This technique is used to identify genes that are differentially expressed between different cell populations (e.g., atRA-treated vs. 9-cis-RA-treated cells).[14]
-
Methodology:
-
Reverse transcription of RNA subsets using anchored oligo(dT) primers.
-
PCR amplification of the cDNAs using the same anchored primer and a short arbitrary primer.
-
Separation of the amplified cDNA fragments on a sequencing gel.
-
Bands that are present in one sample but not another are excised, re-amplified, and sequenced to identify the differentially expressed gene.
-
Conclusion
The differential gene regulation by 9-cis-RA and atRA stems from their distinct receptor binding profiles. While atRA's effects are mediated solely through RARs, 9-cis-RA's ability to activate both RARs and RXRs provides an additional layer of regulatory control, potentially through the activation of RXR homodimers. This leads to both overlapping and unique sets of target genes, resulting in different physiological outcomes. For researchers and drug development professionals, understanding these nuances is critical for designing targeted therapeutic strategies that can harness the specific biological activities of each retinoid isomer. The choice between atRA and 9-cis-RA, or the development of synthetic analogs, will depend on the desired gene regulatory profile and the specific cellular context of the disease being targeted.
References
- 1. consensus.app [consensus.app]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression and neuroblastoma cell differentiation in response to retinoic acid: differential effects of 9-cis and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of 9-cis, 13-cis and all-trans retinoic acids on the neuronal differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential gene regulation by 9-cis and all-trans retinoic acid in neuroblastoma cells - ePrints - Newcastle University [eprints.ncl.ac.uk]
A Comparative Guide to Retinoid Binding Affinity for RXR and RAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various retinoids to the Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR). Understanding these interactions is crucial for the development of targeted therapeutics in oncology, dermatology, and metabolic diseases. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Comparative Binding Affinity Data
The following table summarizes the dissociation constants (Kd) and effective concentrations (EC50) of key retinoids for different subtypes of RXR and RAR. Lower values indicate higher binding affinity or potency.
| Retinoid | Receptor Subtype | Binding Affinity (Kd) (nM) | Potency (EC50) (nM) |
| All-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.7[1] | - |
| RXRα, RXRβ, RXRγ | No significant binding[1][2][3] | >10000[4] | |
| 9-cis Retinoic Acid | RARα, RARβ, RARγ | 0.2 - 0.7[1] | - |
| RXRα | 15.7[1][5] | - | |
| RXRβ | 18.3[1][5] | - | |
| RXRγ | 14.1[1][5] | - | |
| Bexarotene (LGD1069) | RARs | - | >10000[4] |
| RXRα | - | 33[4] | |
| RXRβ | - | 24[4] | |
| RXRγ | - | 25[4] | |
| AM580 | RARα | - | 0.36[6] |
| RARβ | - | 8.6 | |
| RARγ | - | 13 | |
| BMS493 | RARs (pan-inverse agonist) | Destabilizes heterodimer[7] | - |
Signaling Pathways
Retinoid signaling is primarily mediated by the nuclear receptors RAR and RXR. These receptors form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[8]
Experimental Protocols
Several biophysical techniques are employed to determine the binding affinity of retinoids to their receptors. The most common methods are Radioligand Binding Assays, Fluorescence Competition Assays, and Fluorescence Anisotropy.
Radioligand Binding Assay
This assay is considered the gold standard for measuring ligand-receptor binding affinity due to its high sensitivity and robustness.[9] It directly measures the interaction between a radiolabeled ligand and a receptor.
Protocol Outline:
-
Receptor Preparation: Isolate cell membranes or nuclear extracts containing the target receptor (RAR or RXR).[10]
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled retinoid (e.g., [³H]-all-trans retinoic acid) and varying concentrations of a competing, unlabeled retinoid.[9]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.[9]
-
Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC50 value. The Ki (dissociation constant of the competitor) can then be calculated using the Cheng-Prusoff equation.[10]
Fluorescence Competition Assay
This method offers a non-radioactive alternative for measuring binding affinities and is amenable to high-throughput screening. It relies on the change in fluorescence of a probe upon binding to the receptor.[11][12]
Protocol Outline:
-
Reagents: Prepare a solution containing the purified receptor protein and a fluorescent retinoid probe that binds to the receptor.
-
Competition: Add varying concentrations of the unlabeled test retinoid to the receptor-probe solution in a microplate format.[12]
-
Measurement: Measure the fluorescence intensity or anisotropy of the solution in each well using a plate reader. The displacement of the fluorescent probe by the test retinoid will result in a change in the fluorescence signal.[11]
-
Data Analysis: Plot the change in fluorescence against the concentration of the test retinoid to determine the IC50 and subsequently the Kd.[12]
Fluorescence Anisotropy
This technique measures the change in the rotational diffusion of a fluorescently labeled ligand upon binding to a larger protein, such as a nuclear receptor.[13]
Protocol Outline:
-
Labeling: A fluorescent tag is attached to the retinoid of interest.
-
Titration: A fixed concentration of the fluorescently labeled retinoid is titrated with increasing concentrations of the purified receptor protein.[14]
-
Measurement: The fluorescence anisotropy is measured at each receptor concentration. As more fluorescent ligand binds to the receptor, its tumbling rate slows, leading to an increase in anisotropy.[15]
-
Data Analysis: The binding curve of anisotropy versus protein concentration is fitted to a binding model to determine the dissociation constant (Kd).[14]
References
- 1. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edinst.com [edinst.com]
- 14. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
The Role of 9-cis-Retinol in Isorhodopsin Formation: A Comparative Validation Guide
This guide provides a detailed comparison of isorhodopsin and its native analog, rhodopsin, with a focus on the experimental validation of 9-cis-retinol's role in the formation of this functional, albeit artificial, visual pigment. The content is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry of vision and potential therapeutic avenues for retinal diseases.
Introduction: Rhodopsin and the Isorhodopsin Analog
Vision in vertebrates is initiated by the photoisomerization of a chromophore, 11-cis-retinal (B22103), which is covalently bound to a protein called opsin. The resulting complex is the primary visual pigment, rhodopsin. Upon absorbing a photon, 11-cis-retinal converts to all-trans-retinal, triggering a conformational change in opsin that initiates the phototransduction cascade.
However, opsin is not exclusively specific to the 11-cis isomer. It can also bind with another geometric isomer, 9-cis-retinal (B17824), to form a photosensitive pigment known as isorhodopsin.[1][2][3] While endogenous 9-cis-retinal has not been widely reported in the normal retina, the formation and function of isorhodopsin have been extensively studied, particularly in the context of retinal diseases where the canonical 11-cis-retinal production pathway is impaired.[1][4] this compound serves as the precursor to 9-cis-retinal, which is then utilized in isorhodopsin synthesis.
Performance Comparison: Rhodopsin vs. Isorhodopsin
Isorhodopsin can initiate a visual signal, but its formation, properties, and efficiency differ from the native rhodopsin. The key differences are summarized below.
| Property | Rhodopsin | Isorhodopsin | Supporting Data & References |
| Chromophore | 11-cis-retinal | 9-cis-retinal | Covalently bound to a lysine (B10760008) residue as a protonated retinylidene Schiff base.[1] |
| Absorbance Max (λmax) | ~498 nm (bovine) | ~487 nm (bovine) | Isorhodopsin is characteristically blue-shifted compared to rhodopsin.[1][5][6] |
| Rate of Formation | 5-10 times faster | Slower | The rate of synthesis from opsin and 11-cis-retinal is significantly higher.[1] |
| Photosensitivity | High (Quantum Yield ≈ 0.67) | Lower (Quantum Yield ≈ 0.2) | Isorhodopsin is less photosensitive and its quantum yield is temperature- and wavelength-dependent.[1] |
| Bleaching Product | all-trans-retinal | all-trans-retinal | Upon photoexcitation, the chromophore for both pigments isomerizes to the all-trans configuration.[1][7] |
| Thermodynamic Stability | More Stable | Less Stable (~5 kcal/mol higher energy) | The induced fit of 9-cis-retinal in the opsin binding pocket is suboptimal, referred to as an "induced misfit".[1] |
Experimental Validation of Isorhodopsin Formation
The validation of this compound's role hinges on its conversion to 9-cis-retinal and the subsequent formation of functional isorhodopsin. This has been demonstrated unequivocally in animal models with defective visual cycles.
Key Animal Model: RPE65 Knockout Mouse
The Rpe65-/- mouse is a critical model for these studies. This mouse lacks the RPE65 protein, which is essential for the conversion of all-trans-retinyl esters to 11-cis-retinol, thereby blocking the production of 11-cis-retinal.[5][6] Consequently, these mice have non-functional opsin and are blind. Experimental administration of 9-cis-retinoids bypasses this genetic defect.
Summary of Experimental Evidence
| Experiment Type | Animal Model | Administered Compound | Detection Method(s) | Key Quantitative Findings |
| Pigment Formation | Rpe65-/- mice | 9-cis-retinal | UV/Visible Spectroscopy | Formation of a pigment with λmax at ~487 nm, confirming isorhodopsin.[5][6] |
| Functional Rescue | Rpe65-/- mice | 9-cis-retinal | Electroretinography (ERG) | >10-fold increase in a-wave and >3-fold increase in b-wave amplitudes after 4 weeks in darkness.[5] |
| Chromophore Identity | Rpe65-/- mice | 9-cis-retinal | HPLC of retinal extracts | Confirmed the presence of 9-cis-retinal and the absence of 11-cis-retinal.[5][6] |
| Precursor Efficacy | Rpe65-/- mice | This compound, 9-cis-retinyl ester | UV/Visible Spectroscopy | Yielded ~30% of the isorhodopsin formed by direct 9-cis-retinal administration.[8] |
| Endogenous Formation | Rpe65-/- mice | None (dark-rearing) | Spectroscopy, ERG, HPLC | Slow accumulation of ~10 pmol of isorhodopsin per retina, suggesting an alternative, RPE65-independent pathway for 9-cis-retinal generation.[4][5] |
Experimental Protocols
Visual Pigment Analysis by UV/Visible Spectroscopy
This method is used to identify the visual pigment based on its unique absorbance spectrum.
-
Sample Preparation: Mice are dark-adapted, and retinas are dissected under dim red light. The retinas are homogenized in a buffer (e.g., phosphate-buffered saline with detergent like Triton X-100) to solubilize the visual pigments.
-
Spectroscopy: The extract is placed in a spectrophotometer. An initial absorbance spectrum (e.g., from 300-700 nm) is recorded in the dark.
-
Bleaching: The sample is exposed to bright light for several minutes to bleach the visual pigment, which isomerizes the retinal to the all-trans form and causes it to dissociate from opsin.
-
Difference Spectrum: A second spectrum is recorded post-bleaching. The difference between the pre- and post-bleaching spectra reveals the absorbance characteristic of the visual pigment, allowing for the determination of its λmax. A λmax of ~487 nm is indicative of isorhodopsin.[5]
Retinoid Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying different retinal isomers.
-
Extraction: Eyes are homogenized in a solvent mixture (e.g., methanol/hexane) to extract the retinoids.
-
Derivatization: To stabilize the retinal aldehydes, the extract is treated with hydroxylamine (B1172632) to form syn- and anti-retinal oximes, which are more stable and have distinct elution times in HPLC.[8]
-
Chromatography: The derivatized extract is injected into an HPLC system equipped with a normal-phase column.
-
Detection and Quantification: The different retinoid oxime isomers are separated and detected by a UV detector. Their quantities are calculated by comparing the peak areas to those of known standards. This method can definitively distinguish between 9-cis, 11-cis, and all-trans isomers.[8]
Assessment of Visual Function by Electroretinography (ERG)
ERG measures the electrical response of the retina to a light stimulus, providing a non-invasive assessment of retinal function.
-
Animal Preparation: Mice are dark-adapted overnight and anesthetized. Their pupils are dilated.
-
Electrode Placement: A recording electrode is placed on the cornea, with reference and ground electrodes placed elsewhere on the head.
-
Light Stimulation: The dark-adapted eye is stimulated with flashes of light of varying intensity.
-
Signal Recording: The electrical responses are recorded. The initial negative deflection is the a-wave, originating from photoreceptors. The subsequent positive deflection is the b-wave, originating from downstream retinal cells (bipolar and Müller cells). The restoration or increase in the amplitude of these waves following treatment indicates a functional recovery of the visual pathway.[5]
Visualizations
Caption: Comparison of native rhodopsin and alternative isorhodopsin signaling pathways.
Caption: Experimental workflow for validating isorhodopsin formation and function.
Caption: Logical relationship from precursor this compound to functional isorhodopsin.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 9-CD3-9-cis-Retinal Cofactor of Isorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. med.upenn.edu [med.upenn.edu]
comparing the potency of 9-cis-RA and ATRA in neuroblastoma differentiation
A Comparative Guide to the Potency of 9-cis-Retinoic Acid and All-Trans-Retinoic Acid in Neuroblastoma Differentiation
For researchers, scientists, and drug development professionals, understanding the nuances of retinoid signaling in neuroblastoma is critical for developing effective differentiation-based therapies. This guide provides an objective comparison of two key retinoids, 9-cis-Retinoic Acid (9-cis-RA) and All-Trans-Retinoic Acid (ATRA), in their ability to induce differentiation of neuroblastoma cells, supported by experimental data.
Overview of 9-cis-RA and ATRA
All-Trans-Retinoic Acid (ATRA) is a well-established differentiating agent used in the treatment of high-risk neuroblastoma.[1][2] It is a derivative of vitamin A and plays a crucial role in cell proliferation, differentiation, and organogenesis.[2][3] 9-cis-Retinoic Acid (9-cis-RA) is a stereoisomer of ATRA.[4] A key distinction between the two lies in their receptor binding: ATRA binds primarily to Retinoic Acid Receptors (RARs), while 9-cis-RA binds to both RARs and Retinoid X Receptors (RXRs).[4][5] This broader receptor activation profile is believed to contribute to the enhanced potency of 9-cis-RA in inducing neuroblastoma differentiation.[3]
Quantitative Comparison of Potency
The following table summarizes the quantitative data from studies comparing the efficacy of 9-cis-RA and ATRA in promoting neuroblastoma cell differentiation.
| Metric | Cell Line | Finding | Reference |
| Antiproliferative and Differentiation Activity | LA-N-5 | 9-cis-RA is 5- to 10-fold more potent than ATRA. | [4] |
| Reporter Gene Activity (RARE) | LA-N-5 | 9-cis-RA induced a 2- to 3-fold greater increase in reporter gene activity compared to ATRA at concentrations > 10⁻⁸ M. | [4] |
| Induction of RAR-β and CRABP II mRNA | SH-SY5Y | ATRA is effective at nanomolar concentrations, whereas 10-fold higher concentrations of 9-cis-RA are needed for comparable induction. However, at high concentrations, 9-cis-RA leads to a greater induction than ATRA. | [6] |
| Neurite Outgrowth | IMR-32, SH-SY5Y, SK-N-DZ, SK-N-Be(2) | Morphological changes typical of differentiation were more evident in cells treated with 9-cis-RA than with ATRA. | [7] |
| TrkA Receptor Expression | IMR-32 | ATRA was a better differentiating agent in inducing the highest expression of the neurotrophic factor receptor TrkA. | [8] |
Signaling Pathways
The differential effects of 9-cis-RA and ATRA can be attributed to their distinct interactions with the nuclear retinoid receptors. ATRA binds to RARs, which then form heterodimers with RXRs to regulate gene expression. In contrast, 9-cis-RA can bind to both RARs and RXRs, allowing it to activate both RAR-RXR heterodimers and RXR-RXR homodimers. This broader activation capacity is thought to underlie the enhanced biological activity of 9-cis-RA.
Caption: Signaling pathways of ATRA and 9-cis-RA in neuroblastoma cells.
Experimental Workflows
The comparison of 9-cis-RA and ATRA potency typically involves a series of in vitro assays to assess various aspects of neuroblastoma cell differentiation and proliferation. A general experimental workflow is outlined below.
Caption: General experimental workflow for comparing retinoid potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of common experimental protocols used in the comparative studies of 9-cis-RA and ATRA.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines such as LA-N-5, SH-SY5Y, and IMR-32 are commonly used.
-
Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Retinoid Treatment: 9-cis-RA and ATRA are dissolved in a solvent like DMSO to create stock solutions. The cells are treated with various concentrations of the retinoids or the vehicle control (DMSO) for specific durations, often ranging from 5 to 9 days. The medium is replaced with fresh medium containing the retinoids every 2-3 days.
Cell Proliferation Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or direct cell counting using a hemocytometer or automated cell counter is frequently employed.
-
Procedure (MTT Assay):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with different concentrations of 9-cis-RA, ATRA, or vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Neurite Outgrowth Assay
-
Method: Morphological changes, specifically the extension of neurites, are observed and quantified using phase-contrast microscopy.
-
Procedure:
-
Culture cells on plates suitable for imaging.
-
Treat cells with retinoids as described above.
-
At specified time points, capture images of the cells.
-
Quantify neurite outgrowth by measuring the length of neurites or by counting the percentage of cells with neurites longer than a defined length (e.g., twice the cell body diameter).
-
Western Blotting for Differentiation Markers
-
Method: This technique is used to detect the expression levels of specific proteins that are markers of neuronal differentiation, such as Acetylcholinesterase (AChE) or TrkA.
-
Procedure:
-
Lyse the treated and control cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the differentiation markers of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion
The available evidence strongly suggests that 9-cis-RA is a more potent inducer of neuroblastoma differentiation in vitro compared to ATRA in many, but not all, cell line models.[3][4][9] This enhanced potency is likely due to its ability to activate a broader range of retinoid receptor signaling pathways.[3] However, the response to retinoids can be cell-line specific, and in some contexts, ATRA may be more effective at inducing specific differentiation markers.[8] These findings have significant implications for the development of more effective retinoid-based therapies for neuroblastoma, suggesting that 9-cis-RA or its stable analogues may offer therapeutic advantages over ATRA.[4][5] Further research is warranted to fully elucidate the clinical potential of 9-cis-RA and to identify patient populations most likely to benefit from this potent differentiating agent.
References
- 1. Researchers Solve Mystery of Retinoic Acid’s Potency Against High-Risk Neuroblastoma | Dana-Farber [blog.dana-farber.org]
- 2. Novel Retinoic Acid Derivative Induces Differentiation and Growth Arrest in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression and neuroblastoma cell differentiation in response to retinoic acid: differential effects of 9-cis and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of 9-cis, 13-cis and all-trans retinoic acids on the neuronal differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoids in neuroblastoma therapy: distinct biological properties of 9-cis- and all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of 9-cis and all-trans Retinoid Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of retinoid isomers is critical for harnessing their therapeutic potential. This guide provides a detailed comparative analysis of 9-cis-retinoic acid and all-trans-retinoic acid metabolism, supported by experimental data and detailed protocols.
Retinoids, a class of compounds derived from vitamin A, play a pivotal role in various physiological processes, including cell growth, differentiation, and apoptosis. The biological activity of retinoids is mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). While all-trans-retinoic acid (atRA) is a high-affinity ligand for RARs, 9-cis-retinoic acid (9-cis-RA) is unique in its ability to bind to and activate both RARs and RXRs. This distinction in receptor activation underlies the differences in their metabolic fates and biological effects.
Quantitative Comparison of Metabolic Parameters
The metabolism of 9-cis-RA and atRA differs significantly in terms of pharmacokinetics and their effects on gene expression. The following tables summarize key quantitative data from various studies.
| Parameter | 9-cis-Retinoic Acid | all-trans-Retinoic Acid | Reference |
| Peak Plasma Time (Tmax) | 3-4 hours (oral, human) | Slower than 9-cis-RA | [1] |
| Half-life (t1/2) | 1.3-2.4 hours (oral, human) | Shorter than 9-cis-RA in some models | [2] |
| Metabolism Rate | Slower in human endothelial cells, faster in human hepatocytes compared to atRA. | Faster in human endothelial cells, slower in human hepatocytes compared to 9-cis-RA. | [1] |
| Major Metabolite | 9-cis-4-oxoretinoic acid | 4-oxo-all-trans-retinoic acid | [1] |
Table 1: Comparative Pharmacokinetics of 9-cis-RA and atRA. This table highlights the key differences in the absorption, distribution, metabolism, and excretion of the two isomers in humans.
| Cell Line | Gene | 9-cis-Retinoic Acid Effect | all-trans-Retinoic Acid Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) | RAR-β | Induction, requires 10-fold higher concentration for comparable effect to atRA at low doses. | Induction at nanomolar concentrations. | [3] |
| Human Neuroblastoma (SH-SY5Y) | CRABP-II | Induction, greater than atRA at high concentrations. | Induction. | [3] |
| Rat Hepatoma (McA-RH 8994) | AFP | 5-fold increase in mRNA at 10⁻⁷ M. | No significant effect at 10⁻⁷ M. | [4] |
| Human Neuroblastoma (LA-N-5) | N-myc | Reduction in mRNA expression, 5-10 times more potent than atRA. | Reduction in mRNA expression. | [5] |
Table 2: Dose-Response Characteristics on Gene Expression. This table illustrates the differential effects of 9-cis-RA and atRA on the expression of key target genes in different cell lines.
Metabolic and Signaling Pathways
The metabolic pathways of 9-cis-RA and atRA, from their biosynthesis to their catabolism and subsequent signaling, are complex and interconnected. The following diagrams, generated using Graphviz, illustrate these processes.
Figure 1: Retinoid Biosynthesis and Catabolism. This diagram illustrates the enzymatic conversion of retinol (B82714) isomers to their active retinoic acid forms and their subsequent catabolism by cytochrome P450 enzymes.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-cis-retinoic acid is more effective than all-trans-retinoic acid in upregulating expression of the alpha-fetoprotein gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-cis-Retinoic Acid and All-trans-Retinoic Acid: Therapeutic Advantages and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 9-cis-retinoic acid (9-cis-RA) and its isomer, all-trans-retinoic acid (ATRA). By examining their distinct molecular interactions, signaling pathways, and metabolic fates, we aim to elucidate the therapeutic advantages of 9-cis-RA. This analysis is supported by experimental data to inform future research and drug development strategies in retinoid-based therapies.
Core Differences in Receptor Activation
The primary therapeutic distinction between 9-cis-RA and ATRA lies in their ability to activate different nuclear receptor families. While ATRA is a high-affinity ligand exclusively for Retinoic Acid Receptors (RARs), 9-cis-RA is a universal activator for both RARs and Retinoid X Receptors (RXRs).[1][2] This broader receptor activation profile allows 9-cis-RA to modulate a wider range of gene expression, potentially leading to enhanced therapeutic effects.
Retinoid signaling is primarily mediated through the formation of heterodimers between RARs and RXRs, which then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate transcription.[3][4] As ATRA only activates the RAR component of this heterodimer, the RXR partner remains unliganded. In contrast, 9-cis-RA can activate both receptors in the RAR/RXR heterodimer, potentially leading to a more robust transcriptional response. Furthermore, 9-cis-RA has the unique ability to activate RXR homodimers, opening up additional signaling pathways that are not accessible to ATRA.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the binding affinities and therapeutic efficacy of 9-cis-RA and ATRA.
Table 1: Comparative Binding Affinities (Kd, nM)
| Ligand | RARα | RARβ | RARγ | RXRα | RXRβ | RXRγ |
| 9-cis-Retinoic Acid | ~0.2-0.7[1] | ~0.2-0.7[1] | ~0.2-0.7[1] | 15.7[1] | 18.3[1] | 14.1[1] |
| All-trans-Retinoic Acid | ~0.2-0.7[1] | ~0.2-0.7[1] | ~0.2-0.7[1] | No significant binding[6] | No significant binding | No significant binding |
Table 2: Comparative Therapeutic Efficacy
| Parameter | Cell Line | 9-cis-Retinoic Acid | All-trans-Retinoic Acid | Reference |
| Potency (Anti-proliferative/Differentiation) | LA-N-5 (Neuroblastoma) | 5-10 fold more potent | - | [6] |
| EC50 (Receptor Transactivation) | RARα-UAS-bla HEK 293T | 0.83 nM | 0.20-0.34 nM | [7] |
| Growth Inhibition | Y79 & Weri-RB1 (Retinoblastoma) | ~40% at ≥0.25µM | ~35% at ≥1µM | [8] |
| IC50 (Apoptosis Induction) | Small Cell Lung Cancer (various) | < 1.0 µM in one cell line | - | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for comparing the efficacy of 9-cis-RA and ATRA.
Caption: Signaling pathways of ATRA and 9-cis-RA.
Caption: Experimental workflow for comparing retinoid efficacy.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd) of 9-cis-RA and ATRA for RAR and RXR subtypes.
a. Receptor Preparation:
-
Prepare nuclear extracts or whole-cell lysates from cells overexpressing a specific RAR or RXR subtype. Protein concentration should be determined using a standard method (e.g., BCA assay).
b. Assay Buffer:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
c. Competition Binding:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [3H]9-cis-RA for RXRs, [3H]ATRA for RARs).
-
Add increasing concentrations of unlabeled competitor ligand (either 9-cis-RA or ATRA).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
d. Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter).
e. Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
f. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant), which is equivalent to the Kd, using the Cheng-Prusoff equation.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
b. Treatment:
-
Treat the cells with various concentrations of 9-cis-RA, ATRA, or a vehicle control.
c. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
d. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
e. Solubilization:
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
f. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
g. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the retinoid to determine the IC50 value (concentration that inhibits cell proliferation by 50%).
Metabolic Stability and Therapeutic Implications
The in vivo half-life of retinoids is a critical factor in their therapeutic efficacy. All-trans-retinoic acid has a relatively short half-life of less than one hour and has been shown to induce its own metabolism.[9] The half-life of 9-cis-retinoic acid is also in the range of 1.3 to 2.4 hours. The faster metabolism of ATRA may necessitate more frequent dosing to maintain therapeutic concentrations. The ability of 9-cis-RA to activate a broader range of receptors at potentially lower and less frequent doses could translate to a more favorable therapeutic window with reduced side effects.
Conclusion
The dual activation of both RAR and RXR receptors by 9-cis-retinoic acid represents a significant therapeutic advantage over the RAR-selective all-trans-retinoic acid. This broader mechanism of action allows for the modulation of a more extensive set of target genes, which has been shown in some preclinical models to result in greater potency in inhibiting cell proliferation and inducing differentiation. While both isomers play a crucial role in cellular processes, the unique ability of 9-cis-RA to engage the RXR signaling axis provides a compelling rationale for its further investigation and development as a potentially more effective therapeutic agent in oncology and other disease areas. Future research should continue to explore the synergistic potential of targeting both RAR and RXR pathways to optimize retinoid-based therapies.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RAR/RXR and PPAR/RXR Signaling in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-cis-Retinol and all-trans-Retinol Stability for Research and Development
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of two key isomers of Vitamin A, 9-cis-Retinol and all-trans-Retinol. Understanding the relative stability of these retinoids is critical for researchers, scientists, and drug development professionals in designing robust experimental protocols, developing stable formulations, and ensuring the efficacy and safety of retinoid-based therapeutics. This document summarizes available experimental data on their stability under various stress conditions, outlines detailed analytical methodologies for their assessment, and illustrates their shared metabolic pathway.
Executive Summary
Retinoids are notoriously susceptible to degradation by environmental factors such as heat, light, and oxygen. The all-trans isomer of retinol (B82714) is generally considered the most thermodynamically stable form due to its linear structure, which minimizes steric hindrance. Cis-isomers, including this compound, possess a bent polyene chain, making them inherently less stable. However, the stability of these compounds is highly dependent on the specific conditions, including the solvent, presence of antioxidants, and formulation matrix. Degradation can occur through isomerization to other cis/trans forms or oxidation to various byproducts, including retinal and retinoic acid, as well as epoxides.
Comparative Stability Analysis
While direct, side-by-side quantitative kinetic studies are limited, the available literature provides insights into the relative stability of this compound and all-trans-Retinol.
Theoretical Stability:
The all-trans configuration of retinol is the predominant and most energetically stable form found in nature. The conjugated double bond system in the polyene chain is most stable in a linear arrangement, which is achieved in the all-trans isomer. The introduction of a cis bond at the 9-position in this compound creates steric strain, making it thermodynamically less stable than the all-trans isomer.
Thermal Stability:
Photostability:
Exposure to light, particularly UV radiation, is a major cause of retinoid degradation. Light energy can be absorbed by the conjugated double bond system, leading to isomerization and photo-oxidation. Studies on all-trans-retinol have demonstrated significant degradation upon exposure to UV light, with the rate and extent of degradation being formulation-dependent. The presence of antioxidants and appropriate packaging are crucial for mitigating photodegradation. Given its similar chromophore, this compound is also expected to be highly photosensitive.
Oxidative Stability:
The presence of oxygen can lead to the oxidation of the polyene chain in both retinol isomers, resulting in a loss of biological activity. This process can be accelerated by heat and light. The use of antioxidants such as butylated hydroxytoluene (BHT) and keeping solutions under an inert atmosphere (e.g., nitrogen or argon) are common practices to prevent oxidative degradation.
Quantitative Stability Data for all-trans-Retinol
The following table summarizes representative data on the degradation of all-trans-Retinol under various conditions, which can serve as a benchmark for understanding retinoid instability.
| Stress Condition | Formulation/Solvent | Duration | Temperature | Degradation (% Loss) | Reference |
| Accelerated Thermal | Commercial Cosmetic Creams | 6 months | 40°C | 40% - 100% | |
| Long-Term Thermal | Commercial Cosmetic Creams | 6 months | 25°C | 0% - 80% | |
| Photostability | Experimental Oil-Gel | 56 days | Room Temp. (with light) | < 4% (as degradation product) | |
| Solution Stability | Methanol with BHT | - | Room Temp. | Up to 6% | |
| Solution Stability | Methanol with BHT | - | Cold | < 1% |
Note: The wide range in degradation percentages highlights the significant influence of the formulation on stability.
Retinoid Signaling Pathway
Both this compound and all-trans-Retinol are precursors to their biologically active forms, 9-cis-retinoic acid and all-trans-retinoic acid, respectively. This conversion is a two-step enzymatic process that occurs within the cell.
Safety Operating Guide
Proper Disposal Procedures for 9-cis-Retinol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 9-cis-Retinol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard and Safety Overview
This compound and related retinoids are classified as hazardous materials. They are known to be skin and eye irritants and may pose reproductive health risks.[1][2] Furthermore, these compounds can have long-lasting harmful effects on aquatic life.[3] Therefore, proper handling and disposal as hazardous waste are mandatory to mitigate these risks.
Key Safety and Hazard Information:
| Hazard Category | Description | Primary Precautions |
| Health Hazards | Causes skin and eye irritation.[1] May damage fertility or the unborn child.[1][2] | Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[1][2][4][5][6] Women of childbearing age should exercise extreme caution.[5] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life.[3] | Do not release into the environment.[7] Prevent from entering drains or water courses.[3][4] |
| Physical-Chemical Hazards | Light-sensitive and susceptible to oxidation.[8][9] | Handle under yellow or red light to prevent degradation.[8][9] Store in a cool, dry, and dark place.[3] |
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Procedure:
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes unused product, contaminated lab supplies (e.g., pipette tips, gloves, wipes), and empty product containers.
-
Solid waste should be collected separately from liquid waste.
-
-
Handling and Storage of Waste:
-
All handling of this compound waste should be performed in a well-ventilated area, preferably under a chemical fume hood, and under subdued or yellow/red light to prevent degradation.[8][9]
-
Keep the waste container tightly sealed when not in use.[2][7]
-
Store the waste container in a cool, dry, and dark location, away from incompatible materials such as strong oxidizing agents.[7]
-
-
Disposal of Empty Containers:
-
Empty containers must be decontaminated before disposal.[4] A common procedure involves rinsing the container multiple times with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After decontamination, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[4]
-
-
Final Disposal:
-
This compound waste must be disposed of as hazardous waste.[3][7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[5]
-
Common disposal methods for this type of waste include incineration in a licensed facility or burial in a designated hazardous waste landfill.[4]
-
Spill Management Protocol
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup.
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.[4]
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including a respirator if dust is present.[4]
-
For solid spills, use dry cleanup procedures to avoid generating dust.[4] Gently sweep or vacuum the material. A vacuum cleaner equipped with a HEPA filter is recommended.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials, including cleaning supplies and contaminated clothing, into a sealed, labeled hazardous waste container.[4]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all decontamination materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ambystoma.uky.edu [ambystoma.uky.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-cis-Retinol
This guide provides crucial safety and logistical information for the handling and disposal of 9-cis-Retinol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary risks include reproductive toxicity, and irritation to the eyes, skin, and respiratory system.[1][2][3] It is also harmful if swallowed and may cause long-lasting adverse effects on aquatic life.[1]
| Hazard | Classification | Precautionary Statement |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1][2][3] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[2][3] |
| Chronic Aquatic Toxicity | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[2][4]
-
Hand Protection: Nitrile or other chemically resistant gloves are required.[2][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
-
Respiratory Protection: A NIOSH-approved respirator with a P3 filter is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[2]
-
Body Protection: A lab coat or a long-sleeved gown should be worn to prevent skin contact.[2][4]
Operational Plan for Safe Handling
This step-by-step protocol ensures the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, light-resistant container in a designated, well-ventilated, and secure area.
-
Recommended storage is at -20°C or -80°C, as specified on the product insert.[5]
-
-
Preparation and Weighing (to be performed in a chemical fume hood):
-
Don all required PPE before entering the designated handling area.
-
Place all necessary equipment (spatula, weigh boat, solvent, etc.) inside the fume hood.
-
Carefully open the container.
-
Weigh the desired amount of this compound powder using a tared weigh boat. Avoid creating dust.
-
-
Dissolution:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6][7]
-
Add the desired solvent to the weighed powder in a suitable container (e.g., a glass vial).
-
If required, purge the solvent with an inert gas before use to prevent oxidation.[6][7]
-
Gently swirl the container to dissolve the compound completely.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a chemical fume hood.
-
Avoid direct contact with the substance and its solutions.
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste, including empty containers, used weigh boats, and contaminated gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
-
Visual Workflow and Emergency Protocols
To further clarify the handling procedures and emergency responses, the following diagrams have been created.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
